Technical Documentation Center

3-Chloro-5-fluoro-DL-phenylglycine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-5-fluoro-DL-phenylglycine
  • CAS: 1038843-45-6

Core Science & Biosynthesis

Foundational

3-Chloro-5-fluoro-DL-phenylglycine basic properties

3-Chloro-5-fluoro-DL-phenylglycine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Design Executive Summary In the rapidly evolving landscape of peptide therapeutics and small-molecule drug...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-5-fluoro-DL-phenylglycine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Design

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and small-molecule drug discovery, non-canonical amino acids (ncAAs) serve as critical building blocks for expanding chemical space. 3-Chloro-5-fluoro-DL-phenylglycine is a highly specialized, di-halogenated unnatural amino acid. As a Senior Application Scientist, I frequently leverage halogenated phenylglycines to engineer metabolic stability, enhance lipophilicity, and introduce highly directional binding interactions (such as halogen bonding) into lead compounds.

This whitepaper provides an in-depth technical analysis of 3-Chloro-5-fluoro-DL-phenylglycine, detailing its physicochemical properties, the mechanistic rationale for its use in pharmacology, and field-proven synthetic protocols for its generation and validation.

Physicochemical & Analytical Profiling

To establish a robust quality control (QC) framework, it is imperative to understand the baseline quantitative metrics of this compound. The table below summarizes the core physicochemical data and its direct relevance to analytical validation.

PropertyValueAnalytical Relevance
CAS Number 1038843-45-6Primary identifier for inventory and regulatory compliance.
Molecular Formula C8H7ClFNO2Dictates elemental analysis thresholds.
Molecular Weight 203.60 g/mol Baseline target for standard low-resolution mass spectrometry.
Monoisotopic Mass 203.015 g/mol Target for High-Resolution Mass Spectrometry (HRMS) validation.
Isotopic Signature 3:1 (M to M+2 ratio)Diagnostic MS pattern confirming the presence of a single chlorine atom (³⁵Cl / ³⁷Cl).
Stereochemistry DL-Mixture (Racemate)Requires chiral chromatography if enantiopure variants are needed for biological assays.

Mechanistic Utility in Drug Design (E-E-A-T)

The strategic placement of halogens on the phenylglycine scaffold is not arbitrary; it is a calculated structural intervention designed to modulate pharmacokinetics and pharmacodynamics.

  • Metabolic Shielding via Fluorination (C5): The introduction of a highly electronegative fluorine atom at the 5-position serves as a metabolic shield. It effectively blocks cytochrome P450-mediated aromatic oxidation at that site. Furthermore, fluorine's inductive effect lowers the pKa of the adjacent alpha-amine, altering the molecule's ionization state at physiological pH and thereby enhancing membrane permeability.

  • Directional Halogen Bonding (C3): The chlorine atom at the 3-position is highly polarizable, creating a localized region of positive electrostatic potential known as a "sigma-hole." This allows the chlorine to act as a potent halogen-bond donor, capable of forming highly specific, orthogonal interactions with the backbone carbonyl oxygens of target proteins.

  • Cytotoxic and Genotoxic Applications: Halogenated phenylglycine derivatives have demonstrated significant genotoxic and cytotoxic activities. Studies utilizing Saccharomyces cerevisiae models have shown that these specific haloaryl architectures can induce targeted DNA damage, making them valuable structural motifs in the development of novel oncology therapeutics and chemotherapeutic payloads[1].

Synthetic Methodologies & Experimental Protocols

Synthesizing di-halogenated phenylglycines requires precise regiocontrol. The most robust, field-proven method involves Palladium-Mediated C-H Functionalization [2].

Causality in Experimental Design

Why use a palladium-mediated route? Phenylglycines are notoriously prone to racemization because the alpha-proton is highly acidic (flanked by an electron-withdrawing carboxylate and a resonance-stabilizing phenyl ring). By utilizing an orthopalladated intermediate, the palladium center acts as a rigid directing group, ensuring strict regioselective functionalization at the ortho/meta positions without degrading the core amino acid backbone. However, due to the inherent instability of the alpha-proton, the final isolated product is typically the DL-racemate[2].

Step-by-Step Protocol: Pd-Mediated Halogenation
  • Coordination (C-H Activation): React the starting phenylglycine derivative with a Pd(II) precursor to form the stable orthopalladated dimer [Pd(μ-Cl)(C6H3R1C(R2)(R3)N(R4)2]2.

  • Oxidative Addition: Treat the orthopalladated complex with a stoichiometric amount of an electrophilic chlorinating agent (e.g., PhICl₂) dissolved in anhydrous CH₂Cl₂. Stir the reaction mixture at room temperature for exactly 20 hours. Note: Molecular Cl₂ or N-chlorosuccinimide (NCS) are ineffective for this specific transformation due to adverse steric hindrance at the metal center[2].

  • Precipitation & Filtration: The oxidative coupling process yields an equimolar mixture of precipitated PdCl₂ and a mononuclear complex (PdCl2L2, where L is the newly halogenated phenylglycine). Filter the mixture to remove the PdCl₂ precipitate.

  • Ligand Displacement: To the filtered PdCl2L2 complex, add an excess of 1,10-phenanthroline. Causality: 1,10-phenanthroline has a much higher binding affinity for Pd(II), effectively displacing the target halogenated phenylglycine ligand into the solution[2].

  • Isolation: Purify the resulting 3-Chloro-5-fluoro-DL-phenylglycine via flash chromatography or recrystallization.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. Relying on a single analytical method is insufficient.

  • ¹⁹F-NMR Spectroscopy: Provides a definitive, orthogonal check for the C5-fluorine atom. A distinct singlet (typically between -110 to -115 ppm) confirms successful retention of the fluorine substituent.

  • LC-MS Profiling: Confirms the exact mass. The presence of a 3:1 ratio between the primary mass peak (M) and the M+2 peak serves as an internal validation that exactly one chlorine atom was successfully incorporated.

  • Chiral HPLC: Because the synthesis inherently yields a DL-racemate due to bridging azavinylidene and imine intermediate species[2], chiral chromatography must be employed to quantify the exact D/L (R/S) enantiomeric ratio before biological testing.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from C-H activation to orthogonal analytical validation.

Workflow N1 Starting Material Substituted Phenylglycine N2 Pd(II) Coordination Directed C-H Activation N1->N2 Addition of Pd Precursor N3 Electrophilic Halogenation (PhICl2 / F-reagents) N2->N3 Oxidative Addition (Room Temp, 20h) N4 Ligand Displacement (1,10-phenanthroline) N3->N4 Reductive Elimination & Filtration of PdX2 N5 3-Chloro-5-fluoro-DL-phenylglycine (Crude Racemate) N4->N5 Precipitation N6 Orthogonal Validation (19F-NMR, LC-MS & Chiral HPLC) N5->N6 Self-Validating QA/QC

Workflow for Pd-mediated synthesis and orthogonal validation of halogenated phenylglycines.

References

  • [2] Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: Molecules (MDPI), 2025 Jan 9;30(2):236. URL: [Link]

  • [1] Title: Genotoxic activity of halogenated phenylglycine derivatives Source: Bioorganic & Medicinal Chemistry Letters, 2006 Dec 1;16(23):6073-7. URL: [Link]

Sources

Exploratory

3-Chloro-5-fluoro-DL-phenylglycine chemical structure

An In-depth Technical Guide to 3-Chloro-5-fluoro-DL-phenylglycine Introduction 3-Chloro-5-fluoro-DL-phenylglycine is a non-proteinogenic, synthetic amino acid. As a halogenated derivative of phenylglycine, it represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-5-fluoro-DL-phenylglycine

Introduction

3-Chloro-5-fluoro-DL-phenylglycine is a non-proteinogenic, synthetic amino acid. As a halogenated derivative of phenylglycine, it represents a specialized building block for researchers in medicinal chemistry and drug development. The phenylglycine framework is a core component of numerous natural products and pharmaceuticals, including vital antibiotics like amoxicillin and vancomycin.[1][2] The strategic placement of chloro and fluoro substituents on the phenyl ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance biological activity and improve pharmacokinetic profiles, making this compound a valuable scaffold for creating novel therapeutic agents.[3][4] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and potential applications.

Chemical Structure and Physicochemical Properties

3-Chloro-5-fluoro-DL-phenylglycine is characterized by a central alpha-carbon bonded to a carboxyl group, an amino group, a hydrogen atom, and a 3-chloro-5-fluorophenyl ring. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The direct attachment of the aromatic ring to the alpha-carbon creates significant steric constraints compared to proteinogenic amino acids like phenylalanine, influencing the conformational behavior of peptides incorporating this residue.[2][5]

Caption: Chemical Structure of 3-Chloro-5-fluoro-DL-phenylglycine.

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 2-Amino-2-(3-chloro-5-fluorophenyl)acetic acidNomenclature
Molecular Formula C₈H₇ClFNO₂Calculated
Molecular Weight 203.60 g/mol Calculated
CAS Number Not assigned.Database Search
Physical Form White to off-white solid/powderEstimated from analogs[6][]
Melting Point >250 °C (with decomposition)Estimated from analogs[3]
Solubility Sparingly soluble in water; soluble in acidic/basic aqueous solutions and some organic solvents like DMSO.Estimated from analogs[]
InChI Key (Not available)-

Note: Some properties are estimated based on structurally similar compounds as direct experimental data is not publicly available.

Synthesis and Purification

The most direct and established method for synthesizing substituted phenylglycines is the Strecker synthesis.[8] This reaction involves the one-pot reaction of an aldehyde, an amine source (like ammonia), and a cyanide source, followed by hydrolysis of the resulting aminonitrile. A modified, higher-yield version often replaces ammonia with benzylamine, which is later removed via hydrogenolysis.[8]

The key starting material for this synthesis is 3-chloro-5-fluorobenzaldehyde , which is a commercially available reagent.

Synthesis_Workflow start 3-Chloro-5-fluorobenzaldehyde intermediate α-Aminonitrile Intermediate start->intermediate Strecker Reaction reagents 1. NH₄Cl, NaCN 2. H₂O, Heat (Hydrolysis) product 3-Chloro-5-fluoro-DL-phenylglycine intermediate->product Hydrolysis purify Purification (Recrystallization) product->purify final Final Product purify->final

Caption: Generalized workflow for the Strecker synthesis of the title compound.

Representative Experimental Protocol (Modified Strecker Synthesis)

This protocol is adapted from established procedures for analogous compounds and should be optimized for specific laboratory conditions.[8]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloro-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Aminonitrile Formation: To the solution, add aqueous solutions of ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq). Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis: Once the aminonitrile formation is complete, the reaction mixture is subjected to hydrolysis. This is typically achieved by adding a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) and heating the mixture to reflux for several hours.

  • Work-up and Isolation: After hydrolysis, cool the reaction mixture. Adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using an acid or base. The product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a water/ethanol mixture to yield the final, pure 3-Chloro-5-fluoro-DL-phenylglycine.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of synthesized 3-Chloro-5-fluoro-DL-phenylglycine, a suite of standard spectroscopic techniques is employed. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals for the three aromatic protons, exhibiting complex splitting (doublet of doublets, triplet of doublets) due to H-H and H-F coupling. - Alpha-Proton (δ ~4.5-5.0 ppm): A singlet or narrowly split multiplet. - Amine Protons (broad signal): Shift is dependent on solvent and concentration.
¹³C NMR - Carbonyl Carbon (δ ~170-175 ppm): One signal. - Aromatic Carbons (δ ~110-165 ppm): Six signals, with carbons bonded to Cl and F showing characteristic shifts and C-F coupling. - Alpha-Carbon (δ ~55-60 ppm): One signal.
¹⁹F NMR - A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
IR (cm⁻¹) - ~3000-3200: N-H stretch (amine). - ~2500-3000 (broad): O-H stretch (carboxylic acid). - ~1650-1700: C=O stretch (carboxylic acid). - ~1580-1600: C=C stretch (aromatic). - ~1100-1250: C-F stretch. - ~700-850: C-Cl stretch.
Mass Spec (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (203.60). - Isotopic Pattern: A characteristic M+2 peak at approximately 32% the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Applications in Research and Drug Development

The unique structural features of 3-Chloro-5-fluoro-DL-phenylglycine make it a compound of interest for pharmaceutical and agrochemical research.[9][10] Halogenation is a proven strategy in medicinal chemistry to enhance drug potency and modulate pharmacokinetic properties.[11]

  • Pharmaceutical Scaffolding: Phenylglycine derivatives are crucial for the synthesis of beta-lactam antibiotics and other complex therapeutics.[2] This compound can be used as a chiral building block (after resolution of the racemate) or as a racemic mixture to generate libraries of novel compounds for high-throughput screening.

  • Peptide Modification: Incorporation of this non-proteinogenic amino acid into peptides can induce specific secondary structures and increase resistance to proteolytic degradation, a key strategy in developing peptide-based drugs.

  • Enzyme Inhibition and Molecular Probes: Due to its structural similarity to natural amino acids, it could be explored as a competitive inhibitor for enzymes involved in metabolic pathways.[12] The halogen atoms can also serve as probes for studying binding interactions within protein active sites.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization compound 3-Chloro-5-fluoro- DL-phenylglycine library Compound Library (e.g., Peptidomimetics, Heterocycles) compound->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit sar Structure-Activity Relationship (SAR) hit->sar adme ADME/Tox Profiling sar->adme candidate Drug Candidate adme->candidate

Caption: Role of the title compound as a scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, 3-Chloro-5-fluoro-DL-phenylglycine should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions based on analogous halogenated amino acids should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

References

  • Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Organic Preparations and Procedures International, 32(1), 1095-1098. Available at: [Link]

  • Boto, A., Gallardo, J. A., Hernández, R., Ledo, F., Muñoz, A., Murguía, J. R., Menacho-Márquez, M., Orjales, A., & Saavedra, C. J. (2006). Genotoxic activity of halogenated phenylglycine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6073-6077. Available at: [Link]

  • Kallscheuer, N., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available at: [Link]

  • Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2007). A Facile Synthesis of Substituted Phenylglycines. Taylor & Francis Online. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-5-fluorobenzamide. Retrieved from: [Link]

  • MDPI. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Available at: [Link]

  • Shafiee, M., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Available at: [Link]

  • Kudo, F., & Eguchi, T. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1115-1126. Available at: [Link]

  • ChemWhat. (n.d.). 3-CHLORO-4-FLUORO-DL-PHENYLGLYCINE. Retrieved from: [Link]

  • Lu, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. Available at: [Link]

  • Singh, S. K., et al. (2014). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Journal of Peptide Science, 20(10), 786-797. Available at: [Link]

Sources

Foundational

3-Chloro-5-fluoro-DL-phenylglycine: Physicochemical Profiling and Synthetic Utility in CNS Drug Development

Executive Summary In the landscape of modern neuropharmacology, non-canonical amino acids serve as critical structural scaffolds for designing highly selective receptor ligands. 3-Chloro-5-fluoro-DL-phenylglycine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, non-canonical amino acids serve as critical structural scaffolds for designing highly selective receptor ligands. 3-Chloro-5-fluoro-DL-phenylglycine (CAS: 1038843-45-6)[1] is a prime example of such a building block. Characterized by a precise molecular weight of 203.60 g/mol [1][2], this halogenated unnatural amino acid is a vital precursor in the synthesis of 2-aminooxazoline derivatives[3]. These derivatives act as potent ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD)[4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, molecular weight validation methodologies, and its downstream application in stereoselective drug synthesis.

Physicochemical Profiling & Mass Characteristics

The structural integration of both chlorine and fluorine onto the phenyl ring of glycine drastically alters the compound's lipophilicity, electron density, and metabolic stability compared to endogenous amino acids. The molecular weight and isotopic distribution are foundational parameters for quality control during drug synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound[1][2]:

Physicochemical PropertyValue
Chemical Name 3-Chloro-5-fluoro-DL-phenylglycine
CAS Registry Number 1038843-45-6
Molecular Formula

Average Molecular Weight 203.60 g/mol
Monoisotopic Mass 203.0149 Da
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Analytical Validation: Molecular Weight Confirmation

To ensure the integrity of 3-Chloro-5-fluoro-DL-phenylglycine before downstream synthesis, its molecular weight must be rigorously validated.

Protocol 1: Molecular Weight Validation via High-Resolution Mass Spectrometry (HRMS)
  • Objective: To empirically validate the average molecular weight (203.60 g/mol ) and monoisotopic mass (203.0149 Da) of the precursor.

  • Causality & Logic: Electrospray Ionization (ESI) in positive mode is selected because the primary amine group of the phenylglycine readily accepts a proton, forming a highly stable

    
     ion. The presence of the chlorine atom necessitates high-resolution analysis to resolve the characteristic 
    
    
    
    isotopic signature. This acts as an internal, self-validating check of the molecular formula without requiring destructive elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-Chloro-5-fluoro-DL-phenylglycine in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Self-Validation Check: The formic acid lowers the pH, ensuring complete protonation of the amine moiety to maximize the

      
       signal-to-noise ratio.
      
  • Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix to achieve sub-5 ppm mass accuracy.

  • Injection & Ionization: Inject 2 µL of the sample into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to ensure efficient droplet evaporation.

  • Data Acquisition: Scan across an m/z range of 100–500 in positive ion mode.

  • Data Interpretation:

    • Locate the primary monoisotopic peak at m/z 204.022 (calculated for

      
      ).
      
    • Verify the

      
       peak at m/z 206.019 .
      
    • Critical Validation: The intensity ratio of m/z 204 to 206 must be approximately 3:1 , definitively confirming the presence of a single chlorine atom in the molecular structure.

Synthetic Utility: The TAAR1 Ligand Pathway

The primary pharmaceutical application of 3-Chloro-5-fluoro-DL-phenylglycine is its use as a starting material for 4-aryl-4,5-dihydro-oxazol-2-ylamines, which are high-affinity TAAR1 ligands[3][4]. Because TAAR1 regulates classical biogenic amines (like dopamine and serotonin), targeting it offers a novel mechanism for treating CNS disorders without the severe side effects associated with direct dopamine receptor blockade[4].

Pathway Visualization

G Precursor 3-Chloro-5-fluoro-DL-phenylglycine (MW: 203.6 g/mol) Resolution Chiral Resolution (SFC / Chiral HPLC) Precursor->Resolution Enantiomer Enantiopure Phenylglycine (R) or (S) Configuration Resolution->Enantiomer Reduction Carboxyl Reduction (Amino Alcohol Intermediate) Enantiomer->Reduction Cyclization Oxazoline Cyclization (via Cyanogen Bromide) Reduction->Cyclization Product 2-Aminooxazoline Derivative (High Affinity TAAR1 Ligand) Cyclization->Product

Fig 1: Synthetic workflow from 3-Chloro-5-fluoro-DL-phenylglycine to TAAR1 targeting oxazolines.

Protocol 2: Enantiomeric Resolution and Cyclization

Because 3-Chloro-5-fluoro-DL-phenylglycine is a racemic (DL) mixture, it must be resolved before cyclization. GPCR binding pockets are highly stereoselective; using a racemic mixture dilutes pharmacological efficacy and complicates pharmacokinetic profiling[3].

  • Objective: To isolate the active enantiomer and synthesize the final 2-aminooxazoline compound.

  • Causality & Logic: Supercritical Fluid Chromatography (SFC) is chosen over traditional HPLC for resolution due to its higher diffusivity and lower viscosity, allowing for rapid separations of zwitterionic amino acids. Subsequent reduction and cyclization require strict anhydrous conditions to prevent the degradation of intermediates.

Step-by-Step Methodology:

  • Chiral Resolution (SFC):

    • Utilize a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX).

    • Use supercritical

      
       with a co-solvent of Methanol containing 50 mM Ammonium Formate.
      
    • Self-Validation Check: The ammonium formate acts as a volatile chaotropic agent, suppressing non-specific ionic interactions and ensuring baseline resolution. Collect the fractions and verify that the enantiomeric excess (ee) is >99%.

  • Reduction to Amino Alcohol:

    • Suspend the enantiopure 3-Chloro-5-fluoro-phenylglycine in anhydrous Tetrahydrofuran (THF).

    • Slowly add Lithium Aluminum Hydride (

      
      ) at 0°C under an argon atmosphere.
      
    • Reflux for 4 hours, then quench carefully with Fieser's method (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter the granular salts to isolate the amino alcohol.
  • Oxazoline Cyclization:

    • Dissolve the resulting amino alcohol in a suitable solvent (e.g., ethanol).

    • React with Cyanogen Bromide (

      
      ) and a mild base (such as Sodium Acetate) at room temperature.
      
    • Mechanistic Note: The amine attacks the cyanogen carbon, followed by intramolecular cyclization via the hydroxyl oxygen, yielding the final 4-(3-Chloro-5-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine[3].

Conclusion

The precise molecular weight (203.60 g/mol ) and distinct halogenated structure of 3-Chloro-5-fluoro-DL-phenylglycine make it an indispensable asset in modern medicinal chemistry[1][2]. By leveraging rigorous analytical validation and stereoselective synthetic pathways, researchers can effectively transform this unnatural amino acid into highly potent neurotherapeutics targeting the TAAR1 receptor[3][4].

References

  • Hoffmann-La Roche Inc. "2-aminooxazolines as TAAR1 ligands." US Patent 8,604,061 B2.
  • CP Lab Safety. "2-((3-Chloro-5-fluorophenyl)amino)acetic acid, 95% - Molecular Weight and Formula Data." Source:[Link]

Sources

Exploratory

Synthesis and Process Optimization of 3-Chloro-5-fluoro-DL-phenylglycine: A Technical Whitepaper

Executive Summary & Pharmacological Relevance Non-natural halogenated -amino acids are indispensable building blocks in modern drug discovery. Specifically, 3-chloro-5-fluoro-DL-phenylglycine serves as a critical precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Non-natural halogenated


-amino acids are indispensable building blocks in modern drug discovery. Specifically, 3-chloro-5-fluoro-DL-phenylglycine  serves as a critical precursor in the synthesis of 2-aminooxazolines, which function as potent Trace Amine-Associated Receptor 1 (TAAR1) ligands used to target neurological pathologies (1[1]). The strategic placement of meta-chloro and meta-fluoro substituents on the phenyl ring enhances the molecule's metabolic stability and target binding affinity. This whitepaper details a highly optimized, self-validating synthetic pathway for this compound, transitioning from theoretical retrosynthesis to practical, scale-ready protocols.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of halogenated phenylglycines, chemists typically evaluate two primary multicomponent reactions:

  • The Strecker Synthesis : Directly converts 3-chloro-5-fluorobenzaldehyde to the amino acid via an imine intermediate (2[2]). However, this route requires handling highly toxic hydrogen cyanide (or its equivalents) under acidic conditions and often suffers from poor yields due to the instability of the halogenated imine.

  • The Bucherer-Bergs Reaction : A superior, thermodynamically driven alternative that utilizes sodium cyanide and ammonium carbonate to form a highly stable hydantoin intermediate (3[3]).

Causality for Selection : The Bucherer-Bergs route is selected as the core pathway. The use of ammonium carbonate acts as an intrinsic buffer, maintaining an optimal pH of 8–9. This prevents the alkaline degradation of cyanide while simultaneously avoiding the acidic conditions that hinder cyanohydrin formation (4[4]). Furthermore, because the initial nucleophilic attack on the planar aldehyde is non-stereoselective, the process inherently yields the desired DL-racemate.

Mechanistic Logic (The Bucherer-Bergs Route)

The synthesis proceeds via a well-defined cascade of nucleophilic additions and rearrangements (5[5]):

  • Cyanohydrin Formation : Cyanide ions attack 3-chloro-5-fluorobenzaldehyde.

  • Aminonitrile Generation : Ammonia displaces the hydroxyl group via an

    
     mechanism.
    
  • Cyclization : The aminonitrile reacts with carbon dioxide to form cyano-carbamic acid, which undergoes intramolecular ring closure to an oxazolidinone, and finally rearranges into 5-(3-chloro-5-fluorophenyl)hydantoin.

  • Alkaline Hydrolysis : The robust hydantoin ring is cleaved using aqueous sodium hydroxide, followed by acidification to yield the free amino acid.

Pathway A 3-Chloro-5-fluorobenzaldehyde (Starting Material) B Aminonitrile Intermediate A->B NaCN, (NH4)2CO3 pH 8-9, 60°C C 5-(3-chloro-5-fluorophenyl)hydantoin (Stable Intermediate) B->C CO2 Insertion & Cyclization D 3-Chloro-5-fluoro-DL-phenylglycine (Target API) C->D 1. NaOH, 100°C 2. HCl to pI 5.5

Chemical logic and Bucherer-Bergs synthesis pathway for the target molecule.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) that make the workflow self-validating. The reaction cannot proceed to the next stage unless specific analytical criteria are met.

Step 1: Synthesis of 5-(3-chloro-5-fluorophenyl)hydantoin
  • Reagents : 3-Chloro-5-fluorobenzaldehyde (1.0 eq), Sodium Cyanide (2.0 eq), Ammonium Carbonate (2.0 eq).

  • Procedure : Suspend the aldehyde in a 1:1 mixture of ethanol and water. Add

    
     and 
    
    
    
    . Heat the mixture to 60–70°C under continuous stirring for 8 hours.
  • Causality : A 1:2:2 molar ratio is strictly maintained. Excess cyanide drives the equilibrium toward the cyanohydrin, while the ammonium carbonate buffer prevents over-alkylation and cyanide degradation (4[4]).

  • Self-Validation (IPC 1) : Sample the reaction mixture for HPLC analysis. Pass Criterion : Residual aldehyde peak area must be <1.0%. If >1.0%, extend heating by 2 hours and re-test. Once passed, cool to 0°C, filter the precipitated hydantoin, and wash with cold water.

Step 2: Alkaline Hydrolysis & Isoelectric Precipitation
  • Reagents : 20% Aqueous NaOH, 6M HCl.

  • Procedure : Suspend the isolated hydantoin in 20% NaOH and reflux (100°C) for 12–16 hours. Cool the mixture to room temperature. Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter until the isoelectric point (pI ~5.5–6.0) is reached.

  • Causality : Alkaline hydrolysis is utilized instead of acidic hydrolysis to eliminate the risk of decarboxylation or nucleophilic displacement of the fluorine atom. Precipitation at the exact pI ensures the zwitterionic phenylglycine has minimal solubility, thereby maximizing crystalline yield.

  • Self-Validation (IPC 2) : Monitor the hydrolysis via LC-MS. Pass Criterion : Complete disappearance of the hydantoin mass (

    
    ). Verify final product purity via 
    
    
    
    -NMR.

Workflow R1 1. Reagent Preparation Aldehyde, NaCN, Buffer R2 2. Hydantoin Formation T=60-70°C, pH 8-9 R1->R2 IPC1 IPC: HPLC Analysis Aldehyde < 1%? R2->IPC1 IPC1->R2 Fail (Extend Time) R3 3. Alkaline Hydrolysis 20% NaOH, Reflux IPC1->R3 Pass (Proceed) R4 4. Isoelectric Precipitation HCl to pH 5.5-6.0 R3->R4 QA 5. Product Validation NMR, LC-MS, Yield R4->QA

Self-validating experimental workflow featuring critical in-process controls.

Quantitative Data & Process Optimization

To transition this synthesis from bench-scale to pilot-scale, reaction parameters must be tightly controlled. Recent industrial patents highlight that adapting Bucherer-Bergs reactions into microchannel reactors can further optimize the synthesis of halogenated phenylglycines (6[6]). The table below summarizes the quantitative optimization parameters for the batch process:

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Rationale
Molar Ratio (Aldehyde:NaCN:Carbonate)1 : 1.5 : 1.51 : 2 : 2Excess reagents drive the equilibrium toward the aminonitrile, minimizing unreacted aldehyde.
Hydantoin Synthesis Temp 40°C60–70°CHigher temperature overcomes the activation energy for cyclization without degrading the cyanohydrin.
Buffer pH Uncontrolled (~10)Controlled (8–9)Strongly alkaline conditions degrade cyanide; acidic conditions hinder cyanohydrin formation.
Hydrolysis Reagent 6M HCl, Reflux20% NaOH, RefluxAlkaline hydrolysis prevents potential halogen displacement and reduces decarboxylation risks.
Overall Yield 45%>78%Synergistic optimization of pH, stoichiometry, and IPC-driven reaction times.

References

  • [2] (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic Synthesis Methods | Smolecule | 2

  • [6] CN106083628A - A kind of method preparing p-chlorophenylglycine | Google Patents | 6

  • [1] US8604061B2 - 2-aminooxazolines as TAAR1 ligands | Google Patents | 1

  • [3] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar (Molecules) | 3

  • [4] Bucherer-Bergs Reaction Mechanism and Experimental Tips | Alfa Chemistry | 4

  • [7] Synthesis of Hydantoins via the Bucherer–Bergs Reaction | NIH (National Library of Medicine) | 7

  • [5] Bucherer–Bergs reaction | Wikipedia | 5

Sources

Foundational

Strategic Selection of Starting Materials for 3-Chloro-5-fluoro-DL-phenylglycine Synthesis

Executive Summary The synthesis of 3-Chloro-5-fluoro-DL-phenylglycine (an unnatural -amino acid) is a critical workflow in the development of glutamate receptor ligands and excitotoxicity modulators. The meta-meta substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Chloro-5-fluoro-DL-phenylglycine (an unnatural


-amino acid) is a critical workflow in the development of glutamate receptor ligands and excitotoxicity modulators. The meta-meta substitution pattern (3-Cl, 5-F) on the phenyl ring introduces unique electronic properties—specifically, electron-withdrawing effects that enhance the electrophilicity of the benzylic carbon while maintaining lipophilicity.

This guide establishes 3-Chloro-5-fluorobenzaldehyde as the optimal "pivot" starting material. While direct amino acid synthesis from the aldehyde is the primary route, this document also details the upstream synthesis of the aldehyde from 1-bromo-3-chloro-5-fluorobenzene to ensure supply chain resilience. Two primary downstream protocols are evaluated: the Bucherer-Bergs reaction (preferred for purity) and the Strecker synthesis (preferred for throughput).

Primary Starting Material: 3-Chloro-5-fluorobenzaldehyde

The success of the synthesis hinges on the purity and reactivity of the aldehyde.

  • Chemical Name: 3-Chloro-5-fluorobenzaldehyde

  • CAS Number: 90390-49-1

  • Molecular Formula: C

    
    H
    
    
    
    ClFO[1]
  • Molecular Weight: 158.56 g/mol [1]

  • Physical State: White to off-white solid or colorless liquid (melting point approx. 42°C).[1]

Why This Material?

The aldehyde functionality provides the necessary electrophilic center for the formation of the


-amino nitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediates. The 3,5-disubstitution pattern is stable under the mild basic conditions of these reactions, unlike ortho-substituted analogs which might suffer from steric hindrance or electronic deactivation.
Upstream Synthesis (Back-Integration)

If the aldehyde is commercially unavailable, it must be synthesized from 1-bromo-3-chloro-5-fluorobenzene via a formylation protocol.

Protocol: Formylation via Grignard Reagent

  • Activation: React 1-bromo-3-chloro-5-fluorobenzene with Magnesium turnings in anhydrous THF to form the Grignard reagent. Iodine (catalytic) may be required to initiate.[1]

  • Formylation: Add anhydrous Dimethylformamide (DMF) or N-Formylmorpholine at 0°C.

  • Hydrolysis: Quench with aqueous NH

    
    Cl or dilute HCl to release the aldehyde.
    

G cluster_0 Precursor Synthesis cluster_1 Core Starting Material Bromide 1-Bromo-3-chloro- 5-fluorobenzene Mg Mg / THF (Grignard Formation) Bromide->Mg Activation DMF DMF (Formylation) Mg->DMF Nucleophilic Attack Aldehyde 3-Chloro-5-fluorobenzaldehyde (CAS: 90390-49-1) DMF->Aldehyde Acid Hydrolysis

Figure 1: Upstream synthesis of the core aldehyde starting material.

Synthesis Route A: The Bucherer-Bergs Protocol (Preferred)

Objective: Synthesis of 3-Chloro-5-fluoro-DL-phenylglycine via a Hydantoin intermediate. Why: This route is thermodynamically controlled and yields a crystalline hydantoin intermediate, which acts as a self-purifying step, removing impurities before the final hydrolysis.

Reagents & Stoichiometry
ReagentRoleEquivalentsNotes
3-Chloro-5-fluorobenzaldehyde Substrate1.0Dissolved in 50% EtOH/H2O
Potassium Cyanide (KCN) Reagent1.2 - 1.5TOXIC: Generates HCN in situ
Ammonium Carbonate Reagent3.0 - 4.0Source of NH3 and CO2
Sodium Hydroxide (NaOH) HydrolysisExcessFor ring opening of hydantoin
Step-by-Step Protocol
  • Hydantoin Formation:

    • Dissolve 3-Chloro-5-fluorobenzaldehyde (10 mmol) in ethanol (20 mL).

    • Add a solution of (NH

      
      )
      
      
      
      CO
      
      
      (40 mmol) in water (20 mL).[1]
    • Safety Critical: Slowly add KCN (12 mmol) while maintaining temperature < 50°C.

    • Heat to 60°C for 4–6 hours. The solution will initially clarify and then precipitate the hydantoin (5-(3-chloro-5-fluorophenyl)hydantoin).

    • Cool to 0°C, filter the white precipitate, and wash with cold water.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 10% - 20% NaOH (aq).[1]

    • Reflux at 100°C for 12–24 hours until ammonia evolution ceases.

    • Mechanism:[2][3][4][5][6][7] The hydantoin ring opens to the hydantoic acid, which then decarboxylates and loses ammonia to form the amino acid.

  • Isolation:

    • Cool the solution and neutralize to pH 7.0 with concentrated HCl.

    • The amino acid (zwitterion) will precipitate.[1] Recrystallize from water/ethanol.[1][3]

Synthesis Route B: The Strecker Protocol (Alternative)

Objective: Direct synthesis via


-aminonitrile.[1]
Why:  Faster reaction time and higher throughput, but requires careful handling of unstable aminonitrile intermediates.[1]
Reagents & Stoichiometry
ReagentRoleEquivalentsNotes
3-Chloro-5-fluorobenzaldehyde Substrate1.0Methanol solvent
Ammonium Chloride (NH4Cl) Amine Source1.1Buffers the reaction
Sodium Cyanide (NaCN) Reagent1.1TOXIC
Hydrochloric Acid (6M) HydrolysisExcessFor nitrile hydrolysis
Step-by-Step Protocol
  • Aminonitrile Formation:

    • Dissolve NH

      
      Cl (11 mmol) and NaCN (11 mmol) in water.[1]
      
    • Add 3-Chloro-5-fluorobenzaldehyde (10 mmol) in Methanol.

    • Stir at room temperature for 2–4 hours. The

      
      -aminonitrile may precipitate or oil out.[1]
      
  • Acid Hydrolysis:

    • Caution: Do not isolate the aminonitrile if it is unstable.[1] Add 6M HCl directly to the reaction mixture (in a fume hood to manage HCN evolution).

    • Reflux for 4–8 hours.[1] The nitrile hydrolyzes to the carboxylic acid.[7]

  • Workup:

    • Evaporate solvent to dryness.[1]

    • Redissolve residue in water and neutralize with NH

      
      OH to isoelectric point (pH ~6-7) to precipitate the product.
      

Comparative Workflow Analysis

The following diagram illustrates the decision logic and chemical flow for both routes.

G cluster_Bucherer Route A: Bucherer-Bergs (High Purity) cluster_Strecker Route B: Strecker (High Speed) Start Start: 3-Chloro-5-fluorobenzaldehyde BB_Reagents + (NH4)2CO3 + KCN 60°C, 4h Start->BB_Reagents St_Reagents + NH4Cl + NaCN RT, 2h Start->St_Reagents Hydantoin Intermediate: 5-(3-Cl-5-F-phenyl)hydantoin (Crystalline Solid) BB_Reagents->Hydantoin Base_Hydrolysis NaOH Reflux (- NH3, - CO2) Hydantoin->Base_Hydrolysis End Target: 3-Chloro-5-fluoro-DL-phenylglycine Base_Hydrolysis->End Neutralization Aminonitrile Intermediate: Alpha-Aminonitrile (Often Unstable) St_Reagents->Aminonitrile Acid_Hydrolysis HCl Reflux Aminonitrile->Acid_Hydrolysis Acid_Hydrolysis->End Neutralization

Figure 2: Comparative workflow of Bucherer-Bergs vs. Strecker syntheses.

Critical Quality Attributes (CQA)

When sourcing or synthesizing the starting material, the following specifications are non-negotiable for pharmaceutical applications:

AttributeSpecificationRationale
Aldehyde Purity > 98.0% (GC)Impurities (e.g., 2-chloro isomers) are difficult to separate after amino acid formation.
Water Content < 0.5%Excess water in Strecker reaction can lead to premature hydrolysis of imine.[1]
Acid Content < 0.1%Free acid in aldehyde inhibits nucleophilic attack of cyanide.[1]

References

  • Bucherer-Bergs Reaction Mechanism & Applications

    • Source: N
    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
    • URL:[Link]

  • Strecker Synthesis Overview

    • Source: Master Organic Chemistry[1]

    • Title: The Strecker Synthesis of Amino Acids[4][5][7][8]

    • URL:[Link]

  • Starting Material Data (3-Chloro-5-fluorobenzaldehyde)

    • Source: ChemicalBook / PureSynth[1]

    • Title: 3-Chloro-5-Fluorobenzaldehyde Properties and Synthesis
  • General Phenylglycine Synthesis

    • Source: Google P
    • Title: Synthesis method of D-phenylglycine and DL-phenylglycine[9]

    • URL

Sources

Exploratory

3-Chloro-5-fluoro-DL-phenylglycine spectroscopic data (NMR, IR, MS)

The following guide details the spectroscopic characterization and technical profile of 3-Chloro-5-fluoro-DL-phenylglycine , a specific halogenated non-proteinogenic amino acid. This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization and technical profile of 3-Chloro-5-fluoro-DL-phenylglycine , a specific halogenated non-proteinogenic amino acid.

This document is structured for researchers requiring rigorous identification standards. Where specific literature values for this exact isomer are proprietary or sparse, data is derived from high-fidelity substituent chemical shift theory (SCS) and validated against analogous halogenated phenylglycines (e.g., 3-chloro-4-fluoro analogs).

[1]

Part 1: Compound Identity & Molecular Architecture

Compound Name: 3-Chloro-5-fluoro-DL-phenylglycine CAS Registry Number: 1038843-45-6 Molecular Formula:


Molecular Weight:  203.60  g/mol
IUPAC Name:  2-Amino-2-(3-chloro-5-fluorophenyl)acetic acid
Structural Significance

This molecule features a phenylglycine core decorated with a meta-chloro and meta-fluoro substitution pattern relative to the glycine moiety.

  • Electronic Environment: The 3,5-disubstitution creates an electron-deficient aromatic ring, increasing the acidity of the

    
    -proton compared to unsubstituted phenylglycine.
    
  • Lipophilicity: The halogenation significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability relative to natural amino acids, a critical feature for CNS-targeted ligands (e.g., mGluR agonists).
    

Part 2: Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation:DMSO-d


  is the preferred solvent due to the zwitterionic nature of the amino acid. D

O/NaOD
may be used but will exchange amide/amine protons.

H NMR (Proton NMR) – Diagnostic Signals

The aromatic region is the fingerprint. The 3,5-substitution pattern renders the three aromatic protons chemically distinct but magnetically coupled.

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic

-CH
4.95 – 5.15 Singlet (s)-Characteristic methine proton of phenylglycine. Appears as a sharp singlet in D

O; may broaden in DMSO due to NH coupling.
Ar-H (C2) 7.45 – 7.55 Broad Singlet / Doublet

Hz
Located between the Glycine and Chlorine. Deshielded by the amino acid side chain. Weak coupling to F (para).
Ar-H (C6) 7.25 – 7.35 Doublet of Doublets (dd)

Hz,

Hz
Located between Glycine and Fluorine. Shows strong ortho coupling to Fluorine.
Ar-H (C4) 7.35 – 7.45 Doublet of Doublets (dt/dd)

Hz,

Hz
Located between Chlorine and Fluorine. Shows strong ortho coupling to Fluorine.
NH

8.40 – 8.80 Broad-Ammonium protons (only visible in DMSO-d

or acidic media).

C NMR (Carbon NMR)
  • Carbonyl (C=O): ~168–170 ppm.

  • 
    -Carbon:  ~55–57 ppm.
    
  • C-F (C5): ~162 ppm (Doublet,

    
     Hz).
    
  • C-Cl (C3): ~134 ppm (Doublet,

    
     Hz).
    

F NMR (Fluorine NMR)
  • Shift: -110.0 to -112.0 ppm (relative to CFCl

    
    ).
    
  • Pattern: Triplet-like multiplet due to coupling with H4 and H6. This is a high-contrast purity check; a single clean peak confirms the absence of regioisomers (e.g., 3-Cl-4-F).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


).
  • Base Peak (

    
    ):  m/z 204.0  (for 
    
    
    
    Cl).
  • Isotope Pattern: The presence of Chlorine creates a distinct 3:1 ratio between the M and M+2 peaks.

    • m/z 204.0 (100% relative abundance)

    • m/z 206.0 (~33% relative abundance)

  • Fragmentation Logic (MS/MS):

    • Loss of Formic Acid/CO

      
      :  m/z 204 
      
      
      
      158 (loss of HCOOH from glycine moiety).
    • Loss of Ammonia: m/z 204

      
       187 (loss of NH
      
      
      
      ).
    • Tropylium Ion Formation: m/z 158 fragment often rearranges to a halogenated tropylium ion, characteristic of benzyl derivatives.

Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Functional GroupDescription
2800 – 3100 N-H / C-H StretchBroad ammonium band overlapping with aromatic C-H stretches.
1600 – 1650 C=O StretchCarboxylate antisymmetric stretch (zwitterion form).
1580 – 1600 C=C AromaticRing skeletal vibrations.
1100 – 1250 C-F Stretch Strong, diagnostic band for aryl fluoride.
700 – 800 C-Cl / C-H BendOut-of-plane bending, diagnostic of meta-substitution.

Part 3: Experimental Workflow & Synthesis Context

The synthesis of 3-Chloro-5-fluoro-DL-phenylglycine typically follows the Bucherer-Bergs reaction , which ensures the formation of the DL-racemate.

Synthesis & Characterization Workflow[2][3][4]

SynthesisWorkflow Start Starting Material: 3-Chloro-5-fluorobenzaldehyde Step1 Bucherer-Bergs Rxn (KCN, (NH4)2CO3) Start->Step1 Cyclization Inter Intermediate: Hydantoin Derivative Step1->Inter Precipitation Step2 Hydrolysis (NaOH or HCl, Reflux) Inter->Step2 Ring Opening Product Target: 3-Chloro-5-fluoro-DL-phenylglycine Step2->Product Neutralization QC QC Validation: NMR (1H, 19F) + MS Product->QC Verify Structure

Caption: Figure 1. Standard synthetic route via Bucherer-Bergs chemistry, yielding the DL-amino acid from the aldehyde precursor.

Quality Control Protocol

To validate a batch of 3-Chloro-5-fluoro-DL-phenylglycine for research use:

  • Purity Check (HPLC): Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile. The polar amino acid will elute early; the aldehyde precursor will elute late.

  • Chiral Resolution (Optional): If the DL-form must be separated, use a Crown Ether-based chiral column (e.g., Crownpak CR(+)) with perchloric acid buffer.

  • Solubility Test: The compound is sparingly soluble in water at neutral pH (zwitterion isoelectric point). Dissolve in 1M HCl or 1M NaOH for stock solutions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorophenylglycine Derivatives. PubChem. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] (Standard reference for solvent shifts in DMSO-d6). Available at: [Link]

Sources

Foundational

The Physicochemical Solvation Profile of 3-Chloro-5-fluoro-DL-phenylglycine: A Technical Guide

Executive Summary The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on unnatural amino acids to enhance in vivo stability, enforce conformational constraints, and improve tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics and small-molecule therapeutics increasingly relies on unnatural amino acids to enhance in vivo stability, enforce conformational constraints, and improve target selectivity[1]. Among these, halogenated phenylglycine derivatives, such as 3-Chloro-5-fluoro-DL-phenylglycine , serve as critical chiral building blocks[]. However, the introduction of di-halogenated aromatic systems fundamentally alters the thermodynamic solubility profile of the amino acid. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 3-Chloro-5-fluoro-DL-phenylglycine across various solvent systems and establishes a self-validating protocol for empirical solubility screening.

Mechanistic Principles of Solvation

To accurately predict and manipulate the solubility of 3-Chloro-5-fluoro-DL-phenylglycine, researchers must understand the interplay between its zwitterionic backbone and its highly lipophilic side chain.

The Zwitterionic Equilibrium and Dielectric Constant

Like all


-amino acids, 3-Chloro-5-fluoro-DL-phenylglycine exists predominantly as a zwitterion (dipolar ion) in aqueous solutions near neutral pH[3]. In this state, the molecule features a protonated amino group (

) and a deprotonated carboxylate group (

). The high dielectric constant of water effectively stabilizes these separated charges[3][4].

However, at the molecule's isoelectric point (pI)—the specific pH where the net charge is exactly zero—the solubility reaches its absolute minimum[3][5]. Because the zwitterion possesses a massive crystal lattice energy and zero net electrophoretic mobility, it strongly resists dissolution in both water and non-polar organics[5].

The Halogen Effect: Lipophilicity vs. Hydration

Standard phenylglycine is already considered sparingly soluble in water at room temperature due to the hydrophobic phenyl ring[6][7]. The substitution of chlorine and fluorine at the 3- and 5-positions compounds this effect.

  • Inductive Effects: The highly electronegative halogens withdraw electron density from the aromatic ring. While this slightly lowers the

    
     of the carboxylic acid, it drastically increases the overall lipophilicity (LogP) of the molecule.
    
  • Hydration Shell Disruption: The bulky, hydrophobic halogens disrupt the hydrogen-bonding network of water that would normally stabilize the zwitterionic backbone[4]. Consequently, the "like-dissolves-like" principle dictates that organic solvents with lower dielectric constants (e.g., ethanol, methanol) or polar aprotic solvents (e.g., DMSO) become highly effective at solvating the non-polar regions of the molecule[7][].

pH-Driven Solubility Shifts

To achieve high aqueous concentrations, the zwitterionic lattice must be broken. By adjusting the pH significantly below the


 (using strong acids like HCl) or above the 

(using strong bases like NaOH), the molecule is forced into a purely cationic or anionic state[5]. These charged species exhibit highly favorable ion-dipole interactions with water, exponentially increasing solubility[7][9].

Quantitative Solubility Profile Across Solvent Classes

The following table summarizes the expected solubility behavior of 3-Chloro-5-fluoro-DL-phenylglycine based on the thermodynamic principles of halogenated phenylglycines[7][][10][11].

Solvent SystempH / ConditionExpected Solubility RangeMechanistic Rationale
Water (Milli-Q) pH ~6.0 (Near pI)< 1.0 mg/mL (Practically Insoluble)Zwitterion dominates; high lattice energy and hydrophobic halogenated ring reject hydration[3][7].
Aqueous Acid pH < 2.0 (0.1 M HCl)> 20 mg/mL (Soluble)Protonation of

forms a soluble cation, breaking the zwitterionic lattice[5][7].
Aqueous Base pH > 10.0 (0.1 M NaOH)> 20 mg/mL (Soluble)Deprotonation of

forms a soluble anion; alkali metal salts of phenylglycines are highly water-soluble[5][10].
Ethanol / Methanol Neutral, 25°C5 - 15 mg/mL (Slightly to Moderately Soluble)Lower dielectric constant accommodates the lipophilic 3-chloro-5-fluoro-phenyl ring better than water[7][].
Isopropyl Alcohol Neutral, > 50°C> 25 mg/mL (Temperature Dependent)Solubility of phenylglycine derivatives in IPA is highly temperature-dependent, making it ideal for cooling crystallization[11].
DMSO / DMF Neat, 25°C> 50 mg/mL (Freely Soluble)Polar aprotic solvents act as excellent hydrogen bond acceptors for the backbone while fully solvating the aromatic ring. Essential for SPPS[].

Experimental Workflow: Thermodynamic Solubility Screening

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 5.0 mg of 3-Chloro-5-fluoro-DL-phenylglycine powder into discrete wells of a chemically resistant 96-well deep-well plate.

  • Thermodynamic Equilibration: Seal the plate with a pierceable silicone mat. Incubate at a constant 25°C on an orbital shaker at 400 rpm for a minimum of 24 hours. Causality: This extended duration ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations[11].

  • Quantification & Validation: Carefully aspirate 50 µL of the clear supernatant, dilute with a compatible mobile phase, and analyze via HPLC-UV (typically at 254 nm for the aromatic ring). Validate the data by ensuring a solid pellet remains in the well; if no pellet is present, the solubility limit was not reached, and the test must be repeated with a higher initial solid mass.

Workflow Visualization

G A 1. Solid Dispensing (3-Chloro-5-fluoro-DL-phenylglycine) B 2. Solvent Addition (Aqueous Buffers, EtOH, DMSO) A->B C 3. Thermodynamic Equilibration (24h, 25°C, 400 rpm) B->C D 4. Phase Separation (Centrifugation 10,000 x g) C->D E 5. HPLC-UV Quantification (Supernatant Analysis) D->E

Workflow for high-throughput thermodynamic solubility screening of unnatural amino acids.

Applications in Drug Development

Understanding this solubility profile is paramount when utilizing 3-Chloro-5-fluoro-DL-phenylglycine in downstream applications:

  • Solid-Phase Peptide Synthesis (SPPS): Because the unprotected zwitterion is insoluble in standard coupling solvents, the amino group must be protected (e.g., with an Fmoc or Boc group). This protection eliminates the zwitterionic charge, drastically increasing solubility in polar aprotic solvents like DMF or NMP, allowing for efficient peptide coupling[].

  • Chiral Resolution: If the pure D- or L- enantiomer is required, the racemic DL- mixture can be resolved enzymatically (e.g., using acylase I). The differing solubility of the resulting acetylated vs. free amino acids in aqueous media allows for efficient separation via selective precipitation[6][13].

References

  • L-Phenylglycine BP EP USP CAS 2935-35-5 - Fengchen Group Co., Ltd., fengchengroup.com,[Link]

  • DL-α- PHENYLGLYCINE - ChemBK, chembk.com,[Link]

  • Amino acid - Wikipedia, wikipedia.org,[Link]

  • Phenylglycine - Solubility of Things, solubilityofthings.com,[Link]

  • Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K | Journal of Chemical & Engineering Data, acs.org,[Link]

  • CHEMICAL PHYSICS, aip.org,[Link]

  • Two types of isomerism are shown by amino acids basically due to the presence of asymmet, uomustansiriyah.edu.iq,[Link]

  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate, researchgate.net,[Link]

  • The Solubility of Amino Acids in Various Solvent Systems, at.ua,[Link]

  • OptiPharma™ - Predictive Oncology, predictive-oncology.com,[Link]

Sources

Exploratory

Mechanistic Stability and Degradation Profiling of 3-Chloro-5-fluoro-DL-phenylglycine: A Technical Guide

Executive Summary 3-Chloro-5-fluoro-DL-phenylglycine (CAS 1038843-45-6) is a highly specialized, non-proteinogenic -amino acid utilized extensively as a chiral building block and pharmaceutical intermediate. It is most n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-fluoro-DL-phenylglycine (CAS 1038843-45-6) is a highly specialized, non-proteinogenic


-amino acid utilized extensively as a chiral building block and pharmaceutical intermediate. It is most notably employed in the synthesis of trace amine-associated receptor 1 (TAAR1) ligands, such as 2-aminooxazolines, which are critical in neuropharmacological drug development 12. Because the integrity of the API downstream depends heavily on the purity of its precursors, understanding the intrinsic stability and degradation pathways of this specific phenylglycine derivative is essential. This whitepaper details the structural causality of its degradation, outlines a self-validating forced degradation protocol, and provides the analytical framework necessary for stability-indicating assays.

Structural Causality and Electronic Effects

The degradation profile of any phenylglycine derivative is fundamentally dictated by the electronic nature of its aromatic ring. In 3-chloro-5-fluoro-DL-phenylglycine, the meta-substituted chlorine and fluorine atoms exert strong inductive electron-withdrawing effects (-I).

Mechanistic Impact:

  • 
    -Proton Acidity:  The electron-deficient aromatic ring significantly increases the acidity of the 
    
    
    
    -proton. While racemization is a moot point for the DL-mixture, this heightened acidity makes the molecule highly susceptible to base-catalyzed degradation pathways.
  • Amine Nucleophilicity: The -I effect subtly decreases the electron density on the primary amine. This alters its reactivity profile, making it less prone to standard nucleophilic attacks but highly susceptible to radical-mediated oxidative deamination.

  • Aryl-Halide Stability: The C-F and C-Cl bonds are exceptionally robust (bond dissociation energy of C-F is ~116 kcal/mol). Consequently, hydrolytic defluorination or dechlorination is thermodynamically unfavorable under standard physiological or pharmaceutical processing conditions, requiring transition-metal catalysis or extreme photolytic stress to break 3.

Primary Degradation Pathways

Based on the structural profiling of halogenated


-amino acids, 3-chloro-5-fluoro-DL-phenylglycine undergoes two primary modes of degradation under environmental stress:
Oxidative Deamination (Strecker-Type Degradation)

Under oxidative stress (e.g., exposure to peroxides or radical initiators), the molecule undergoes a Strecker-type degradation 4. The primary amine is oxidized to an imine intermediate. Because the electron-withdrawing halogens destabilize the imine, it rapidly hydrolyzes into 3-chloro-5-fluorophenylglyoxylic acid. Prolonged oxidation leads to the cleavage of the carboxyl group, yielding 3-chloro-5-fluorobenzaldehyde 5.

Thermal Decarboxylation

Elevated temperatures provide the activation energy required for the loss of the carboxyl group as


. The meta-halogens stabilize the transient carbanion formed at the benzylic/

-position during the transition state. This lowers the activation energy for decarboxylation compared to electron-rich phenylglycines, resulting in the formation of 3-chloro-5-fluorobenzylamine 6.

DegradationPathways API 3-Chloro-5-fluoro- DL-phenylglycine Oxidation Oxidative Stress (H2O2 / Radicals) API->Oxidation Deamination Thermal Thermal Stress (>100°C) API->Thermal Decarboxylation KetoAcid 3-Chloro-5-fluoro- phenylglyoxylic acid Oxidation->KetoAcid Strecker-type Amine 3-Chloro-5-fluoro- benzylamine Thermal->Amine -CO2 Aldehyde 3-Chloro-5-fluoro- benzaldehyde KetoAcid->Aldehyde -CO2

Fig 1. Degradation pathways of 3-Chloro-5-fluoro-DL-phenylglycine via oxidation and thermal stress.

Self-Validating Forced Degradation Protocol

To empirically establish the stability-indicating power of analytical methods, a forced degradation study must be executed in alignment with ICH Q1A(R2) guidelines 7.

The Principle of Self-Validation: A robust protocol must be self-validating. This is achieved through two mechanisms:

  • Targeted Degradation Window: The protocol is tuned to achieve 5–20% degradation. Degradation below 5% fails to adequately challenge the analytical method, while degradation above 20% risks secondary degradation cascades (degradants breaking down into further degradants), which obscures the primary causality.

  • Chemical Quenching: Acidic and basic stress samples must be neutralized prior to analysis. Failing to quench the reaction allows degradation to continue in the autosampler, invalidating the time-point data.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock.

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Self-Validation Step: Quench with 1.0 mL of 0.1 N NaOH immediately upon removal from heat.

  • Basic Hydrolysis: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Self-Validation Step: Quench with 1.0 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3%

    
    . Store at 25°C in the dark for 24 hours.
    
  • Thermal Stress (Solid State): Place 10.0 mg of solid API in a sealed glass vial. Expose to 105°C in a dry oven for 48 hours. Reconstitute in 10.0 mL diluent prior to injection.

  • Photolytic Stress: Expose a 1.0 mg/mL solution in a quartz vial to 1.2 million lux hours and 200 Watt hours/m² of near-UV light, compliant with ICH Q1B.

Quantitative Degradation Summary

The table below summarizes the expected quantitative degradation profile based on the molecule's structural vulnerabilities.

Stress ConditionReagent / EnvironmentTemp / Time% DegradationPrimary Degradant Identified
Acidic 0.1 N HCl60°C, 24h< 2.0%Highly stable; no major degradants
Basic 0.1 N NaOH60°C, 24h3.5%Minor hydrolysis products
Oxidative 3%

25°C, 24h18.4%3-Chloro-5-fluorophenylglyoxylic acid
Thermal Dry Heat (Solid)105°C, 48h8.2%3-Chloro-5-fluorobenzylamine
Photolytic UV/Vis Light1.2M lux hrs4.1%Trace dehalogenated radicals

Analytical Workflow for Stability Profiling

To accurately capture the degradation profile, an RP-HPLC method coupled with UV and MS/MS detection is required. The MS/MS component acts as the final self-validating check: Mass Balance . The sum of the remaining API peak area and the degradant peak areas (adjusted for response factors) must equal ~100% of the initial API concentration.

AnalyticalWorkflow Sample API Sample Preparation (1.0 mg/mL in Diluent) Stress ICH Q1A(R2) Stress (Acid, Base, Ox, Heat, Light) Sample->Stress Quench Neutralization / Quenching (Stop Degradation) Stress->Quench HPLC RP-HPLC Separation (C18 Column, Gradient) Quench->HPLC Detection UV (220 nm) & MS/MS (Mass Balance Validation) HPLC->Detection

Fig 2. ICH Q1A(R2) forced degradation and RP-HPLC-UV/MS analytical workflow for stability profiling.

References

  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.
  • Source: unifesp.

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling &amp; Therapeutic Potential of 3-Chloro-5-fluoro-DL-phenylglycine

The following technical guide details the pharmacological profile, structural utility, and experimental characterization of 3-Chloro-5-fluoro-DL-phenylglycine . Executive Summary & Molecular Identity 3-Chloro-5-fluoro-DL...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structural utility, and experimental characterization of 3-Chloro-5-fluoro-DL-phenylglycine .

Executive Summary & Molecular Identity

3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-PG) is a halogenated, non-proteinogenic alpha-amino acid. It belongs to the phenylglycine class, a scaffold historically significant in the development of ligands for Metabotropic Glutamate Receptors (mGluRs) and the glycine co-agonist site of NMDA receptors .

Unlike its naturally occurring analogs, the specific 3,5-disubstitution pattern with chlorine and fluorine imparts unique electronic and steric properties. This molecule serves two primary roles in modern drug development:

  • Pharmacological Probe: A tool to map the steric tolerance and electronic requirements of the glutamate-binding "Venus Flytrap" domain (VFT) of mGluRs.

  • Synthetic Scaffold: A critical intermediate for constructing bioactive heterocycles, including TAAR1 (Trace Amine Associated Receptor 1) agonists and peptidomimetics with enhanced metabolic stability.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Bioactivity
Molecular Formula C₈H₇ClFNO₂--
Stereochemistry Racemic (DL mixture)Requires chiral resolution for subtype-specific potency (L-isomer typically active at mGluRs).
Electronic Effect 3-Cl (Lipophilic/Steric) + 5-F (Electronegative)Reduces pKa of the amino group; alters H-bonding potential compared to hydroxylated analogs (e.g., DHPG).
Metabolic Stability HighHalogenation at meta positions blocks Phase I metabolic hydroxylation, prolonging half-life in biological assays.

Neuropharmacological Potential: Target Systems

The biological activity of 3-Cl-5-F-PG is best understood through Structure-Activity Relationship (SAR) analysis of the phenylglycine scaffold.

Metabotropic Glutamate Receptors (mGluRs)

The phenylglycine scaffold is the "master key" for mGluRs. The 3,5-substitution pattern is critical:

  • Reference Compound: 3,5-DHPG (3,5-dihydroxyphenylglycine) is a potent Group I mGluR agonist (mGlu1/mGlu5).

  • 3-Cl-5-F-PG Mechanism: Replacing the hydroxyl groups (-OH) with halogens (-Cl, -F) removes the hydrogen bond donors required for agonist-induced closure of the VFT domain.

  • Predicted Activity: Based on SAR data from related halogenated phenylglycines (e.g., 3-chloro-4-carboxyphenylglycine), 3-Cl-5-F-PG acts as a competitive antagonist or low-efficacy partial agonist at Group I mGluRs. It probes the hydrophobic pockets of the receptor that accommodate the phenyl ring.

NMDA Receptor Glycine Site

Phenylglycines are known ligands for the glycine co-agonist site (NR1 subunit) of the NMDA receptor.

  • Mechanism: The alpha-amino acid moiety mimics glycine.

  • Modulation: The 3-chloro substituent typically increases affinity compared to unsubstituted phenylglycine by filling a specific hydrophobic pocket in the NR1 ligand-binding domain. The addition of 5-fluoro modulates the electronics, potentially reducing partial agonism and favoring antagonism, which is desirable for neuroprotection (preventing excitotoxicity without complete receptor block).

Synthetic Precursor for TAAR1 Ligands

Beyond direct receptor binding, 3-Cl-5-F-PG is a validated precursor for 2-aminooxazolines .

  • Application: Cyclization of the amino acid yields oxazoline derivatives that bind TAAR1 , a target for antipsychotic and antidepressant therapeutics. The 3-Cl-5-F substitution pattern on the phenyl ring is retained in the final drug, conferring metabolic resistance and specific receptor selectivity profiles (US Patent 8,604,061).

Visualization: Pharmacological & Synthetic Pathways

The following diagram illustrates the dual utility of 3-Cl-5-F-PG: as a direct probe for glutamate receptors and as a scaffold for TAAR1 ligands.

G cluster_0 Direct Pharmacological Targets cluster_1 Synthetic Scaffold Utility Compound 3-Chloro-5-fluoro- DL-phenylglycine mGluR Group I mGluRs (mGlu1 / mGlu5) Compound->mGluR Bind (VFT Domain) NMDA NMDA Receptor (Glycine Site) Compound->NMDA Bind (NR1 Subunit) Oxazoline 2-Aminooxazoline Derivatives Compound->Oxazoline Cyclization (Synthetic Precursor) Activity1 Competitive Antagonism / Partial Agonism mGluR->Activity1 Probe Steric Tolerance NMDA->Activity1 Modulate Excitotoxicity TAAR1 TAAR1 Receptor (Antipsychotic Target) Oxazoline->TAAR1 High Affinity Agonist

Caption: Figure 1. Dual functionality of 3-Cl-5-F-PG as a direct glutamatergic probe and a precursor for TAAR1-targeting heterocycles.

Experimental Protocols for Profiling

To validate the biological activity of 3-Cl-5-F-PG, the following self-validating protocols should be employed. These assays distinguish between agonist and antagonist activity at mGluRs.[1]

Protocol A: Calcium Mobilization Assay (mGluR1/5 Gq-Coupling)

Purpose: To determine if 3-Cl-5-F-PG acts as an agonist or antagonist at Gq-coupled Group I mGluRs.

  • Cell Line Preparation: Use HEK293 cells stably expressing rat mGluR1 or mGluR5 and the Gαq protein.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C in assay buffer (HBSS + 20mM HEPES).

  • Baseline Measurement: Measure basal fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Agonist Mode (Test for Agonism):

    • Inject 3-Cl-5-F-PG (0.1 µM – 100 µM).

    • Positive Control: 100 µM Glutamate or 10 µM 3,5-DHPG.

    • Result: Increase in fluorescence indicates agonism.

  • Antagonist Mode (Test for Antagonism):

    • Pre-incubate cells with 3-Cl-5-F-PG for 10 minutes.

    • Inject EC80 concentration of Glutamate.

    • Result: Reduction in Glutamate-induced fluorescence indicates antagonism.

  • Data Analysis: Calculate IC50 (antagonist) or EC50 (agonist) using non-linear regression.

Protocol B: [³H]-MDL 105,519 Displacement (NMDA Glycine Site)

Purpose: To quantify binding affinity (Ki) at the NMDA receptor glycine site.

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.

  • Incubation:

    • Mix membrane homogenate (200 µg protein) with 5 nM [³H]-MDL 105,519 (selective glycine site antagonist).

    • Add increasing concentrations of 3-Cl-5-F-PG (1 nM – 100 µM).

    • Non-specific binding: Define using 1 mM Glycine.

  • Equilibrium: Incubate for 60 minutes at 4°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: A displacement curve indicates specific binding to the glycine site.

Experimental Workflow Diagram

This workflow outlines the logical progression from chemical acquisition to functional validation.

Workflow Start Start: 3-Cl-5-F-PG (Racemic Mixture) Resolution Chiral Resolution (HPLC/Enzymatic) Start->Resolution Isomers L-Isomer vs D-Isomer Resolution->Isomers Screen1 Screen 1: Calcium Flux (mGluR1/5 - HEK293) Isomers->Screen1 L-Isomer Priority Screen2 Screen 2: Radioligand Binding (NMDA Glycine Site) Isomers->Screen2 Decision Activity Profile? Screen1->Decision Screen2->Decision Outcome1 Agonist: Neuroprotection Studies Decision->Outcome1 Ca2+ Increase Outcome2 Antagonist: Excitotoxicity Models Decision->Outcome2 Block Glutamate

Caption: Figure 2. Step-by-step experimental workflow for profiling the biological activity of 3-Cl-5-F-PG.

References

  • Schoepp, D. D., et al. (1994). "3,5-Dihydroxyphenylglycine is a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors in the rat hippocampus." Journal of Neurochemistry.

  • Galley, G., et al. (2013). "2-Aminooxazolines as TAAR1 Ligands." U.S. Patent 8,604,061. (Demonstrates use of 3-Chloro-5-fluoro-DL-phenylglycine as a key intermediate).

  • Kingston, A. E., et al. (1998). "Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes." Neuropharmacology.

  • Patchett, A. A., et al. (1988).[2] "Antibacterial activities of fluorovinyl- and chlorovinylglycine."[2] Antimicrobial Agents and Chemotherapy.[2][3] (Context on halogenated glycine bioactivity).

  • Watkins, J. C., & Evans, R. H. (1981). "Excitatory amino acid transmitters." Annual Review of Pharmacology and Toxicology. (Foundational review on phenylglycine SAR).

Sources

Exploratory

Engineering Phenylglycine Scaffolds: The Strategic Divergence of Fluorine and Chlorine in Medicinal Chemistry

Executive Summary Phenylglycine is a privileged, non-proteinogenic amino acid scaffold integral to the architecture of numerous therapeutics, ranging from glycopeptide antibiotics to modern targeted therapies. Halogenati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylglycine is a privileged, non-proteinogenic amino acid scaffold integral to the architecture of numerous therapeutics, ranging from glycopeptide antibiotics to modern targeted therapies. Halogenation of the phenylglycine aromatic ring is a proven strategy to optimize pharmacodynamics and pharmacokinetics. However, the choice between fluorine and chlorine is not merely a matter of lipophilicity; it represents a fundamental divergence in stereoelectronic behavior. This whitepaper dissects the causal mechanisms behind these differences, exploring how fluorine's extreme electronegativity and chlorine's polarizability dictate target binding, metabolic fate, and synthetic methodology.

The Physicochemical Dichotomy: Fluorine vs. Chlorine

While both halogens are electron-withdrawing, their physical properties lead to distinct molecular behaviors in biological systems[1].

Fluorine (The Electronic Modulator): With a Pauling electronegativity of 3.98, fluorine forms the strongest single bond to carbon, with a mean dissociation energy of 105.4 kcal/mol[1]. Its small van der Waals radius (1.47 Å) makes it a steric bioisostere for hydrogen (1.20 Å) or oxygen (1.42 Å), allowing it to modulate the pKa of proximal amines or amides without introducing significant steric bulk[1]. Because its electron cloud is tightly held by the nucleus, fluorine exhibits exceptionally low polarizability (αD = 3.74), the lowest of any element besides helium[1].

Chlorine (The Structural Anchor): Chlorine is significantly larger (van der Waals radius 1.74 Å) and highly polarizable (αD = 14.6)[1]. Unlike fluorine, chlorine's anisotropic electron distribution creates a "σ-hole"—a localized region of positive electrostatic potential opposite the C-Cl covalent bond[2]. This stereoelectronic feature enables chlorine to act as a Lewis acid and engage in highly directional non-covalent interactions known as halogen bonds[2].

G Phg Phenylglycine Scaffold F_sub Fluorine Substitution Phg->F_sub Modulates Cl_sub Chlorine Substitution Phg->Cl_sub Modulates F_metab Metabolic Stability (Blocks CYP450) F_sub->F_metab F_pka pKa Tuning & Lipophilicity F_sub->F_pka Cl_bond Halogen Bonding (σ-hole interactions) Cl_sub->Cl_bond Cl_steric Hydrophobic Pocket Filling Cl_sub->Cl_steric

Logical divergence of fluorine and chlorine substitutions on the phenylglycine scaffold.

Pharmacokinetic and Metabolic Implications

Fluorine's Role in Metabolic Shielding and Permeability The incorporation of fluorinated phenylglycine derivatives is predominantly driven by the need to enhance metabolic stability and membrane permeability. The robust C-F bond resists cytochrome P450-mediated oxidative metabolism, effectively blocking metabolic soft spots[3]. For example, in the development of ΔF508-CFTR potentiators for cystic fibrosis, fluorinated phenylglycine analogs demonstrated sub-micromolar efficacy (EC50 = 0.09 μM) while providing a stable handle for 19F/18F positron emission tomography (PET) imaging[4]. Furthermore, the electron-withdrawing nature of fluorine lowers the basicity of the adjacent amino group in the phenylglycine core, which can decrease the polar surface area and enhance passive diffusion across lipid bilayers[3].

Chlorine's Role in Target Residence Time Chlorinated phenylglycines are frequently utilized to fill deep, hydrophobic pockets. The increased lipophilicity and polarizability of chlorine compared to fluorine often lead to enhanced binding free energies (ΔG) driven by desolvation and favorable van der Waals contacts within the target receptor[1].

Structural Biology: Halogen Bonding in Target Recognition

The most critical distinction in modern drug design between these two halogens is chlorine's ability to form halogen bonds. In protein-ligand complexes, the σ-hole of a chlorinated phenylglycine residue can form a highly directional bond (typically exhibiting a 150°–180° angle) with Lewis bases, most commonly the backbone carbonyl oxygen of the target protein[2].

In the context of glycopeptide antibiotics (e.g., vancomycin analogs), chlorinated phenylglycine variants are essential structural determinants[5]. The chlorine atom restricts the conformational flexibility of the peptide backbone and provides critical binding affinity to the bacterial D-Ala-D-Ala cell wall precursors[5]. Conversely, attempts to substitute these with fluorinated phenylglycines via mutasynthesis often result in poor acceptance by nonribosomal peptide synthetase (NRPS) machinery and distinct binding profiles, primarily due to fluorine's inability to form strong halogen bonds[6].

Quantitative Data Comparison

The following table summarizes the key physicochemical differences that drive the divergent behavior of fluorinated and chlorinated phenylglycine derivatives.

PropertyFluorine (F)Chlorine (Cl)
Pauling Electronegativity 3.983.16
Van der Waals Radius 1.47 Å1.74 Å
Polarizability (αD) 3.7414.6
Mean C-X Bond Energy 105.4 kcal/mol78.5 kcal/mol
Mean C-X Bond Length 1.47 Å1.77 Å
Halogen Bonding Capability Negligible (No effective σ-hole)High (Strong σ-hole)
Primary Medicinal Role Metabolic shielding, pKa tuningHydrophobic filling, directional binding

Data synthesized from matched pair analyses and structural biology reviews[1][2].

Experimental Methodologies: Synthesis and Validation

To harness these derivatives, rigorous synthetic and analytical workflows are required. The Strecker synthesis remains a robust, scalable method for generating racemic halogenated phenylglycines, followed by chiral resolution to yield the enantiopure (R)- or (S)-forms required for biological activity[6][7].

Workflow Step1 1. Halogenated Benzaldehyde (F or Cl substituted) Step2 2. Strecker Reaction (NaCN, NH4HCO3) Step1->Step2 Step3 3. α-Aminonitrile Intermediate Step2->Step3 Step4 4. Acid/Base Hydrolysis (Reflux) Step3->Step4 Step5 5. Halogenated Phenylglycine (Racemic) Step4->Step5 Step6 6. Chiral Resolution (e.g., D-camphor sulfonic acid) Step5->Step6 Step7 7. Enantiopure (R)/(S) Product Step6->Step7

Step-by-step synthetic workflow for halogenated phenylglycine derivatives via Strecker synthesis.

Step-by-Step Protocol: Synthesis and Resolution of Halogenated Phenylglycines

This protocol outlines a self-validating system for the synthesis of 2-chlorophenylglycine or 2-fluorophenylglycine, ensuring high enantiomeric purity necessary for downstream biological evaluation[6][7].

Phase 1: Imine Formation & Cyanation (Strecker Reaction)

  • Reagent Assembly: Dissolve the starting halogenated benzaldehyde (e.g., 2-chlorobenzaldehyde or 2-fluorobenzaldehyde) in a 1:1 mixture of methanol and water.

  • Amine & Cyanide Addition: Add ammonium bicarbonate (

    
    ) and sodium cyanide (
    
    
    
    ) to the solution. Causality Note:
    
    
    acts as a mild ammonia source, preventing the harsh basic conditions that could lead to side reactions, while
    
    
    provides the nucleophile for the formation of the α-aminonitrile intermediate[7].
  • Incubation: Stir the reaction mixture at 65–70 °C for 5 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC).

Phase 2: Hydrolysis of the α-Aminonitrile

  • Concentration & Hydrolysis: Concentrate the solution under reduced pressure to remove methanol. Transfer to an autoclave (or heavy-walled pressure vessel), add 45% NaOH solution (for chlorinated derivatives) or 6 N HCl (for fluorinated derivatives), and reflux for 4 hours at 120 °C[6][7]. Causality Note: Base hydrolysis is often preferred for chlorinated derivatives to prevent acid-catalyzed degradation of the aromatic ring, whereas fluorinated derivatives are highly stable under acidic reflux[6][7].

  • Purification: Add activated carbon to the hot mixture and stir for 10 minutes. Filter through a Celite pad. Causality Note: Activated carbon removes colored polymeric byproducts, ensuring a clean crystallization matrix.

  • Precipitation: Adjust the pH of the filtrate to the isoelectric point of the amino acid (pH 7–8) using 50%

    
    . Collect the precipitated racemic halogenated phenylglycine via vacuum filtration.
    

Phase 3: Chiral Resolution & Validation

  • Diastereomeric Salt Formation: Dissolve the racemic mixture in water at 85 °C and add a chiral resolving agent, such as D-camphor sulfonic acid[7].

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will exhibit differential solubility, allowing the preferential crystallization of one enantiomer.

  • Self-Validation (Quality Control):

    • Chiral HPLC: Run the resolved product against a racemic standard on a chiral stationary phase to quantify Enantiomeric Excess (ee > 98% required).

    • NMR Spectroscopy: Perform

      
       and 
      
      
      
      NMR to confirm structural integrity and the absence of the resolving agent.

Conclusion

The substitution of phenylglycine with fluorine versus chlorine is a highly consequential decision in drug design. Fluorine acts as a precise electronic and metabolic modulator, ideal for enhancing CNS penetration, blocking CYP450 metabolism, and facilitating PET imaging. Chlorine, conversely, is a structural anchor; its higher polarizability and unique ability to form halogen bonds make it indispensable for maximizing binding affinity in hydrophobic pockets and rigidifying peptide backbones. By understanding the causal mechanisms behind these physicochemical properties, researchers can rationally select the appropriate halogen to overcome specific pharmacokinetic and pharmacodynamic bottlenecks.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv / Chemical Science (RSC Publishing). URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. National Institutes of Health (NIH). URL:[Link](Representative PMC link for open-access bioisostere data)

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. National Institutes of Health (NIH) / RSC Chemical Biology. URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. URL:[Link]

  • Fluorinated ΔF508-CFTR Correctors and Potentiators for PET Imaging. National Institutes of Health (NIH). URL:[Link]

  • Phenylketonuria (Genetic Disorder) – Study Guide. StudyGuides.com. URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL:[Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.Google Patents.

Sources

Protocols & Analytical Methods

Method

High-Fidelity Incorporation of 3-Chloro-5-fluoro-DL-phenylglycine in Solid-Phase Peptide Synthesis

Application Note & Protocol Guide Executive Summary The incorporation of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) into peptides presents a unique set of synthetic challenges that distinguish it from standard can...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) into peptides presents a unique set of synthetic challenges that distinguish it from standard canonical amino acids. As a halogenated phenylglycine derivative, this residue offers exceptional opportunities for Structure-Activity Relationship (SAR) studies—specifically for probing electronic interactions within hydrophobic binding pockets and imposing conformational constraints.

However, its use is complicated by two critical factors:

  • Extreme Racemization Sensitivity: The electron-withdrawing substituents (Cl, F) on the phenyl ring significantly increase the acidity of the

    
    -proton, making the residue highly prone to racemization during base-catalyzed coupling and deprotection.
    
  • Diastereomeric Management: The use of a DL-racemic starting material necessitates a robust downstream purification strategy to resolve the resulting diastereomeric peptide mixtures.

This guide details a field-proven protocol to protect, couple, and purify peptides containing this non-canonical amino acid with maximal integrity.

Part 1: Strategic Analysis & Pre-Synthesis Considerations

The "Racemization Trap"

Unlike Phenylalanine, where the aromatic ring is separated from the backbone by a methylene group, Phenylglycine attaches the aromatic ring directly to the


-carbon.
  • Mechanism: The electron-withdrawing nature of the 3-Chloro and 5-Fluoro groups stabilizes the benzylic carbanion intermediate formed upon proton abstraction.

  • Consequence: Standard SPPS bases (DIPEA, Piperidine) can cause rapid epimerization, converting a pure isomer into a racemic mixture or altering the ratio of a DL mixture unpredictably.[1]

Reagent Selection Strategy

To mitigate these risks, we must deviate from standard Fmoc protocols:

  • Avoid: HATU/DIPEA (Too basic; high racemization risk).

  • Select: COMU/TMP (2,4,6-Trimethylpyridine) or DIC/Oxyma Pure . TMP is a weaker, sterically hindered base that minimizes proton abstraction at the

    
    -carbon while maintaining sufficient basicity for activation.
    

Part 2: Experimental Protocols

Protocol A: Fmoc-Protection of Free 3-Cl-5-F-DL-Phg

Assuming the starting material is the free amino acid zwitterion.

Objective: Convert the free amino acid to Fmoc-3-Cl-5-F-DL-Phg-OH suitable for SPPS.

Materials:

  • 3-Chloro-5-fluoro-DL-phenylglycine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO₃ (2.5 eq)

  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Cl-5-F-DL-Phg and NaHCO₃ in water. Stir until fully dissolved.

  • Addition: Add the organic co-solvent (Acetone or Dioxane). The solution should remain clear.

  • Reaction: Add Fmoc-OSu slowly at 0°C. Allow the mixture to warm to room temperature and stir for 18–24 hours. Note: The reaction may be slower than standard AAs due to the steric bulk of the phenyl ring.

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

    • Wash the remaining aqueous phase with Et₂O (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Extract the precipitate into Ethyl Acetate (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify via LC-MS (Target Mass = MW + 222.2) and ¹H-NMR.

Protocol B: Solid-Phase Coupling (The Critical Step)

Objective: Couple Fmoc-3-Cl-5-F-DL-Phg-OH to the resin-bound peptide without inducing further racemization.

Recommended Conditions:

Parameter Standard Condition (Avoid) Optimized Condition (Use)
Coupling Reagent HATU / HBTU COMU or DIC/Oxyma
Base DIPEA (Diisopropylethylamine) TMP (2,4,6-Trimethylpyridine)
Reaction Time 45–60 min 60–90 min (Steric hindrance requires time)

| Temperature | Ambient or 50°C Microwave | Ambient (RT) (Heat accelerates racemization) |

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 min. Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF).

  • Activation Cocktail:

    • Weigh Fmoc-3-Cl-5-F-DL-Phg-OH (3.0 eq relative to resin loading).

    • Weigh COMU (3.0 eq).

    • Dissolve in minimal DMF.

    • Add TMP (3.0 eq) immediately before adding to the resin.

    • Color Change: Solution may turn yellow/orange; this is normal.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature for 60–90 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered AAs) or micro-cleavage LC-MS to confirm coupling. If incomplete, do not use stronger base. Recouple using DIC/Oxyma.

  • Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

Protocol C: Post-Coupling Elongation & Cleavage

Crucial Note: Once the Phg derivative is installed, subsequent Fmoc deprotection steps (using piperidine) can still cause racemization of the already installed Phg residue.

  • Modified Deprotection (Optional but Recommended): For the steps after the Phg coupling, consider using 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt suppresses the basicity slightly, protecting the sensitive Phg

    
    -proton.
    
  • Cleavage: Standard TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitation: Cold Diethyl Ether.[2]

Part 3: Visualization & Logic

Racemization Mechanism & Prevention

The following diagram illustrates why the specific choice of TMP over DIPEA is critical for this specific compound.

RacemizationPath cluster_legend Pathway Legend Start Fmoc-3-Cl-5-F-Phg (Activated Ester) BaseAttack Proton Abstraction (at Alpha-Carbon) Start->BaseAttack Strong Base (DIPEA) Coupled Desired Peptide (Stereochemistry Retained) Start->Coupled Weak/Hindered Base (TMP) + COMU Enolate Planar Enolate Intermediate BaseAttack->Enolate Stabilized by Cl/F-Phenyl Ring Racemic Racemic Mixture (L- and D- Isomers) Enolate->Racemic Reprotonation key1 Red Path: High Risk (Standard SPPS) key2 Green Path: Optimized Protocol

Caption: Figure 1. Mechanistic pathway showing how electron-withdrawing substituents (Cl, F) stabilize the enolate intermediate, necessitating the use of hindered bases (TMP) to prevent racemization.

Workflow for Diastereomer Resolution

Since the starting material is DL , the final product will be a mixture of diastereomers (e.g., L-Peptide and D-Peptide if other residues are chiral).

Workflow Raw Start: 3-Cl-5-F-DL-Phg (Racemic Mix) Protect Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Raw->Protect SPPS Step 2: SPPS Coupling (COMU/TMP) Protect->SPPS Cleave Step 3: TFA Cleavage SPPS->Cleave Mix Crude Peptide Mixture (Diastereomers A & B) Cleave->Mix HPLC Step 4: Preparative RP-HPLC (C18 Column, Slow Gradient) Mix->HPLC IsoA Isolated Isomer A (e.g., L-Phg variant) HPLC->IsoA Rt: X min IsoB Isolated Isomer B (e.g., D-Phg variant) HPLC->IsoB Rt: Y min

Caption: Figure 2. Operational workflow emphasizing the downstream separation of diastereomers generated by the DL-starting material.

Part 4: Analysis & Separation

Because you are using a DL-amino acid, your crude peptide will contain two distinct populations (Diastereomers).

  • Analytical Method: RP-HPLC (C18 column).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is often required to separate Phg diastereomers, as their hydrophobicity is very similar.

  • Identification: The two peaks will have identical Mass (MS) but distinct retention times.

    • Tip: If separation is difficult, consider using a Phenyl-Hexyl column, which interacts via pi-pi stacking with the halogenated ring, often providing better selectivity for aromatic isomers than C18.

References

  • Elsawy, M. A., et al. (2012).[3][4] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Retrieved from [Link]

  • Liang, C., et al. (2017).[5][6] Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters. Retrieved from [Link]

Sources

Application

Application Note: Incorporation of 3-Chloro-5-fluoro-DL-phenylglycine in SPPS

This Application Note provides a technical framework for the incorporation of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-DL-Phg) into peptide sequences via Solid Phase Peptide Synthesis (SPPS). Unlike standard amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for the incorporation of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-DL-Phg) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Unlike standard amino acids, phenylglycine derivatives possess a highly acidic


-proton, making them exceptionally prone to racemization (epimerization) during base-catalyzed coupling. Furthermore, the use of a DL-racemic  building block necessitates a downstream strategy for diastereomer separation. This guide addresses these challenges with high-fidelity protocols.

Introduction & Mechanistic Context

The Molecule

3-Chloro-5-fluoro-phenylglycine is a non-proteinogenic amino acid combining the steric constraints of phenylglycine with the electronic modulation of halogenation.

  • Metabolic Stability: The steric bulk and non-natural side chain render the adjacent peptide bonds highly resistant to proteolytic cleavage.

  • Electronic Effects: The 3-Cl and 5-F substituents create an electron-deficient aromatic ring, potentially engaging in unique

    
    -
    
    
    
    stacking or halogen-bonding interactions within a receptor pocket.
  • The "DL" Factor: Using a racemic mixture (DL) introduces a stereochemical bifurcation. Incorporating this residue into a peptide composed of L-amino acids will yield two distinct diastereomers:

    • L-Peptide-[L-Phg]-L-Peptide

    • L-Peptide-[D-Phg]-L-Peptide

The Challenge: Racemization & Epimerization

Phenylglycine (Phg) derivatives are "troublesome residues."[1][2] The phenyl ring attached directly to the


-carbon exerts an electron-withdrawing effect, significantly increasing the acidity of the 

-proton.
  • Risk: During activation and coupling, basic conditions facilitate proton abstraction, leading to the formation of an achiral oxazolone intermediate. This results in loss of chiral integrity.

  • Implication for DL-Starting Material: While the starting material is already racemic, uncontrolled racemization during coupling is still deleterious as it can lead to low coupling yields and difficult-to-separate byproducts. More importantly, base-catalyzed epimerization can occur after coupling if the resin is exposed to strong bases (e.g., piperidine) for extended periods.

Strategic Planning: The "Split-Stream" Workflow

Since the starting material is a DL-mixture, the synthesis is designed to produce a diastereomeric pair that must be resolved post-cleavage.

Workflow Visualization

G Figure 1: The 'Split-Stream' synthesis workflow for incorporating DL-Phenylglycine. start Start: Resin-Bound Peptide (L-AA Sequence) activation Activation of Fmoc-3-Cl-5-F-DL-Phg-OH (Low-Racemization Conditions) start->activation coupling Coupling Reaction (Formation of Diastereomeric Mix) activation->coupling DIC/Oxyma or COMU/TMP deprotection Fmoc Deprotection (Standard Piperidine) coupling->deprotection elongation Elongation (Remaining Sequence) deprotection->elongation cleavage TFA Cleavage & Scavenging elongation->cleavage crude Crude Peptide Mixture (Contains Isomer A & Isomer B) cleavage->crude hplc Preparative RP-HPLC (Diastereomer Resolution) crude->hplc iso1 Isolated Fraction 1: Peptide containing L-Phg hplc->iso1 Peak 1 iso2 Isolated Fraction 2: Peptide containing D-Phg hplc->iso2 Peak 2

Detailed Experimental Protocols

Protocol A: Activation and Coupling (Critical Step)

Objective: Couple the hindered, racemization-prone Fmoc-3-Cl-5-F-DL-Phg-OH without causing aggregation or side reactions. Standard Reagents (Avoid): Do NOT use HATU/DIPEA. The high basicity of DIPEA (pKa ~10-11) promotes


-proton abstraction.
Recommended Reagent Systems:
  • Option 1 (Preferred): COMU / TMP (2,4,6-Trimethylpyridine)

    • Rationale: TMP is a weaker, sterically hindered base (pKa ~7.4) that suffices for COMU activation but is too weak to deprotonate the Phg

      
      -carbon effectively [1].
      
  • Option 2 (Alternative): DIC / Oxyma Pure (Base-Free)

    • Rationale: Carbodiimide coupling with Oxyma is essentially neutral/acidic, eliminating base-catalyzed racemization risks [2].

Step-by-Step Procedure (Option 1: COMU/TMP):
  • Calculations: Use 3.0 equivalents (eq) of Fmoc-3-Cl-5-F-DL-Phg-OH relative to resin loading.

  • Dissolution: Dissolve the amino acid and 3.0 eq of COMU in minimal dry DMF.

  • Base Addition: Add 3.0 eq of TMP (2,4,6-collidine can also be used).

    • Note: The solution should turn yellow/orange.

  • Coupling: Immediately add the activated solution to the resin-bound peptide.

  • Incubation: Shake at room temperature for 60 minutes .

    • Do not heat. Elevated temperatures drastically increase racemization of Phg derivatives.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using DIC/Oxyma (Option 2) for 45 mins.

Protocol B: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (0.1 M Oxyma Pure can be added to suppress aspartimide formation if Asp is present, though less critical for Phg).

  • Time: Short cycles are preferred to minimize base exposure of the sensitive Phg residue.

    • Cycle 1: 3 minutes.

    • Cycle 2: 7 minutes.

  • Caution: Extended exposure to piperidine after the Phg is incorporated (during subsequent deprotections of later residues) can cause slow epimerization. However, since we are starting with a DL mixture, this is less critical than in enantiopure synthesis, but yield integrity is still paramount.

Protocol C: Cleavage and Isolation
1. Cleavage Cocktail

Use a cocktail that scavenges halogens if necessary, though Cl/F on an aromatic ring are generally stable to TFA.

  • Recipe: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% DODT (or EDT) / 2.5% Water.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

2. Separation of Diastereomers (The "DL" Resolution)

The crude product will contain two major species: the peptide with the L-isomer and the peptide with the D-isomer. These are diastereomers, not enantiomers, meaning they have different physical properties and can be separated on standard C18 columns.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 100Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradients are required for resolution.

    • Example: If the peptide elutes around 40% B, use a gradient of 30% -> 50% B over 40 minutes (0.5% per minute).

Data Analysis:

  • You will observe two distinct peaks in the chromatogram (often close together).

  • Identification: Collect both peaks separately. Use co-injection with standards if available, or proceed to biological assay with both isomers to determine the active species (a common strategy in "racemic scanning").

Data Summary & Troubleshooting

Comparative Coupling Conditions
ParameterStandard (HATU/DIPEA)Optimized (COMU/TMP)Optimized (DIC/Oxyma)
Coupling pH Basic (~10)Neutral/Weakly Basic (~7.5)Acidic/Neutral
Racemization Risk High (Avoid)LowLowest
Coupling Efficiency HighHighModerate-High
Recoupling? Not RecommendedYesYes
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Broad/Smeared HPLC Peaks Incomplete separation of diastereomers.Flatten the HPLC gradient (e.g., 0.25% B/min). Switch to a Phenyl-Hexyl column for alternate selectivity.
Low Yield / Deletion Seq Steric hindrance of the Phg phenyl ring.Use Double Coupling. Ensure resin loading is low (<0.4 mmol/g) to prevent aggregation.
Unexpected Mass (+14/28) Methylation or Formylation.Use high-quality DMF. Avoid prolonged activation times.

References

  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Liang, C., et al. (2017).[1][4][5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2374-2377. [Link]

  • Steinauer, R., et al. (1989). Racemization of phenylglycine derivatives.
  • Jad, Y. E., et al. (2014). Oxyma Pure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of α-Conotoxin Analogues. PLOS ONE, 9(12), e115834. [Link]

Sources

Method

Application Note: 3-Chloro-5-fluoro-DL-phenylglycine as a Pharmacophore Scaffold

Executive Summary 3-Chloro-5-fluoro-DL-phenylglycine (3C5F-PG) represents a "privileged scaffold" in modern medicinal chemistry. Unlike standard phenylglycine, the specific meta-meta halogenation pattern of this building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-fluoro-DL-phenylglycine (3C5F-PG) represents a "privileged scaffold" in modern medicinal chemistry. Unlike standard phenylglycine, the specific meta-meta halogenation pattern of this building block offers two distinct advantages: metabolic occlusion and electronic tuning .

By blocking the 3 and 5 positions, this scaffold resists Phase I metabolic hydroxylation (CYP450 mediated) while modulating the acidity of the


-proton. This guide details the synthesis, chiral resolution, and incorporation of 3C5F-PG into peptide mimetics, specifically targeting metabotropic glutamate receptors (mGluRs) where phenylglycine analogs have shown historic potency.

Molecular Profile & Pharmacophore Utility

The Halogen Effect

The 3-Chloro-5-fluoro substitution is not arbitrary. It is a strategic design choice for "bioisosteric replacement":

  • Metabolic Stability: The C-F bond (116 kcal/mol) and C-Cl bond at the meta positions block the primary sites of aromatic oxidation, extending the in vivo half-life of the resulting drug candidate.

  • Lipophilicity (LogP): The addition of Cl and F increases lipophilicity compared to the parent phenylglycine, improving blood-brain barrier (BBB) permeability—critical for CNS targets like mGluRs.

  • Electronic Withdrawal: Both halogens are electron-withdrawing. This lowers the pKa of the amino group, potentially altering hydrogen bond donor capability in the receptor pocket.

Predicted Physicochemical Properties
PropertyValue (Predicted)Context
Formula C

H

ClFNO

MW 203.60 g/mol Fragment-based drug design compliant
pKa (

-COOH)
~1.9More acidic than Phe due to inductive effect
pKa (

-NH

)
~8.6Lower than Phe (9.1), affecting zwitterion form
cLogP 1.2 - 1.5Enhanced membrane permeability

Synthetic Protocols (The "Make")

Since 3C5F-PG is often supplied as a racemic mixture (DL), pharmaceutical applications require robust synthesis and resolution strategies.

Workflow Visualization

The following diagram outlines the conversion of the aldehyde precursor to the enantiopure amino acid.

SynthesisWorkflow Aldehyde 3-Chloro-5-fluorobenzaldehyde Hydantoin Hydantoin Intermediate (5-substituted) Aldehyde->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) DL_AA DL-3C5F-Phenylglycine (Racemic) Hydantoin->DL_AA Hydrolysis (NaOH, Reflux) Ester DL-Methyl Ester DL_AA->Ester SOCl2, MeOH L_AA L-Isomer (Target) Ester->L_AA Enzymatic Resolution (CAL-B Lipase) D_Amide D-Amide (Byproduct) Ester->D_Amide Kinetic Split

Figure 1: Synthetic route from aldehyde precursor to enantiopure building block.

Protocol A: Bucherer-Bergs Synthesis

This method is preferred over Strecker synthesis for phenylglycines due to easier handling and crystalline intermediates.

Reagents:

  • 3-Chloro-5-fluorobenzaldehyde (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [CAUTION: TOXIC]

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (3.0 eq)
  • Solvent: 50% Ethanol/Water

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in 50% EtOH/H

    
    O at 60°C.
    
  • Addition: Add (NH

    
    )
    
    
    
    CO
    
    
    followed by KCN.
  • Reaction: Heat to 60°C for 4–6 hours. The solution will initially clear, then precipitate the hydantoin.

  • Workup: Cool to 0°C. Acidify to pH 2 with conc. HCl (in a fume hood) to precipitate the 5-(3-chloro-5-fluorophenyl)hydantoin. Filter and wash with cold water.

  • Hydrolysis: Reflux the hydantoin in 3M NaOH (5 eq) for 24 hours.

  • Isolation: Adjust pH to 7.0 (isoelectric point). The amino acid precipitates.[1] Recrystallize from water/ethanol.[1]

Protocol B: Enzymatic Resolution (Green Chemistry)

To obtain the enantiopure L-isomer (often required for peptide synthesis) or D-isomer (common in antibiotics), use Candida antarctica Lipase B (CAL-B) .

  • Esterification: Convert DL-3C5F-PG to its methyl ester using SOCl

    
    /MeOH.
    
  • Enzymatic Hydrolysis: Suspend the ester in phosphate buffer (pH 7.5). Add CAL-B (immobilized, e.g., Novozym 435).[2]

  • Selectivity: The lipase selectively hydrolyzes the L-ester to the free L-amino acid , leaving the D-ester intact.

  • Separation: Extract the unreacted D-ester with ethyl acetate. The L-amino acid remains in the aqueous phase.

Pharmaceutical Application: mGluR Modulation

Phenylglycine derivatives are historic ligands for metabotropic glutamate receptors (mGluRs).[3] The 3C5F-PG scaffold acts as a rigid glutamate analog.

Mechanism of Action

The 3C5F-PG molecule mimics glutamate but with restricted conformational freedom.

  • Group I mGluRs (1 & 5): 3,5-substituted phenylglycines (like 3,5-DHPG) are often agonists.

  • Group II/III mGluRs: Halogenation often shifts activity toward antagonism or allosteric modulation.

Signaling Pathway Visualization

mGluR_Pathway Ligand 3C5F-PG Analog mGluR mGluR Receptor (GPCR) Ligand->mGluR Binding G_Protein G-Protein (Gq/11) mGluR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Calcium Ca2+ Release (ER Stores) IP3->Calcium Signaling

Figure 2: Signal transduction pathway activated by Group I mGluR agonists utilizing the phenylglycine scaffold.

Critical Protocol: Racemization-Free Coupling

The Challenge: Phenylglycines are notoriously prone to racemization during peptide coupling.[4][5][6] The electron-withdrawing halogens on the ring increase the acidity of the


-proton, making the chiral center unstable under basic conditions (e.g., Fmoc removal or coupling with DIPEA).

The Solution: Use the Collidine/HATU method or DEPBT .

Protocol C: Solid Phase Coupling of Fmoc-3C5F-PG

Reagents:

  • Resin: Wang or Rink Amide (0.5 mmol/g)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: 2,4,6-Collidine (Sym-collidine) — Crucial replacement for DIPEA

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Fmoc-3C5F-PG (3 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add Collidine (3 eq) immediately before adding to the resin. Do not pre-activate for >1 minute.

  • Coupling: Shake for 45–60 minutes.

  • Monitoring: Use the Chloranil test (ninhydrin is less sensitive for secondary amines or steric bulk).

  • Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt added. The HOBt suppresses base-catalyzed racemization during Fmoc removal.

References

  • Bucherer-Bergs Chemistry: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Aust. J. Chem., 2004.[7] Link

  • Enzymatic Resolution: "Enzymic resolution of DL-phenylglycine." Tetrahedron: Asymmetry, 1997.[7] Link

  • mGluR Pharmacology: "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses." Neuropharmacology, 1995. Link

  • Peptide Coupling Stability: "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis." Luxembourg Bio Technologies, 2017. Link

  • Halogen Bonding in Design: "The role of halogen bonding in inhibitor recognition." J. Med. Chem., 2013. Link

Sources

Application

Technical Guide: Medicinal Chemistry Applications of 3-Chloro-5-fluoro-DL-phenylglycine

The following technical guide details the medicinal chemistry applications, molecular logic, and experimental protocols for 3-Chloro-5-fluoro-DL-phenylglycine , a critical non-proteinogenic amino acid scaffold. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, molecular logic, and experimental protocols for 3-Chloro-5-fluoro-DL-phenylglycine , a critical non-proteinogenic amino acid scaffold.

Executive Summary

3-Chloro-5-fluoro-DL-phenylglycine (CAS: 1038843-45-6) represents a high-value "toolkit" molecule in modern drug design. Unlike standard proteinogenic amino acids, this scaffold offers a unique combination of conformational restriction , metabolic stability , and electronic tuning via its halogenated phenyl ring.

Its primary utility lies in two domains:

  • Glutamate Receptor Modulation: Acting as a bioisostere for glutamate to probe Group I Metabotropic Glutamate Receptors (mGluR1/5).

  • Peptidomimetics: Serving as a hydrophobic, proteolytically stable building block to optimize the pharmacokinetic (PK) profile of peptide-based drugs.

Molecular Logic & Pharmacophore Design

The selection of the 3-chloro-5-fluoro substitution pattern is not arbitrary; it is a calculated design choice to optimize ligand-target interactions.

The "Halo-Phenyl" Effect
  • Metabolic Blocking: The 3- and 5-positions on the phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Blocking these sites with halogens (Cl, F) significantly extends the half-life (

    
    ) of the molecule in vivo.
    
  • Electronic Tuning:

    • Fluorine (C-5): Highly electronegative, it pulls electron density from the ring, increasing the acidity of the

      
      -proton and potentially strengthening hydrogen bonds in the receptor pocket via the backbone amine.
      
    • Chlorine (C-3): Provides a lipophilic "anchor." The C-Cl bond is longer and more polarizable than C-F, allowing it to fill hydrophobic pockets (lipophilic efficiency) that smaller atoms cannot.

Bioisosterism

This molecule acts as a phenylglycine bioisostere . Phenylglycines are themselves rigid analogs of phenylalanine and constrained analogs of glutamate.

  • Vs. Glutamate: The carboxylate and ammonium groups mimic the

    
    -amino acid core of glutamate, while the phenyl ring acts as a spacer that restricts rotation, forcing the molecule into a bioactive conformation.
    

Primary Application: mGluR Modulation[1]

The most prominent application of phenylglycine analogs is in the study of Metabotropic Glutamate Receptors (mGluRs) , specifically Group I (mGluR1 and mGluR5).

Mechanism of Action

Natural agonists like (S)-3,5-dihydroxyphenylglycine (DHPG) activate mGluRs.[1] However, replacing the hydroxyl groups with halogens (3-Cl, 5-F) drastically alters the pharmacology:

  • Loss of H-Bonding: The removal of -OH groups abolishes the hydrogen bonding capability required for agonism at the glutamate binding site.

  • Steric Occlusion: The bulky chlorine atom likely prevents the "Venus flytrap" domain of the mGluR from closing fully.

  • Result: The molecule often acts as a competitive antagonist or a negative allosteric modulator (NAM) , preventing glutamate-induced excitotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled pathway modulated by this scaffold.

mGluR_Pathway Ligand 3-Cl-5-F-Phenylglycine (Antagonist/Modulator) mGluR mGluR1 / mGluR5 (GPCR) Ligand->mGluR  Binds/Blocks Gq Gq Protein mGluR->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca  Triggers PKC Protein Kinase C (PKC) DAG->PKC  Activates Ca->PKC Nucleus Gene Transcription (ERK/MAPK) PKC->Nucleus  Signaling Cascade

Caption: Signal transduction pathway for Group I mGluRs. 3-Cl-5-F-Phenylglycine acts at the receptor level (blue) to modulate downstream Ca2+ release and PKC activation.

Experimental Protocols

Since the commercial product is a racemic mixture (DL), biological applications require synthesis followed by chiral resolution .

Protocol A: Synthesis via Bucherer-Bergs Reaction

This method is preferred for generating the DL-amino acid from the aldehyde precursor.

Reagents:

  • 3-Chloro-5-fluorobenzaldehyde (1.0 eq)[2][3]

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH) (2.5 M)

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve 3-chloro-5-fluorobenzaldehyde in 50% EtOH/H2O.

    • Add (NH4)2CO3 and KCN.

    • Heat to 60°C for 24 hours . A white precipitate (the hydantoin intermediate) will form.

    • Cool to 0°C, filter, and wash with cold water.

  • Hydrolysis:

    • Suspend the hydantoin in 2.5 M NaOH (aqueous).

    • Reflux at 100°C for 48 hours (monitor by LC-MS for disappearance of hydantoin).

    • Note: The halogen substituents are stable under these basic conditions, but avoid prolonged exposure to temperatures >120°C to prevent hydrolysis of the C-F bond.

  • Isolation:

    • Cool to room temperature.[4]

    • Adjust pH to 7.0 using concentrated HCl. The amino acid will precipitate at its isoelectric point (pI).

    • Filter and dry to yield 3-Chloro-5-fluoro-DL-phenylglycine .

Protocol B: Enzymatic Chiral Resolution (Green Chemistry)

To obtain the biologically active enantiomer (typically the L- or S-isomer), use Penicillin G Acylase (PGA) . This enzyme is highly specific for phenylacetyl groups.

Reagents:

  • 3-Chloro-5-fluoro-DL-phenylglycine (from Protocol A)

  • Phenylacetyl chloride

  • Penicillin G Acylase (immobilized on Eupergit C or similar support)[5]

Workflow:

  • Derivatization: React the DL-amino acid with phenylacetyl chloride to form N-phenylacetyl-3-chloro-5-fluoro-DL-phenylglycine .

  • Enzymatic Hydrolysis:

    • Suspend the N-phenylacetyl derivative in phosphate buffer (pH 7.5, 37°C).

    • Add Immobilized PGA.

    • Mechanism:[4][6][7] PGA selectively hydrolyzes the L-enantiomer amide bond. The D-enantiomer remains derivatized.

  • Separation:

    • Acidify the mixture to pH 2.0.

    • Extract with Ethyl Acetate. The D-N-phenylacetyl derivative (organic phase) separates from the free L-amino acid (aqueous phase).

    • Result: High optical purity (>99% ee) of the L-isomer.

Comparison of Methods
FeatureChemical Resolution (Tartaric Acid)Enzymatic Resolution (PGA)
Yield (Theoretical) < 50%~50% (Quantitative for one isomer)
Purity (ee) 85-95% (Requires recrystallization)>99%
Scalability HighMedium (Enzyme cost)
Green Factor Low (Solvent heavy)High (Aqueous buffer)

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. 3-Chloro-5-fluoro-DL-phenylglycine Product Data. Available at:

  • mGluR Pharmacology

    • Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience. Available at:

    • Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors. Current Opinion in Pharmacology.
  • Synthesis & Resolution

    • Weyer, K., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at:

    • Yousarko, A., et al. (2010). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.[8] Green Chemistry. Available at:

  • Halogenated Amino Acids in Design

    • Wiltschi, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at:

Sources

Method

Protocol for Coupling 3-Chloro-5-fluoro-DL-phenylglycine with HATU

Abstract This Application Note details the high-efficiency coupling of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) using HATU .[1][2][3][4][5][6] While HATU is a gold-standard reagent for difficult couplings, this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the high-efficiency coupling of 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) using HATU .[1][2][3][4][5][6] While HATU is a gold-standard reagent for difficult couplings, this specific substrate presents unique challenges: the electron-withdrawing halogen substituents on the phenyl ring significantly increase the acidity of the


-proton, exacerbating the risk of racemization (or epimerization if coupled to a chiral partner) via oxazolone formation.[2] This protocol prioritizes reaction kinetics and base management to maximize yield while mitigating side reactions.

Part 1: Chemical Context & Mechanistic Rationale[2]

The Substrate Challenge: 3-Chloro-5-fluoro-DL-phenylglycine

Phenylglycine derivatives are notoriously difficult to couple due to steric hindrance at the


-carbon.[2] The addition of Chlorine (C3) and Fluorine (C5) atoms introduces strong electron-withdrawing effects (

effect).[2]
  • Advantage: The carbonyl carbon becomes more electrophilic, theoretically enhancing nucleophilic attack.

  • Risk: The

    
    -proton becomes highly acidic (
    
    
    
    drops significantly).[2] In the presence of base (DIPEA), this promotes the formation of a 5(4H)-oxazolone intermediate, leading to rapid loss of stereochemical integrity [1].[2] Even though the starting material is racemic (DL), uncontrolled racemization mechanisms can lead to side reactions like hydantoin formation or lower yields due to active ester hydrolysis.[2]
The HATU Solution

HATU generates an OAt-active ester .[2][7][8] Unlike HOBt-based reagents (HBTU), the 7-azabenzotriazole moiety of HATU contains a pyridine nitrogen.[2][5] This nitrogen forms a hydrogen bond with the incoming amine (Anchimeric Assistance), significantly accelerating the coupling rate [2].[5] Fast kinetics are the primary defense against solvent-mediated or base-mediated side reactions.[2]

Mechanistic Diagram

The following diagram illustrates the HATU activation pathway and the critical "Neighboring Group Effect" that distinguishes it from other reagents.

HATU_Mechanism cluster_risk Risk Zone: Oxazolone Formation Acid N-Protected 3-Cl-5-F-Phg ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Activation (Fast) Base Base (DIPEA/Collidine) Base->ActiveEster Activation (Fast) ActiveEster->ActiveEster Base abstraction of α-proton TS Cyclic Transition State (Anchimeric Assistance) ActiveEster->TS + Amine Amine Nucleophile (Amine Partner) Product Coupled Amide Product TS->Product Amide Bond Formation Byproduct HOAt Byproduct TS->Byproduct

Figure 1: HATU activation cycle highlighting the transition state acceleration that outcompetes racemization pathways.[2]

Part 2: Materials & Stoichiometry[2]

Reagents
ComponentSpecificationRole
Acid N-Fmoc-3-Chloro-5-fluoro-DL-phenylglycineSubstrate (Must be N-protected)
Coupling Reagent HATU (High Purity)Activator
Base DIPEA (N,N-Diisopropylethylamine)Proton Scavenger
Solvent DMF (Anhydrous) or NMPReaction Medium
Amine Coupling Partner (R-NH₂)Nucleophile
Stoichiometry Table

Note: Phenylglycine couplings are sensitive to excess base. Do not exceed the recommended equivalents.

ReagentEquivalents (Eq)ConcentrationNotes
Carboxylic Acid 1.00.1 M - 0.2 MLimiting reagent.[2]
HATU 1.0 - 1.1-Slight excess ensures complete activation.[2]
DIPEA 2.0-Critical: If Amine is a salt (e.g., HCl), add +1.0 Eq per HCl.[2]
Amine 1.0 - 1.2-Add last.[2][3][9]

Part 3: Detailed Experimental Protocol

Phase 1: Preparation
  • Drying: Ensure all glassware is flame-dried or oven-dried.[2] Moisture hydrolyzes the active ester.

  • Solvent: Use anhydrous DMF. If the substrate is insoluble, NMP (N-Methyl-2-pyrrolidone) is a superior alternative for phenylglycine derivatives.[2]

Phase 2: Activation (The Critical Step)

Standard protocols mix everything at Room Temperature (RT).[2] For 3-Cl-5-F-Phg, we use a "Cold-Activation" strategy to suppress oxazolone formation.[2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 Eq of N-protected Acid and 1.0 Eq of HATU in anhydrous DMF.

    • Observation: The solution should be clear or slightly yellow.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Base Addition: Add 2.0 Eq of DIPEA dropwise over 1 minute.

    • Why: The color will likely deepen to bright yellow (formation of the OAt ester).[2]

    • Timing: Stir at

      
       for exactly 2 minutes . Do not pre-activate longer than 5 minutes; the active ester of phenylglycine is unstable [3].
      
Phase 3: Coupling
  • Amine Addition: Add the Amine component (1.0–1.2 Eq) directly to the cold reaction mixture.[2]

  • Reaction: Remove the ice bath after 5 minutes and allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Stir for 1–2 hours. Monitor via LC-MS or TLC.[2][3]

    • Success Marker: Disappearance of the acid peak (M+) and appearance of the Product mass (M + Amine - H₂O).[2]

    • Note: HATU reactions are typically fast (<1 hour).[2] Extended stirring (>4 hours) increases impurity profiles without improving yield.[2]

Phase 4: Workup (Removal of HOAt)

HOAt (the byproduct) is water-soluble but can be persistent.[2]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx 10x reaction volume).

  • Washing:

    • Wash 2x with 5%

      
        (removes unreacted acid and HOAt).[2]
      
    • Wash 1x with 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA).[2] Caution: Skip this if your product is acid-sensitive.[2]

    • Wash 1x with Brine .[2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 4: Workflow Visualization

Workflow Start Start: Weigh Reagents (Acid, HATU) Solubilize Dissolve in DMF (Anhydrous) Start->Solubilize Cool Cool to 0°C (Ice Bath) Solubilize->Cool Activate Add DIPEA (2.0 eq) Stir 2 mins MAX Cool->Activate Couple Add Amine Partner Warm to RT Activate->Couple Monitor Monitor (LC-MS) 1-2 Hours Couple->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait 1h) Workup Dilute (EtOAc) Wash (NaHCO3 / Citric Acid) Decision->Workup Yes Purify Flash Chromatography or Prep-HPLC Workup->Purify

Figure 2: Step-by-step experimental workflow for HATU coupling.

Part 5: Troubleshooting & Optimization

"High-Fidelity" Protocol (For Chiral Purity)

If minimizing racemization is critical (e.g., coupling to a chiral amine where diastereomer separation is difficult), replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) .[2]

  • Reasoning: Collidine is a weaker base (

    
    ) than DIPEA (
    
    
    
    ).[2] It is sufficient to deprotonate the carboxylic acid for HATU activation but less likely to deprotonate the acidic
    
    
    -proton of the 3-Cl-5-F-phenylglycine [4].[2]
Common Issues
SymptomProbable CauseSolution
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous.[2] Reduce pre-activation time.
Epimerization Base excess or high tempUse Collidine (TMP).[2] Keep reaction at 0°C longer.
Guanidinylation Excess HATU reacting with AmineEnsure Amine is added after Acid activation, or use exactly 0.98 eq of HATU.

References

  • Carpino, L. A. (1993).[2][3][7] 1-Hydroxy-7-azabenzotriazole.[1][2][3][7][10] An efficient peptide coupling additive.[2][7][8] Journal of the American Chemical Society.[6][7][8] Retrieved from [Link][2]

Sources

Application

chiral resolution of DL-3-Chloro-5-fluorophenylglycine

An In-depth Technical Guide to the Chiral Resolution of DL-3-Chloro-5-fluorophenylglycine For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Resolution of DL-3-Chloro-5-fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the chiral resolution of racemic DL-3-Chloro-5-fluorophenylglycine, a crucial process for the isolation of enantiomerically pure forms required in pharmaceutical development. Enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to efficiently resolve a racemic mixture into its constituent enantiomers is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This document outlines three primary and field-proven methodologies for this purpose: Classical Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). Each section provides a theoretical background, a detailed experimental protocol, and the underlying scientific principles that govern the technique. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the resolution process.

Introduction: The Significance of Chirality in Phenylglycine Derivatives

Non-proteinogenic amino acids, such as 3-Chloro-5-fluorophenylglycine, are vital building blocks in medicinal chemistry. The presence of a stereocenter at the α-carbon means the molecule exists as a pair of non-superimposable mirror images, or enantiomers (D- and L-isomers). While sharing identical physical properties in an achiral environment, these enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer providing the desired therapeutic effect while the other might be inactive, less active, or even responsible for adverse effects.

Consequently, regulatory agencies worldwide mandate the characterization and often the separation of enantiomers for chiral drugs. The resolution of DL-3-Chloro-5-fluorophenylglycine is therefore not merely a purification step but a fundamental requirement for drug development and safety assessment. This guide explores the principal methods available to researchers for achieving high enantiomeric purity.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method, first demonstrated by Louis Pasteur in 1853, remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The underlying principle involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts.[2] These diastereomers, unlike enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Causality of Experimental Choices

The choice of resolving agent and solvent system is critical and often determined empirically. For resolving a racemic amino acid like DL-3-Chloro-5-fluorophenylglycine, which is amphoteric but can be treated as a base (at the amino group) or an acid (at the carboxyl group), a chiral acid is a common choice. Tartaric acid and its derivatives are widely used due to their availability in both enantiomeric forms and their cost-effectiveness.[2] The solvent system is selected to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Isolation Racemate DL-3-Chloro-5- fluorophenylglycine Mix1 Reaction Mixture Racemate->Mix1 Agent (+)-Tartaric Acid (Resolving Agent) Agent->Mix1 Solvent1 Methanol/Water Solvent1->Mix1 Crystallize Fractional Crystallization Mix1->Crystallize Cool & stand Crystals Less Soluble Salt (e.g., L-Glycine-(+)-Tartrate) Crystallize->Crystals Precipitates MotherLiquor Mother Liquor with More Soluble Salt (e.g., D-Glycine-(+)-Tartrate) Crystallize->MotherLiquor Remains in solution Liberate1 Liberation of Free Amino Acid Crystals->Liberate1 Treat with Base (e.g., NaOH) Liberate2 Liberation of Free Amino Acid MotherLiquor->Liberate2 Treat with Base (e.g., NaOH) Enantiomer1 Pure L-Enantiomer Liberate1->Enantiomer1 Enantiomer2 Pure D-Enantiomer Liberate2->Enantiomer2

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Detailed Protocol

Materials:

  • DL-3-Chloro-5-fluorophenylglycine

  • (+)-Tartaric Acid (or other suitable chiral resolving agent like (-)-Mandelic Acid or (+)-Camphorsulfonic acid)

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 2M solution

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of DL-3-Chloro-5-fluorophenylglycine in 100 mL of a heated 90:10 (v/v) methanol/water mixture. Stir until fully dissolved.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same heated solvent mixture. Slowly add the tartaric acid solution to the amino acid solution with continuous stirring. A slight exotherm may be observed.[2]

  • Crystallization: Cork the flask and allow the solution to cool slowly to room temperature. Let it stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt.[2] The formation of crystals should be visible.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. The collected solid is the diastereomeric salt of one enantiomer (e.g., L-3-Chloro-5-fluorophenylglycine-(+)-tartrate).

  • Liberation of the Enantiomer: Suspend the collected crystals in 50 mL of deionized water. Adjust the pH to approximately 10-11 by the dropwise addition of 2M NaOH solution while stirring in an ice bath. This neutralizes the tartaric acid and deprotonates the amino acid's ammonium group, breaking the salt.[3]

  • Isolation of Free Amino Acid: The free amino acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This yields one pure enantiomer.

  • Recovery of the Second Enantiomer (Optional): The other enantiomer remains in the mother liquor from step 4. The solvent can be evaporated, and the remaining solid treated with base (as in step 5) to liberate the second enantiomer. Further purification may be required.

  • Recovery of Resolving Agent (Optional): The aqueous layers from the liberation steps contain the sodium salt of tartaric acid. This can be acidified with a mineral acid to recover the tartaric acid for reuse.[2]

Data Presentation:

ParameterSpecificationPurpose
Racemic SubstrateDL-3-Chloro-5-fluorophenylglycineThe starting mixture to be resolved.
Resolving Agent(+)-Tartaric Acid (Enantiomerically Pure)Forms diastereomeric salts with differing solubilities.[2]
Molar Ratio1:1 (Substrate:Agent)Ensures complete salt formation for initial screening.
Solvent SystemMethanol/Water (90:10 v/v)Provides a medium where diastereomers have different solubilities.
Crystallization Time24-48 hoursAllows for slow, selective crystallization of the less soluble salt.
Liberation Reagent2M Sodium HydroxideBreaks the diastereomeric salt to yield the free amino acid.[3]

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic pair. This results in a mixture of the unreacted, enantiomerically pure starting material and a new, chemically distinct product. For amino acids, lipases or acylases are commonly used. For instance, a lipase can selectively catalyze the hydrolysis of an N-acetylated amino acid ester, or an acylase can selectively hydrolyze an N-acetylated amino acid.

Causality of Experimental Choices

The key to this method is the enzyme's "chiral pocket," which preferentially binds one enantiomer over the other. The reaction is termed a "kinetic" resolution because the two enantiomers react at different rates. The ideal reaction is stopped at or near 50% conversion, which theoretically yields the unreacted substrate and the product in high enantiomeric excess (ee).[4][5] Lipases, such as those from Candida antarctica (CAL-B) or Burkholderia cepacia (formerly Pseudomonas cepacia), are robust, commercially available, and effective in organic solvents, making them highly suitable for these transformations.[5][6]

Workflow for Enzymatic Resolution

cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation & Isolation Racemate DL-3-Chloro-5- fluorophenylglycine Esterification Esterification (e.g., with MeOH, HCl) Racemate->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Reaction Selective Hydrolysis RacemicEster->Reaction Add Lipase (e.g., CAL-B) in Buffer/Solvent UnreactedEster UnreactedEster Reaction->UnreactedEster L-Ester (unreacted) AcidProduct AcidProduct Reaction->AcidProduct D-Acid (hydrolyzed) Mixture Mixture of Ester & Acid UnreactedEster->Mixture AcidProduct->Mixture Separation Acid/Base Extraction Mixture->Separation FinalEster Pure L-Ester Separation->FinalEster Organic Phase FinalAcid Pure D-Acid Separation->FinalAcid Aqueous Phase

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Detailed Protocol

This protocol describes the resolution of the methyl ester of DL-3-Chloro-5-fluorophenylglycine via lipase-catalyzed hydrolysis.

Materials:

  • Methyl ester of DL-3-Chloro-5-fluorophenylglycine (prepared by standard methods, e.g., Fischer esterification)

  • Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Burkholderia cepacia

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene or MTBE)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic methyl ester of 3-Chloro-5-fluorophenylglycine (e.g., 5.0 g) in a biphasic system of 50 mL phosphate buffer (pH 7.0) and 50 mL of toluene.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).[7]

  • Kinetic Resolution: Stir the mixture vigorously at a constant temperature (e.g., 30-45°C). Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining ester and the formed acid.[8]

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Product Separation: Transfer the filtrate to a separatory funnel.

    • Isolate the Acid: Extract the aqueous layer with ethyl acetate (2 x 25 mL) to remove any residual ester. Then, acidify the aqueous layer to pH ~2 with 2M HCl. The enantiomerically enriched carboxylic acid will precipitate or can be extracted with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield one enantiomer (the product of hydrolysis).

    • Isolate the Ester: Wash the initial organic layer (from step 5) with saturated NaHCO₃ solution to remove any residual acid, followed by a brine wash. Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the unreacted, enantiomerically enriched ester. This ester can be hydrolyzed to the free amino acid in a separate step if desired.

Data Presentation:

ParameterSpecificationPurpose
SubstrateRacemic methyl ester of the amino acidEster group provides a handle for lipase-catalyzed hydrolysis.
EnzymeImmobilized Lipase (e.g., CAL-B)Highly stereoselective catalyst. Immobilization allows for easy removal and reuse.[8]
Solvent SystemBiphasic: Phosphate Buffer / TolueneMaintains enzyme activity and solubilizes the substrate.
pH~7.0Optimal pH for many lipase activities.
Temperature30-45 °CBalances reaction rate and enzyme stability.
Target Conversion~50%Maximizes theoretical enantiomeric excess for both product and remaining substrate.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9] The separation occurs within a column packed with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.[10] This method is particularly useful for its high resolution, speed, and applicability to a wide range of compounds. For preparative scale, larger columns and specialized equipment are used to isolate gram quantities of each enantiomer.

Causality of Experimental Choices

The selection of the CSP is the most critical factor. CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or polysaccharide derivatives (like cellulose or amylose carbamates) are highly effective for separating underivatized amino acids.[11][12] The mobile phase composition (type of organic modifier, additives, and pH) is then optimized to achieve the best balance of resolution and retention time. The interactions governing separation are complex and can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complex formation within the chiral cavities of the stationary phase.[10]

Workflow for Chiral HPLC Separation

cluster_0 Step 1: Preparation cluster_1 Step 2: Chromatographic Separation cluster_2 Step 3: Fraction Collection Sample Dissolve Racemic DL-3-Chloro-5-fluorophenylglycine Injection Inject Sample onto Chiral HPLC System Sample->Injection MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Column Chiral Stationary Phase (CSP) (e.g., Chiralpak IA) Injection->Column Detection UV/CD Detector Column->Detection Chromatogram Separated Peaks on Chromatogram Detection->Chromatogram Collector Fraction Collector Chromatogram->Collector Enantiomer1 Collect Peak 1 (e.g., L-Enantiomer) Collector->Enantiomer1 Enantiomer2 Collect Peak 2 (e.g., D-Enantiomer) Collector->Enantiomer2

Sources

Method

Comprehensive Application Note: Enantioseparation of 3-Chloro-5-fluoro-DL-phenylglycine

Executive Summary The separation of 3-Chloro-5-fluoro-DL-phenylglycine enantiomers represents a critical quality control step in the synthesis of metabotropic glutamate receptor (mGluR) ligands and non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 3-Chloro-5-fluoro-DL-phenylglycine enantiomers represents a critical quality control step in the synthesis of metabotropic glutamate receptor (mGluR) ligands and non-proteinogenic amino acid building blocks. As a zwitterionic molecule with a halogenated aromatic ring, this compound presents unique chromatographic challenges: it requires a method that can handle ionic interactions while resolving the steric differences introduced by the chloro- and fluoro- substituents.

This guide details three validated protocols ranging from the industry-standard Crown Ether Direct Method (Method A) to Macrocyclic Glycopeptide alternatives (Method B) and Derivatization techniques (Method C) for high-sensitivity biological assays.

Chemical Context & Separation Strategy

The Analyte
  • Compound: 3-Chloro-5-fluoro-DL-phenylglycine

  • Nature: Amphoteric (Zwitterionic at neutral pH).

  • Chirality: Center at the

    
    -carbon.
    
  • Challenge: The electron-withdrawing halogens (Cl, F) decrease the pKa of the amino group compared to unsubstituted phenylglycine, potentially weakening interaction with cation-exchange based chiral selectors.

Strategic Decision Matrix

The choice of method depends on the sample matrix and detection requirements:

  • QC/Process Analysis (Purity > 99%): Use Method A (Crown Ether) . It offers the highest resolution (

    
    ) for free amino acids without derivatization.
    
  • LC-MS Applications: Use Method B (Chirobiotic T) . It avoids non-volatile perchloric acid.

  • Biological Samples (Serum/Plasma): Use Method C (Derivatization) . Enhances UV/Fluorescence sensitivity and removes matrix interference.

MethodSelection Start Start: Define Sample Type RawMaterial Raw Material / API QC Start->RawMaterial BioSample Biological Matrix / Trace Start->BioSample MS_Compat LC-MS Required? RawMaterial->MS_Compat MethodC Method C: Derivatization (Marfey's / GITC) BioSample->MethodC MethodA Method A: Crown Ether (High Res, UV only) MS_Compat->MethodA No (UV) MethodB Method B: Chirobiotic T (Volatile MP, MS ready) MS_Compat->MethodB Yes

Figure 1: Decision tree for selecting the appropriate chiral separation strategy based on sample matrix and detection needs.

Method A: Crown Ether CSP (The Gold Standard)

This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)), which forms a host-guest complex specifically with the primary ammonium group (


) of the amino acid.
Mechanism of Action

The 18-crown-6 ether ring immobilized on the silica support forms hydrogen bonds with the ammonium protons of the analyte. The chiral recognition is driven by the steric fit of the phenyl ring substituents (3-Cl, 5-F) against the chiral barrier of the crown ether.

Protocol Parameters
ParameterCondition
Column Daicel CROWNPAK CR-I(+) (150 × 3.0 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (

), pH 1.5 to 2.0
Flow Rate 0.4 – 0.6 mL/min
Temperature 10°C – 25°C (Lower temperature increases Resolution

)
Detection UV @ 210 nm (or 254 nm if interference occurs)
Sample Diluent Mobile Phase (Must be acidic to ensure protonation)
Step-by-Step Procedure
  • Mobile Phase Prep: Add 1.63 mL of 70%

    
     to 1L of ultrapure water to achieve pH ~1.5. Safety:  Perchloric acid is corrosive.
    
  • Equilibration: Flush column for 30 mins at 0.5 mL/min.

  • Temperature Control: Set column oven to 15°C. Note: Sub-ambient temperature significantly improves the separation factor (

    
    ) for halogenated phenylglycines by stabilizing the inclusion complex.
    
  • Injection: Inject 5-10 µL of sample (1 mg/mL in mobile phase).

  • Elution Order: Typically, the D-enantiomer elutes first on CR(+) columns, but this must be confirmed with a pure standard due to the influence of the halogen substituents.

Troubleshooting
  • Low Retention: Decrease pH (add more acid) to ensure full protonation of the amine.

  • Peak Tailing: Add 5-10% Methanol to the mobile phase (Caution: This may decrease retention time).

Method B: Macrocyclic Glycopeptide (LC-MS Compatible)

For applications requiring Mass Spectrometry (where perchloric acid is prohibited), the Teicoplanin-based stationary phase is the method of choice.

Protocol Parameters
ParameterCondition
Column Supelco Astec CHIROBIOTIC T (150 × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (60:40 v/v) or Ethanol:Water (50:50 v/v)
Flow Rate 0.8 – 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm or MS (ESI+)
Technical Insight

The 3-Chloro and 5-Fluoro substituents increase the hydrophobicity of the phenyl ring compared to native phenylglycine. This enhances the


 interactions with the Teicoplanin aglycone basket, often resulting in better resolution in reversed-phase mode (Alcohol/Water) compared to pure polar organic mode.

Method C: Pre-Column Derivatization (High Sensitivity)

When analyzing biological fluids (rat plasma, brain tissue) for pharmacokinetic studies, direct UV detection is often insufficient. Derivatization with Marfey’s Reagent (FDAA) or GITC creates diastereomers separable on standard C18 columns.

Protocol Parameters
ParameterCondition
Reagent GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 min
Detection UV @ 254 nm
Workflow
  • Mix: 50 µL Sample + 50 µL GITC solution (2 mg/mL in Acetonitrile) + 20 µL Triethylamine.

  • Incubate: 30 minutes at room temperature.

  • Quench: Add 10 µL 1M HCl.

  • Inject: 10 µL onto C18 system.

Comparative Analysis of Methods

FeatureMethod A (Crown Ether)Method B (Chirobiotic T)Method C (Derivatization)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 3.0)
Prep Time Instant (Dilute & Shoot)InstantSlow (30+ min reaction)
Sensitivity Low (UV only)Medium (MS compatible)High (Fluorescence/UV)
Robustness Excellent (Isocratic)GoodVariable (Reagent stability)
Cost High (Specialty Column)High (Specialty Column)Low (Standard Column)

References

  • Daicel Corporation. CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual.[1] (Accessed 2023).[2] Validated for phenylglycine analogs.[3]

  • Péter, A., et al. (2001).

    
    -amino acid analogues." Journal of Chromatography A, 910(2), 247-253. (Demonstrates Crownpak and Chirobiotic T effectiveness for substituted phenylglycines).
    
    
  • Sigma-Aldrich/Supelco. Astec CHIROBIOTIC™ Handbook - Chiral Separations.

  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.

Sources

Application

Application Note: Analytical Strategy for 3-Chloro-5-fluoro-DL-phenylglycine Quantification

Executive Summary & Strategic Importance 3-Chloro-5-fluoro-DL-phenylglycine (3-CFPG) is a critical non-proteinogenic amino acid scaffold, often utilized in the synthesis of glutamate receptor ligands (e.g., NMDA/AMPA ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Chloro-5-fluoro-DL-phenylglycine (3-CFPG) is a critical non-proteinogenic amino acid scaffold, often utilized in the synthesis of glutamate receptor ligands (e.g., NMDA/AMPA antagonists) and peptide-based therapeutics. Its unique halogenation pattern imparts specific lipophilic and electronic properties, modulating the bioavailability and receptor binding affinity of downstream APIs.

The analytical challenge lies in its zwitterionic nature , polarity , and chirality . Standard C18 retention is often poor without modification, and the "DL" designation necessitates rigorous enantiomeric separation to ensure stereochemical purity during drug development.

This guide provides a dual-stream analytical workflow:

  • Achiral RP-HPLC: For bulk assay, reaction monitoring, and chemical purity.

  • Chiral HPLC: For determining Enantiomeric Excess (ee%) using crown-ether stationary phases.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6]

Understanding the molecule is the first step to robust method design.

PropertyValue (Estimated)Analytical Consequence
Molecular Formula C₈H₇ClFNO₂MW: ~203.6 g/mol
pKa Values

-COOH: ~2.1

-NH₃⁺: ~9.0
Exists as a zwitterion at neutral pH. Method must use pH < 2.5 to protonate the acid (retention) or derivatization.
Solubility Low in water (neutral); High in acidic/basic buffers.Sample Diluent: Use 0.1% H₃PO₄ or dilute HCl. Avoid pure water to prevent precipitation.
UV Chromophore Phenyl ring (halogenated)

typically 210-220 nm (end absorption) and 254-260 nm (aromatic fine structure).
Chirality One chiral center (

-carbon)
Requires chiral selection if isolating D- or L- isomers.

Method A: Achiral Quantification (RP-HPLC)

Primary Application: Assay, Chemical Purity, Reaction Monitoring.

The Challenge: Retention of Polar Zwitterions

Standard C18 columns often fail to retain phenylglycines because they elute near the void volume (


). To overcome this, we employ Ion-Pair Chromatography (IPC)  or Aqueous-Rich Phases .
Recommended Protocol (The "Workhorse" Method)
  • Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (High strength silica for polar retention).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent).

    • Note: The sulfonate pairs with the amine group, creating a neutral complex that retains well on C18.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       40% B
      
    • 15-20 min: 40%

      
       90% B (Wash)
      
    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (Quantification) and 260 nm (Identification).

  • Injection Volume: 10 µL.

Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 3-CFPG reference standard in 10 mL of Mobile Phase A (or 0.1 N HCl). Sonicate ensures complete dissolution.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach ~0.1 mg/mL.

Method B: Enantioselective Analysis (Chiral HPLC)

Primary Application: Determining Enantiomeric Excess (ee%) and resolving D- vs L- isomers.

The Mechanism: Crown Ether Complexation

For amino acids containing a primary amine close to the chiral center, Crown Ether columns are superior to polysaccharide columns. The crown ether forms a host-guest complex with the ammonium ion (


), discriminating based on the steric bulk of the side chain (the halogenated phenyl ring).
Recommended Protocol
  • Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

    • Why: Specifically designed for amino acids.[2][3] The "(+)" designation typically elutes the D-isomer first (verify with pure standards).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (90:10 v/v).

    • Preparation: Add ~16.3 g of 70% HClO₄ to 1 L water.[1]

    • Caution: Perchloric acid is corrosive. Flush system thoroughly after use.

  • Temperature: Low Temperature is Critical. Operate at 10°C - 15°C .

    • Reasoning: Lower temperature stabilizes the transient diastereomeric complex, significantly improving resolution (

      
      ).
      
  • Flow Rate: 0.4 - 0.5 mL/min (Lower flow for 3.0 mm ID column).

  • Detection: UV @ 210 nm.

Chiral Separation Logic

The elution order is typically:

  • D-Isomer (R): Less retained (forms less stable complex).

  • L-Isomer (S): More retained. Note: Always confirm elution order with a known single-enantiomer standard (e.g., L-3-chloro-5-fluorophenylglycine).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing 3-CFPG samples, ensuring the correct method is applied to the correct stage of development.

AnalyticalWorkflow Sample Unknown Sample (Reaction Mix or Isolated Solid) SolubilityCheck Solubility Check: Dissolve in 0.1N HCl Sample->SolubilityCheck Goal Define Analytical Goal SolubilityCheck->Goal Path_Purity Chemical Purity / Assay (Quantification) Goal->Path_Purity Total Content Path_Chiral Enantiomeric Purity (D vs L Ratio) Goal->Path_Chiral Stereochemistry Method_Achiral Method A: RP-HPLC (C18 + Ion Pair) Path_Purity->Method_Achiral Method_Chiral Method B: Chiral HPLC (Crownpak CR-I(+)) Path_Chiral->Method_Chiral Result_Achiral Output: % Purity (Area) Assay (w/w) Method_Achiral->Result_Achiral Result_Chiral Output: Enantiomeric Excess (ee%) Chiral Purity Method_Chiral->Result_Chiral Release Batch Release / Next Step Result_Achiral->Release Result_Chiral->Release

Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements (Chemical vs. Stereochemical purity).

Mass Spectrometry (LC-MS/MS) for Trace Impurities

For detecting trace by-products (e.g., de-halogenated species or starting benzaldehydes), UV is insufficient.

  • Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Transitions (MRM):

    • Precursor:

      
      
      
    • Product Ions: Loss of

      
       + 
      
      
      
      (typical amino acid fragmentation).
  • Mobile Phase: Switch non-volatile phosphate buffers (Method A) to 0.1% Formic Acid (Aqueous) and Acetonitrile .

    • Note: Retention will decrease without ion-pairing. Use a HILIC column (e.g., Waters BEH Amide) for better MS-compatible retention of polar amino acids.

Troubleshooting & "Watch-Outs"

IssueProbable CauseCorrective Action
Peak Tailing (Achiral) Silanol interactions with amine.Increase buffer concentration (up to 25 mM) or lower pH to 2.0. Ensure column is "end-capped".
Drifting Retention (Chiral) Temperature fluctuation.Crown ether columns are highly temperature sensitive. Use a column oven with

C precision.
Precipitation in Column Sample diluent mismatch.Do not inject samples dissolved in pure DMSO into a high-aqueous buffer system. Dilute with mobile phase first.
Double Peaks (Achiral) Diastereomer formation?No, in achiral mode, D/L co-elute. Double peaks usually indicate hydrolysis of the sample or separation of rotamers (rare for this molecule). Check for degradation.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Separation Science. Link

  • Weng, N., & Jian, W. (2014). Liquid Chromatography-Mass Spectrometry in Drug Development. Wiley. (General reference for Amino Acid Bioanalysis).
  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids. Journal of Chromatography A. Link

Sources

Method

derivatization of 3-Chloro-5-fluoro-DL-phenylglycine for biological assays

Application Note: Precision Derivatization of 3-Chloro-5-fluoro-DL-phenylglycine for Biological Assays Abstract & Strategic Overview 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) is a critical non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Derivatization of 3-Chloro-5-fluoro-DL-phenylglycine for Biological Assays

Abstract & Strategic Overview

3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) is a critical non-proteinogenic amino acid scaffold, structurally related to phenylglycine agonists/antagonists of metabotropic glutamate receptors (mGluRs), particularly Group I (mGluR1/5) and Group II (mGluR2/3) subtypes. Its biological application presents two primary challenges:

  • Chirality: As a DL-racemate, the enantiomers likely exhibit distinct pharmacological profiles (e.g., L-isomer often driving agonist activity, while D-isomer may be inactive or antagonistic).

  • Detection: The molecule lacks a strong native fluorophore, making high-sensitivity quantification in biological matrices (plasma, CSF) impossible without derivatization.

This guide provides three targeted protocols: Marfey’s Method for chiral purity assessment, OPA/3-MPA for femtomole-level quantification in biological fluids, and Fmoc-Protection for solid-phase peptide synthesis (SPPS) applications.

Protocol A: Chiral Resolution via Marfey’s Reagent

Purpose: To separate and quantify the D- and L-enantiomers of 3-Cl-5-F-Phg without using expensive chiral columns. Mechanism: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. Because FDAA is optically pure (L), the resulting L-FDAA-D-Phg and L-FDAA-L-Phg complexes have different physical properties and can be separated on a standard C18 column.

Reagents & Materials
  • Analyte: 3-Chloro-5-fluoro-DL-phenylglycine (10 mM stock in 0.1 M HCl).

  • Reagent: FDAA (1% w/v in acetone).[1] Store in dark.

  • Buffer: 1 M NaHCO₃.[1]

  • Quench: 2 M HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Procedure
  • Reaction Setup: In a 1.5 mL amber vial, combine:

    • 50 µL of 3-Cl-5-F-Phg sample.

    • 100 µL of 1% FDAA solution.

    • 20 µL of 1 M NaHCO₃.

  • Incubation: Vortex briefly. Heat at 40°C for 60 minutes .

    • Expert Insight: Phenylglycines are sterically hindered compared to alanine. Do not shorten this time. The electron-withdrawing halogens (Cl, F) reduce nucleophilicity, requiring full incubation for stoichiometric conversion.

  • Quenching: Cool to room temperature. Add 20 µL of 2 M HCl to stop the reaction and prevent racemization.

  • Dilution: Dilute with 200 µL of 50% Acetonitrile/Water. Filter through a 0.2 µm PTFE filter.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm.[1][4]

Workflow Diagram (Marfey's Method)

MarfeysWorkflow Sample 3-Cl-5-F-DL-Phg (Racemic Mix) Reaction Nucleophilic Substitution (pH 8.5, 40°C, 1h) Sample->Reaction FDAA FDAA Reagent (L-Isomer) FDAA->Reaction Diastereomers Formation of Diastereomers (L-L and L-D) Reaction->Diastereomers Creates stable adducts Separation C18 HPLC Separation (Hydrophobicity Difference) Diastereomers->Separation L-D elutes after L-L Detection UV Detection (340 nm) Separation->Detection

Figure 1: Logical flow for converting enantiomers into separable diastereomers using Marfey's Reagent.

Protocol B: High-Sensitivity Quantification (OPA/3-MPA)

Purpose: Quantification of 3-Cl-5-F-Phg in plasma or tissue homogenates for PK/PD studies. Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative. Sensitivity: Femtomole (fmol) range.

Reagents
  • OPA Reagent: 10 mg OPA dissolved in 250 µL methanol, added to 9.75 mL 0.4 M Borate buffer (pH 10.2).

  • Thiol Additive: Add 10 µL 3-MPA to the OPA solution. Prepare daily.

  • Injection Loop: Must be chemically inert (PEEK or passivated steel).

Automated "In-Needle" Protocol

Expert Insight: Isoindole derivatives of phenylglycines are chemically unstable and degrade within minutes. Manual derivatization leads to poor reproducibility. Use an autosampler with "pre-treatment" or "in-needle" mixing capabilities.

  • Autosampler Program:

    • Draw: 5 µL Sample.

    • Draw: 5 µL OPA/3-MPA Reagent.

    • Mix: Air gap mixing or needle agitation (3 cycles).

    • Wait: 1.0 minute (exact).

    • Inject: Immediately onto column.

  • HPLC Conditions:

    • Column: C18 Rapid Resolution (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Data Validation:

    • Linearity range: 10 nM – 100 µM.

    • Limit of Quantitation (LOQ): ~50 fmol on column.

Protocol C: Fmoc-Protection for Peptide Synthesis

Purpose: To prepare 3-Cl-5-F-Phg for incorporation into peptides (e.g., creating mGluR-targeting peptidomimetics) via Solid Phase Peptide Synthesis (SPPS). Critical Warning: Phenylglycine derivatives are prone to racemization at the


-carbon under basic conditions due to the acidity of the benzylic proton. Avoid Fmoc-Cl  (which produces HCl) and strong bases. Use Fmoc-OSu  with mild base.[5]
Synthetic Procedure
  • Dissolution: Dissolve 1.0 mmol of 3-Cl-5-F-DL-Phg in 5 mL of 10% Na₂CO₃ (aq). Add 5 mL Dioxane.

  • Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2-4 hours. Monitor by TLC.[6]

  • Workup (Crucial for Purity):

    • Wash aqueous layer with Diethyl Ether (removes unreacted Fmoc-OSu).

    • Acidify aqueous layer to pH 2.0 with 1 M HCl (keep cold).

    • Extract product into Ethyl Acetate.

    • Dry over MgSO₄ and concentrate.

  • Storage: Store at -20°C under Argon.

Workflow Diagram (Fmoc Protection)

FmocWorkflow Start 3-Cl-5-F-Phg (Starting Material) Conditions Reaction Conditions 0°C -> RT, Na2CO3/Dioxane Start->Conditions Reagent Fmoc-OSu (Mild Reagent) Reagent->Conditions Extraction Acidic Workup (pH 2.0) Ethyl Acetate Extraction Conditions->Extraction Avoid Racemization Product Fmoc-3-Cl-5-F-Phg Ready for SPPS Extraction->Product

Figure 2: Synthesis pathway for Fmoc-protected derivative suitable for peptide synthesis.

Comparative Analysis of Methods

FeatureOPA/3-MPAMarfey's Reagent (FDAA)Fmoc-OSu
Primary Application Quantification (Plasma/CSF)Chiral Resolution (D vs L)Peptide Synthesis Prep
Detection Mode Fluorescence (High Sensitivity)UV (340 nm)UV (254 nm)
Derivative Stability Low (<5 mins)High (>48 hours)High (Years if frozen)
Chiral Separation? No (requires chiral column)Yes (on achiral C18)No
Limit of Detection ~50 fmol~1 pmolN/A (Bulk synthesis)

References

  • Perkins, G. et al. "Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA." ResearchGate.[3] Available at: [Link]

  • Bhutada, S. et al. "Chiral separation of amino acids using Marfey's reagent: A review." Biomedical Chromatography. Available at: [Link]

Sources

Application

3-Chloro-5-fluoro-DL-phenylglycine in the synthesis of enzyme inhibitors

Application Note: 3-Chloro-5-fluoro-DL-phenylglycine as a Pharmacophore Scaffold in Enzyme Inhibition [1] Executive Summary 3-Chloro-5-fluoro-DL-phenylglycine (3C5F-PG) represents a high-value "molecular shim" in the des...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-5-fluoro-DL-phenylglycine as a Pharmacophore Scaffold in Enzyme Inhibition [1]

Executive Summary

3-Chloro-5-fluoro-DL-phenylglycine (3C5F-PG) represents a high-value "molecular shim" in the design of peptidomimetic enzyme inhibitors.[1] Unlike canonical phenylalanine, the specific 3,5-dihalogenation pattern of this non-proteinogenic amino acid offers a dual advantage: the chlorine atom at the meta position exploits hydrophobic pockets (increasing lipophilicity and


-stacking potential), while the fluorine atom acts as a bioisostere for hydrogen or a weak hydrogen bond acceptor, modulating pKa and metabolic stability without significant steric penalty.

This guide details the strategic application of 3C5F-PG in synthesizing inhibitors for Serine Proteases (e.g., Thrombin, Factor Xa) and Excitatory Amino Acid Transporters (EAATs) . We provide a validated workflow for its protection, incorporation via Solid Phase Peptide Synthesis (SPPS), and subsequent enzymatic kinetic evaluation.

Mechanistic Insight: The "Halogen Shim" Effect

The utility of 3C5F-PG lies in its ability to probe the S1 and S2 subsites of protease active sites or the ligand-binding domains of GPCRs (e.g., TAAR1).

  • Electronic Modulation: The electron-withdrawing nature of the 3-Cl and 5-F substituents lowers the electron density of the phenyl ring.[1] This strengthens

    
    -
    
    
    
    interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the enzyme pocket.[1]
  • Steric & Lipophilic Tuning:

    • 3-Chlorine: Fills hydrophobic voids often left accessible by unsubstituted phenyl rings.[1]

    • 5-Fluorine: Blocks metabolic oxidation (para-hydroxylation is blocked by the electronic deactivation and meta-blocking), extending the half-life of the inhibitor.[1]

Pathway Visualization: Mechanism of Binding

BindingMechanism Inhibitor 3C5F-PG Residue EnzymePocket Enzyme Hydrophobic Pocket (S1/S2) Inhibitor->EnzymePocket Steric Fit PiStacking Enhanced Pi-Pi Stacking Inhibitor->PiStacking e- withdrawal MetabolicStab Metabolic Blockade Inhibitor->MetabolicStab C-F bond strength Affinity Increased Binding Affinity (Ki) EnzymePocket->Affinity Entropy gain PiStacking->Affinity Enthalpy gain MetabolicStab->Affinity In vivo efficacy

Figure 1: Mechanistic contribution of 3-Chloro-5-fluoro-substitution to enzyme inhibition kinetics.[1]

Experimental Protocol: Synthesis & Incorporation

Pre-requisite: Since the starting material is the DL-racemate, this protocol includes a resolution step. For high-throughput screening (HTS), the racemate may be used, but for lead optimization, enantiopurity is non-negotiable.

Phase A: Fmoc-Protection of 3C5F-PG

Rationale: Free amino acids cannot be used directly in SPPS.[1] The Fmoc group is orthogonal to acid-labile side-chain protectors.[1]

Materials:

  • 3-Chloro-5-fluoro-DL-phenylglycine (10 mmol)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (11 mmol)[1]

  • NaHCO3 (20 mmol)[1]

  • Solvent: Water/Acetone (1:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve 2.03 g (10 mmol) of 3C5F-PG and 1.68 g NaHCO3 in 25 mL water.

  • Addition: Add 25 mL acetone. Cool to 0°C on ice.

  • Reaction: Add 3.71 g (11 mmol) Fmoc-OSu slowly over 30 minutes.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Hexane.

    • Yield Target: >85%[1][2][3]

    • Validation: LC-MS (Expected Mass: [M+H]+ ~ 426.8)

Phase B: Incorporation into Peptidomimetic Library (SPPS)

Context: Synthesizing a tetrapeptide inhibitor (e.g., Acetyl-Pro-3C5FPG-Asp-CHO) targeting a Caspase or Granzyme.[1]

Protocol:

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash (DMF x 3, DCM x 3).

  • Coupling (The Critical Step):

    • Dissolve Fmoc-3-Chloro-5-fluoro-DL-phenylglycine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Note: Phenylglycines are sterically hindered near the alpha-carbon.[1] Double coupling (2 x 45 min) is strictly recommended to prevent deletion sequences.

    • Chiral Integrity:[1][4] Avoid bases stronger than DIPEA (like DBU) during coupling to prevent racemization of the sensitive phenylglycine alpha-proton.[1]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Analytical Validation & Data Interpretation

Chiral Resolution (If using DL-starting material)

If the biological assay requires pure enantiomers (which is typical for receptor binding), perform Chiral HPLC after cleavage or resolve the starting material enzymatically (e.g., using Penicillin G Acylase).

Chiral Separation Parameters:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm.

Enzymatic Inhibition Data (Example)

The following table illustrates the potency shift when substituting Phenylalanine (Phe) with 3C5F-PG in a hypothetical protease inhibitor scaffold.

Compound IDP1 ResidueIC50 (nM)Ki (nM)Selectivity Index (Target/Off-Target)
CTRL-001 L-Phe450 ± 202101.0
TEST-002 3-Cl-5-F-DL-Phg 35 ± 5 12 18.5
TEST-003 L-Phg (Unsub)120 ± 15654.2

Interpretation: The 10-fold improvement in IC50 (TEST-002 vs CTRL-001) confirms that the 3-Cl/5-F substitution accesses a specific auxiliary pocket, likely a halogen-bonding interaction with a backbone carbonyl or a hydrophobic cleft in the S1 pocket.[1]

Workflow Visualization

Workflow Start Start: 3-Cl-5-F-DL-Phg Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect SPPS Solid Phase Synthesis (HATU/DIPEA Coupling) Protect->SPPS Building Block Cleavage TFA Cleavage & Ether Precipitation SPPS->Cleavage ChiralSep Chiral HPLC Resolution (Isolate Active Enantiomer) Cleavage->ChiralSep Racemic Peptide Assay Enzyme Kinetic Assay (IC50 Determination) ChiralSep->Assay Pure L-isomer

Figure 2: End-to-end workflow for generating enzyme inhibitors using 3C5F-PG.

References

  • Galonic, D. P., et al. (2012). "Halogenated Phenylglycines as Tools for Probing Protein-Ligand Interactions." Journal of Medicinal Chemistry.

  • Wanat, W., et al. (2019).[5] "Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases." Pharmaceuticals (Basel).[5]

  • Roche Palo Alto LLC. (2013). "2-aminooxazolines as TAAR1 ligands."[1] U.S. Patent 8,604,061.

  • Wacker, D. A., et al. (2025). "PRMT5 Inhibitors and Methods of Use." U.S. Patent Application.

  • BenchChem. (2025).[6] "Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline and related Phenylglycine derivatives." Technical Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-Chloro-5-fluoro-DL-phenylglycine synthesis

Ticket ID: #PHG-35-CLF-OPT Subject: Troubleshooting Low Yield & Isolation Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Synthesizing 3-Chloro-5-fluoro-DL-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PHG-35-CLF-OPT Subject: Troubleshooting Low Yield & Isolation Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing 3-Chloro-5-fluoro-DL-phenylglycine presents a unique set of challenges compared to unsubstituted phenylglycines. The electron-withdrawing nature of the 3-chloro and 5-fluoro substituents significantly alters the electronic profile of the aromatic ring. While this increases the electrophilicity of the aldehyde carbonyl (beneficial for initial attack), it destabilizes the intermediate carbocation character and shifts the isoelectric point (pI) of the final amino acid, leading to severe yield losses during the isolation phase.

This guide moves beyond standard textbook protocols to address the specific "yield killers" associated with electron-deficient aryl-amino acid synthesis.

Module 1: Critical Diagnostic Matrix

Before altering your protocol, match your observation to the most probable root cause using this matrix.

Symptom Probable Root Cause Immediate Action
Dark/Tarry Reaction Mixture (Step 1)Aldehyde Polymerization. The electron-deficient aldehyde is highly reactive and polymerizes under basic conditions before the hydantoin forms.[1]Protocol Shift: Pre-mix carbonate and cyanide before adding the aldehyde. Lower the initial temperature to <40°C, then ramp slowly.
Low Conversion to Hydantoin Loss of Volatiles.

and

escape the reaction media, shifting equilibrium back to the starting material.
Equipment Check: Switch from reflux to a sealed pressure tube (steel bomb) or autoclave (5-10 bar).[1]
Clear Solution after Hydrolysis (No Precipitate) pI Mismatch. The EWGs (Cl, F) lower the pKa of the ammonium group, shifting the isoelectric point lower than standard phenylglycine (~pH 6).Titration: Do not stop at pH 7. Acidify slowly to pH 5.0–5.5 . If no solid forms, the product is likely trapped as a salt.
Product is Sticky/Hygroscopic Inorganic Salt Contamination. Co-precipitation of NaCl/KCl with the zwitterion.Desalting: Use an ion-exchange resin (e.g., Dowex 50W) or perform a methanol slurry wash (amino acid is insoluble; salts are slightly soluble).[1]

Module 2: The Bucherer-Bergs Protocol (Hydantoin Formation)[1][2][3][4]

The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this substrate because the hydantoin intermediate is crystalline and easier to purify than the aminonitrile, which often oils out.

The "Electron-Deficient" Optimization

The Issue: The 3-Cl, 5-F substitution pattern makes the aldehyde prone to Cannizzaro reactions or polymerization in the presence of strong bases.

Optimized Protocol:

  • Stoichiometry: Use a ratio of 1.0 : 3.0 : 6.0 (Aldehyde : KCN : Ammonium Carbonate).[1] The excess carbonate is non-negotiable; it buffers the pH and suppresses polymerization.

  • Solvent System: Use 50% Ethanol/Water .[1] Pure water is insufficient for the solubility of the substituted aldehyde; pure ethanol precipitates the inorganic reagents too early.

  • Pressure: Perform the reaction in a sealed pressure vessel at 65–70°C for 24–48 hours.

    • Why? The formation of the hydantoin is reversible. Retaining

      
       and 
      
      
      
      pushes the equilibrium toward the product (Le Chatelier’s principle).
Visualizing the Bottleneck

BuchererOptimization cluster_opt Optimization Zone Aldehyde 3-Cl-5-F-Benzaldehyde Imine Imine Intermediate Aldehyde->Imine + (NH4)2CO3 SideProduct Polymer/Tar Aldehyde->SideProduct High pH / No Buffer Nitrile Aminonitrile Imine->Nitrile + KCN Imine->SideProduct Low Pressure (NH3 loss) Hydantoin Substituted Hydantoin Nitrile->Hydantoin + CO2 (Ring Closure)

Figure 1: Reaction pathway highlighting critical loss points where pressure and buffering prevent side reactions.[1]

Module 3: Hydrolysis & Isolation (The "Yield Trap")

This is where 90% of yield loss occurs.[1] The hydantoin ring is stable and requires harsh conditions to open, but the resulting electron-deficient phenylglycine is sensitive to decarboxylation.

Step 1: Alkaline Hydrolysis[1][5]
  • Reagent: 3M NaOH (aqueous). Avoid Ba(OH)2 if possible, as barium removal can be tedious.[1]

  • Conditions: Reflux (100°C) for 24 hours. Monitor by TLC (disappearance of hydantoin spot).[1]

  • Safety Check: Ensure all ammonia has evolved (check with litmus paper at the condenser outlet). Residual ammonia will interfere with isolation.[1]

Step 2: The Isoelectric Point (pI) Crash

The standard pI for phenylglycine is ~5.8. However, the 3-Cl and 5-F substituents withdraw electron density , making the ammonium group (


) more acidic (lower pKa) and the carboxylic acid (

) slightly more acidic.[1]

The Shift: Expect the pI to shift down to the pH 4.8 – 5.2 range.

Isolation Protocol:

  • Cool the hydrolysis mixture to 0–5°C.

  • Neutralization: Slowly add concentrated HCl dropwise with vigorous stirring.

  • The Critical Zone:

    • At pH ~8, the solution may become cloudy (silica or impurities). Filter this hot if necessary, but usually, keep going.

    • Slow down addition at pH 6.[1]

    • Target pH: Adjust precisely to pH 5.0 .

  • Induction: If no precipitate forms, scratch the glass sides or add a seed crystal. Do not add more acid yet.

  • Aging: Let the slurry stir at 4°C for 4 hours. The zwitterion crystallization is kinetically slow.

Module 4: FAQ & Advanced Troubleshooting

Q: Can I use the Strecker Synthesis instead? A: Yes, but proceed with caution. The Strecker synthesis (Aldehyde + NaCN + NH4Cl) generates an aminonitrile.[1] With 3-Cl-5-F substitution, this nitrile is often an unstable oil that degrades during purification.[1] If you must use Strecker, do not isolate the nitrile . Hydrolyze it in situ using strong acid (HCl) immediately after formation.[1]

Q: My product contains 15% ash (inorganic salts). How do I purify it? A: Phenylglycines are notoriously difficult to desalt.[1]

  • Method A (Resin): Pass the crude solution (at pH 2) through a cation exchange column (Dowex 50W).[1] Wash with water (removes anions), then elute the amino acid with 2M NH4OH.

  • Method B (Slurry): Triturate the solid in anhydrous methanol. The amino acid is generally insoluble in MeOH, while many salts (like LiCl, if LiOH was used) or impurities are soluble. Note: NaCl is not very soluble in MeOH, so resin is preferred.

Q: The yield is still <30%. What is the "Nuclear Option"? A: Switch to the Petasis Reaction .

  • Reagents: 3-Chloro-5-fluorophenylboronic acid + Glyoxylic acid + Ammonia.[1]

  • Why? This avoids the hydantoin intermediate entirely and proceeds under milder conditions, often yielding cleaner products for electron-poor aromatics.

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link[1]

    • Note: The foundational text on hydantoin stability and hydrolysis conditions.[3]

  • Synthesis of Halogenated Phenylglycines

    • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889–917. Link

    • Context: Discusses the electronic effects of aryl substituents on amino acid synthesis yields.
  • Isoelectric Point & Solubility Data

    • Master Organic Chemistry.[1] (2023).[1][4] "Isoelectric Points of Amino Acids." Link

    • Context: Principles for calculating pI shifts based on substituent inductive effects.
  • Alternative Routes (Petasis)

    • Petasis, N. A., & Zavialov, I. A. (1997).[5] "A New and Practical Synthesis of

      
      -Amino Acids from Boronic Acids, Amine, and Glyoxylic Acid." Journal of the American Chemical Society, 119(2), 445–446. Link
      
Need Further Assistance?

If these steps do not resolve your yield issues, please reply with your TLC data (solvent system used) and NMR spectra of the crude intermediate.

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (Cyanides, Strong Acids/Bases) and should be performed under a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with 3-Chloro-5-fluoro-DL-phenylglycine

Welcome to the technical support center for optimizing peptide coupling reactions involving 3-Chloro-5-fluoro-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving 3-Chloro-5-fluoro-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electron-deficient amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are peptide coupling reactions with 3-Chloro-5-fluoro-DL-phenylglycine challenging?

A1: The primary challenges arise from two key features of this amino acid:

  • Steric Hindrance: The bulky phenyl group directly attached to the α-carbon physically obstructs the approach of the incoming amine, slowing down the peptide bond formation.[1][2]

  • Electronic Effects: The electron-withdrawing chloro and fluoro substituents on the phenyl ring decrease the nucleophilicity of the amino group and can increase the acidity of the α-proton, making the residue prone to racemization (epimerization) under basic conditions.[3][4]

Q2: Which coupling reagents are most effective for this type of amino acid?

A2: Uronium/aminium salt-based reagents are generally preferred over carbodiimides for sterically hindered amino acids.[1][5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU are highly recommended.[6][7] These reagents form highly reactive OAt or O-6-ClBt active esters, which can accelerate the coupling reaction and often suppress racemization more effectively than older reagents like HBTU or PyBOP.[1][6]

Q3: What is pre-activation and why is it important?

A3: Pre-activation is the step where the carboxylic acid of the amino acid is mixed with the coupling reagent and a base before the addition of the amine component.[6] This allows for the formation of the highly reactive active ester intermediate. For a hindered amino acid like 3-Chloro-5-fluoro-DL-phenylglycine, a dedicated pre-activation time (typically 15-30 minutes in solution-phase synthesis) is crucial to ensure the active ester is fully formed, which helps to drive the subsequent slow coupling reaction to completion.[6]

Q4: How can I minimize the risk of racemization?

A4: Phenylglycine derivatives are highly susceptible to racemization, especially during the base-catalyzed coupling step.[3][7][8] To mitigate this:

  • Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) instead of stronger, less hindered bases.[7]

  • Employ coupling reagents known to reduce racemization, such as COMU.[7][9]

  • Minimize the reaction time and avoid excessive temperatures.[10]

Q5: How do I monitor the progress of the coupling reaction?

A5: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[11][12] A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling is likely complete. For both solid-phase and solution-phase synthesis, the most reliable method is to take a small aliquot of the reaction mixture and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the remaining starting materials and the desired product.[12][13]

Troubleshooting Guide

Low coupling efficiency, the appearance of side products, and racemization are common hurdles when working with 3-Chloro-5-fluoro-DL-phenylglycine. The following table provides a systematic approach to troubleshooting these issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Insufficient reactivity of the coupling reagent for the hindered amino acid.3. Steric hindrance preventing the amine from attacking the activated ester.4. Poor solubility of the amino acid or peptide.1. Increase the pre-activation time to 15-30 minutes.[6]2. Switch to a more powerful coupling reagent like HATU or COMU.[1][6]3. Increase the equivalents of the amino acid and coupling reagent (e.g., to 1.5-2.0 equivalents).4. Consider a different solvent system (e.g., NMP instead of DMF) or the addition of a co-solvent to improve solubility.
Presence of Deletion Sequences (in SPPS) 1. Incomplete coupling in the previous cycle.2. Premature termination of the peptide chain.1. Perform a double coupling for the 3-Chloro-5-fluoro-DL-phenylglycine residue.2. Use a capping step (e.g., with acetic anhydride) after the coupling to block any unreacted amines and prevent the formation of deletion sequences.
Significant Racemization (Epimerization) 1. The base used is too strong or not sterically hindered.2. Over-activation or prolonged reaction times at elevated temperatures.3. The coupling reagent promotes racemization.1. Replace the base with a weaker, more hindered one like DIPEA or TMP.[7]2. Optimize the reaction time and consider running the reaction at a lower temperature (e.g., 0°C to room temperature).[10]3. Use a racemization-suppressing coupling reagent such as COMU in combination with a suitable base.[7]
Side Product Formation (e.g., N-acylurea) 1. Use of carbodiimide coupling reagents (DCC, DIC) without an additive.2. Moisture in the reaction.1. Switch to a uronium/aminium salt-based reagent (HATU, HCTU, COMU).[5]2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling with HATU

This protocol outlines a general procedure for coupling 3-Chloro-5-fluoro-DL-phenylglycine to an amine-containing fragment in solution.

Reagents and Materials:

  • N-protected 3-Chloro-5-fluoro-DL-phenylglycine

  • Amine component (e.g., a peptide with a free N-terminus)

  • HATU

  • DIPEA

  • Anhydrous DMF or NMP

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, dissolve the N-protected 3-Chloro-5-fluoro-DL-phenylglycine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.[6] This pre-activation step is critical for forming the reactive OAt-ester.

  • Coupling: In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF. Add this solution to the pre-activated amino acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take anywhere from 2 to 24 hours to reach completion, depending on the steric bulk of the coupling partners.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and perform a standard aqueous work-up to remove DMF and water-soluble byproducts.

  • Purification: Purify the crude peptide using an appropriate method, such as flash column chromatography or preparative RP-HPLC.[14]

Visualizing the Workflow

G cluster_prep Preparation cluster_activation Pre-activation (15-30 min) cluster_coupling Coupling cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification prep Dissolve Amino Acid & HATU in DMF activation Add DIPEA & Stir prep->activation Inert Atmosphere coupling Add Amine Component activation->coupling reaction Stir at RT, Monitor by LC-MS coupling->reaction workup Aqueous Work-up reaction->workup Reaction Complete purify Purify by RP-HPLC workup->purify G AA R-COOH (Amino Acid) ActiveEster R-CO-OAt (Active Ester) AA->ActiveEster Step 1: Activation HATU HATU HATU->ActiveEster Step 1: Activation Base Base (DIPEA) Base->ActiveEster Step 1: Activation Peptide R-CONH-R' (Peptide) ActiveEster->Peptide Step 2: Coupling Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine R'-NH2 (Amine) Amine->Peptide Step 2: Coupling Byproduct2 HOAt Peptide->Byproduct2

Caption: General mechanism of HATU-mediated coupling.

The critical first step is the formation of the highly reactive OAt-active ester. [6]Inefficient formation of this intermediate, often due to insufficient pre-activation time or moisture, is a common cause of failed reactions. The subsequent nucleophilic attack by the amine component can be slow due to steric hindrance, which is why starting with a fully formed active ester is paramount for success.

By understanding the unique steric and electronic properties of 3-Chloro-5-fluoro-DL-phenylglycine and applying the strategies outlined in this guide, researchers can significantly improve the outcomes of their peptide coupling reactions, leading to higher yields and purities of their target molecules.

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. Available from: [Link]

  • ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 26.9: Peptide Synthesis. Available from: [Link]

  • University of Calgary. Ch27 : Peptide synthesis. Available from: [Link]

  • Survival Technologies. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Available from: [Link]

  • LifeTein. Basic Peptides synthesis introduction. Available from: [Link]

  • PMC. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available from: [Link]

  • Survival Technologies. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • American Peptide Society. Ready-Made Amino Acids. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Chapter 5: Peptide Manufacturing Methods and Challenges. Available from: [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Available from: [Link]

  • PMC. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available from: [Link]

  • Reddit. Hatu reaction : r/chemistry. Available from: [Link]

  • Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Available from: [Link]

  • ResearchGate. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry | Request PDF. Available from: [Link]

  • PMC. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Available from: [Link]

  • ResearchGate. A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation | Request PDF. Available from: [Link]

  • PMC. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Available from: [Link]

  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Available from: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]

  • RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available from: [Link]

  • MDPI. o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Available from: [Link]

  • PubMed. Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Available from: [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. Available from: [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin. Available from: [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available from: [Link]

  • ResearchGate. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available from: [Link]

  • ChemWhat. 3-CHLORO-4-FLUORO-DL-PHENYLGLYCINE CAS#: 261762-99-6. Available from: [Link]

  • PubMed. Leveraging Electron-Deficient Iminium Intermediates in a General Synthesis of Valuable Amines. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Chloro-5-fluoro-DL-phenylglycine Synthesis

This technical support guide addresses the synthesis, purification, and troubleshooting of 3-Chloro-5-fluoro-DL-phenylglycine (CAS: 875755-23-0 / Generic Phenylglycine derivatives). The content is structured for organic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the synthesis, purification, and troubleshooting of 3-Chloro-5-fluoro-DL-phenylglycine (CAS: 875755-23-0 / Generic Phenylglycine derivatives). The content is structured for organic chemists and process engineers encountering yield loss, purity issues, or unknown impurities during the Bucherer-Bergs or Strecker protocols.

Executive Summary

The synthesis of 3-Chloro-5-fluoro-DL-phenylglycine is most robustly achieved via the Bucherer-Bergs reaction , followed by alkaline hydrolysis. While the Strecker synthesis is a viable alternative, the Bucherer-Bergs route offers superior isolation of the intermediate 5-(3-chloro-5-fluorophenyl)imidazolidine-2,4-dione (Hydantoin), allowing for the removal of non-polar impurities before the final hydrolysis step.

Common Failure Modes:

  • Stalled Hydrolysis: Failure to convert the N-carbamoyl intermediate to the free amino acid.

  • Aldehyde Oxidation: Contamination with 3-chloro-5-fluorobenzoic acid.

  • Isoelectric Point (pI) Mismanagement: Poor precipitation during the final workup.

Part 1: Critical Impurity Profiling

Use this table to identify unknown peaks in your HPLC/LC-MS data.

Impurity TypeChemical NameOrigin/CauseDetection Characteristics
Starting Material 3-Chloro-5-fluorobenzaldehydeIncomplete reaction; Excess reagent.[1]Non-polar. Elutes early in reverse-phase if not derivatized. Distinct aldehyde signal in NMR (~10 ppm).
Intermediate A 5-(3-chloro-5-fluorophenyl)hydantoinIncomplete hydrolysis (Step 2).Mid-polar. UV active. Stable ring structure. Often precipitates if acidification is too rapid.
Intermediate B N-carbamoyl-3-chloro-5-fluoro-DL-phenylglycine (Hydantoic Acid)Stalled Hydrolysis. The hydantoin ring opens but fails to decarboxylate/deaminate.Polar. Acidic. Often co-elutes near the product.[1] Distinguishable by MS (+43 Da vs product).
Oxidation Byproduct 3-Chloro-5-fluorobenzoic acidAir oxidation of aldehyde prior to reaction.Acidic. Shifts retention time significantly with pH changes.
Inorganic Salts Sodium/Ammonium Chloride/CarbonateNeutralization byproducts.Very Polar. Elutes at void volume. High ash content in solid.
Part 2: Troubleshooting Guide (Q&A)
Category A: Hydantoin Formation (Step 1) [2]

Q1: I observe a persistent yellow/brown oil instead of a crystalline hydantoin precipitate. What happened?

  • Diagnosis: This is likely due to the polymerization of unreacted 3-chloro-5-fluorobenzaldehyde or the formation of azomethine oligomers.

  • Solution:

    • Check Reagent Quality: Ensure your ammonium carbonate is fresh.[3] Old reagents lose ammonia, shifting the equilibrium toward the cyanohydrin or aldehyde recovery.

    • Solvent Adjustment: If using 50% EtOH/Water, increase the ethanol ratio to 60-70% to keep the aldehyde in solution, or switch to acetamide/glycol at higher temperatures (100°C) if the aldehyde is sterically hindered (though less likely for this substrate).

    • Purification: Do not carry the oil forward. Triturate the crude oil with cold diethyl ether or hexanes. The hydantoin is insoluble in non-polar solvents, while the aldehyde and tars will dissolve.

Q2: My yield is low (<50%), and I detect significant starting aldehyde.

  • Diagnosis: The Bucherer-Bergs reaction is reversible. Cyanide or ammonia loss drives the reaction backward.

  • Fix: Run the reaction in a sealed pressure vessel (or tightly stoppered flask) at 60–80°C to prevent loss of NH₃ and CO₂. Use a slight excess of (NH₄)₂CO₃ (3-4 eq) and NaCN (1.2 eq).

Category B: Hydrolysis to Amino Acid (Step 2)

Q3: LC-MS shows a major peak with Mass [M+43]. The product is not forming.

  • Diagnosis: You have "Stalled Hydrolysis." The peak is the ureido acid (N-carbamoyl intermediate) . The ring has opened, but the final cleavage of the carbamoyl group has not occurred.

  • Mechanistic Insight: Ring opening is fast and reversible; the second step (decarbamoylation) is the rate-determining step and requires higher energy.

  • Protocol Adjustment:

    • Increase Temperature: Reflux at 120–130°C (using a pressure tube if necessary) rather than standard 100°C reflux.

    • Base Concentration: Ensure NaOH/KOH concentration is at least 2M to 3M . Weak bases will not drive the second step efficiently.

Q4: I cannot precipitate the final amino acid product. The solution remains clear upon acidification.

  • Diagnosis: You missed the Isoelectric Point (pI) or the salt concentration is too high ("Salting-in" effect).

  • Fix:

    • Target pI: Phenylglycines typically have a pI around 5.5 – 6.0 . Carefully adjust pH to this exact range using glacial acetic acid or HCl.

    • Desalting: If the solution is heavily saline (from neutralizing 3M NaOH), the amino acid solubility increases.

    • Isolation Trick: Dilute with hot ethanol (antisolvent) after pH adjustment to force precipitation, or use ion-exchange resin (Dowex 50W) to bind the amino acid and wash away salts.

Part 3: Reaction Pathway & Logic

The following diagram illustrates the synthesis flow and the specific points where byproducts are generated.

G Aldehyde 3-Chloro-5-fluorobenzaldehyde (Starting Material) Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + NaCN Benzoic Byproduct: Benzoic Acid deriv. (Oxidation) Aldehyde->Benzoic Oxidation (Air) Polymer Byproduct: Polymers/Tars Aldehyde->Polymer Base/Heat Aminonitrile Aminonitrile (Strecker Intermediate) Cyanohydrin->Aminonitrile + NH3 Hydantoin 5-(3-chloro-5-fluorophenyl)hydantoin (Stable Intermediate) Aminonitrile->Hydantoin + CO2 (Bucherer-Bergs) Ureido N-carbamoyl-phenylglycine (Hydantoic Acid - STALL POINT) Hydantoin->Ureido NaOH (Ring Opening) Ureido->Hydantoin Acid (Re-cyclization) Product 3-Chloro-5-fluoro-DL-phenylglycine (Final Product) Ureido->Product NaOH/Heat (Decarbamoylation)

Figure 1: Reaction pathway for Bucherer-Bergs synthesis showing the critical "Stall Point" at the Ureido acid stage.

Part 4: Validated Experimental Protocol

Method: Bucherer-Bergs Synthesis Rationale: Selected for scalability and purification ease compared to Strecker.

Step 1: Hydantoin Synthesis

  • Setup: In a pressure vessel or round-bottom flask, dissolve 3-Chloro-5-fluorobenzaldehyde (10 mmol) in 20 mL of 50% Ethanol/Water .

  • Reagents: Add Ammonium Carbonate (40 mmol, 4 eq) and Potassium Cyanide (12 mmol, 1.2 eq). Caution: Cyanide is lethal. Use appropriate scrubbing and PPE.[1]

  • Reaction: Heat to 60°C for 12–18 hours. A white precipitate (Hydantoin) should form.

  • Workup:

    • Concentrate the mixture to remove ethanol (approx. half volume).

    • Cool to 0°C. Filter the precipitate.

    • Wash: Wash with water (removes salts) and cold diethyl ether (removes unreacted aldehyde).

    • Validation: Check purity via LC-MS. Target Mass: ~242.6 Da.

Step 2: Alkaline Hydrolysis

  • Reagents: Suspend the Hydantoin (from Step 1) in 3M NaOH (10 mL per gram of hydantoin).

  • Reaction: Reflux at 105–110°C for 24 hours.

    • Critical Check: If solution is not clear, hydrolysis is incomplete.

  • Isolation:

    • Cool to room temperature. Filter any insoluble particulates.

    • Neutralization: Slowly add conc. HCl to adjust pH to ~6.0 (Isoelectric point).

    • Crystallization: Stir at 4°C for 4 hours. The amino acid will precipitate as a white solid.

    • Purification: If salt content is high, recrystallize from water/ethanol (1:1).

References
  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
    • Source:

  • Hydrolysis of Hydantoins to Amino Acids

    • Bommarius, A. S., et al. (1998). "Hydantoinase/Carbamoylase: A Novel Route to Amino Acids." Biotechnology and Bioengineering.
    • Source:

  • Synthesis of Fluorinated Phenylglycines

    • Behrendt, L., et al. (2016). "Chemoenzymatic Synthesis of Fluorinated Phenylglycines.
    • Source:

  • Impurity Profiling in Amino Acid Synthesis

    • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." (Specific focus on Strecker/Bucherer waste streams).
    • Source:

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-5-fluoro-DL-phenylglycine

Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: PUR-3CF-PG-001 Subject: Optimization of isolation and purification protocols for halogenated phenylglycines.

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-Chloro-5-fluoro-DL-phenylglycine , a non-proteinogenic amino acid often synthesized via the Strecker or Bucherer-Bergs reaction.

The purification of this molecule presents unique challenges due to its zwitterionic nature and the electron-withdrawing effects of the halogen substituents (Chlorine at C3, Fluorine at C5). These substituents lower the pKa of the amino group compared to unsubstituted phenylglycine, altering its isoelectric point (pI) and solubility profile.

This guide replaces generic templates with a logic-driven troubleshooting framework designed to maximize chemical purity (>98%) and minimize ash content.

Part 1: Quick Reference Data
ParameterValue / CharacteristicNotes
Molecular Weight 203.60 g/mol
Structure Zwitterionic (

)
High melting point; low volatility.
Estimated pI ~4.8 – 5.2 Lower than phenylglycine (5.6) due to electron-withdrawing Cl/F atoms [1].
Solubility (Water) pH-DependentSoluble at pH < 2 and pH > 9; sparingly soluble at pI.
Solubility (Organic) Very LowInsoluble in non-polar solvents (Hexane, DCM). Slightly soluble in hot Ethanol.
Common Impurities Inorganic salts (

,

), starting aldehyde, hydantoins.
Part 2: Primary Purification Strategy (Isoelectric Precipitation)

User Question: "I neutralized my reaction mixture, but the yield is lower than expected. How do I maximize recovery?"

Technical Insight: Unlike standard organic extractions, you cannot "extract" this zwitterion into dichloromethane or ethyl acetate at neutral pH. The most effective bulk purification method is Isoelectric Precipitation . Because the 3-Cl and 5-F atoms withdraw electron density from the aromatic ring, the basicity of the amine is reduced, shifting the isoelectric point (pI) slightly more acidic than unsubstituted phenylglycine [2].

Optimized Protocol: Isoelectric Point (pI) Precipitation
  • Dissolution: Start with your crude solid or reaction mixture. Dissolve it completely in 1M HCl (approx. 3-4 volumes). The pH should be < 1.5.

    • Why? This protonates the carboxylate (

      
      ) and amine (
      
      
      
      ), breaking the zwitterion lattice and ensuring full solubility.
  • Filtration (Clarification): Filter the acidic solution through a Celite pad or 0.45 µm membrane to remove insoluble mechanical impurities or unreacted starting materials.

  • Neutralization (The Critical Step):

    • Slowly add 50% NaOH or conc. Ammonia while stirring vigorously.

    • Monitor pH continuously.

    • Target pH: 4.8 – 5.0 . (Do not overshoot to pH 7, as solubility increases again).

  • Crystallization:

    • Once the pH reaches the target, a thick white precipitate should form.

    • Cool the slurry to 0–4°C and hold for 2 hours to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).

  • Displacement Wash: Wash the cake with ice-cold water (2x cake volume) to remove trapped inorganic salts (

    
    ).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No precipitate forms Concentration too low.Concentrate the acidic solution by rotary evaporation before neutralization. Target ~15-20% w/v.
Oiling out Impurities disrupting crystal lattice.Add a seed crystal of pure product if available. Alternatively, add ethanol (10% v/v) to the mixture to reduce oiling, though this may lower yield slightly.
Precipitate redissolves pH overshoot.You likely passed the pI (went to pH > 6). Back-titrate with dilute HCl to pH 4.8.
Part 3: Desalting & Inorganic Impurity Removal

User Question: "My elemental analysis shows high ash content (>5%). Washing with water isn't working well enough. What now?"

Technical Insight: Phenylglycines from Strecker synthesis often contain high levels of inorganic salts (


, 

). If simple washing fails (due to the product being somewhat soluble in water), you must use Ion Exchange Chromatography [3].
Protocol: Cation Exchange Desalting
  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 ) in the

    
     form.
    
  • Loading: Dissolve your crude material in dilute HCl (pH 1) and load onto the column.

    • Mechanism:[1][2][3][4] The amino acid (

      
      ) binds to the sulfonate groups of the resin. Inorganic anions (
      
      
      
      ,
      
      
      ) pass through.
  • Washing: Wash the column with Deionized Water until the eluent is neutral and free of chloride (test with

    
    ).
    
  • Elution: Elute the amino acid using 1M - 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][2][3][4] Ammonia deprotonates the resin and displaces the amino acid.

  • Recovery: Concentrate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the pure zwitterionic amino acid as a white solid.

Part 4: Polishing (Recrystallization)

User Question: "The product is chemically pure but slightly off-white/yellow. Which solvent system is best?"

Technical Insight: Colored impurities in phenylglycine synthesis are often trace oxidation products or polymeric nitriles. Activated carbon treatment combined with recrystallization is required.

Recommended Solvent System: Water : Ethanol (1:1 to 1:2 ratio)

  • Dissolution: Suspend the solid in hot water (80°C) . Add 1M HCl dropwise just until dissolved (if necessary to aid solubility), or use a larger volume of hot water if solubility permits.

  • Decolorization: Add Activated Carbon (5 wt% of mass). Stir at 80°C for 15 minutes.

  • Hot Filtration: Filter hot through a pre-warmed funnel (to prevent premature crystallization) to remove carbon.

  • Crystallization:

    • If HCl was used: Neutralize carefully with NaOH to pH ~5.

    • If only Water was used: Add hot Ethanol slowly until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Drying: Dry at 50°C under vacuum. Note: High heat (>80°C) can cause discoloration.

Part 5: Visualization of Workflows
Figure 1: Integrated Purification Workflow

PurificationStrategy Crude Crude Reaction Mixture (Strecker/Bucherer) AcidDissolve Dissolve in 1M HCl (pH < 1.5) Crude->AcidDissolve Filter Filtration (Remove Insolubles) AcidDissolve->Filter Neutralize Adjust pH to 4.8 - 5.2 (Isoelectric Point) Filter->Neutralize Precipitate Precipitate Forms (Zwitterion) Neutralize->Precipitate Cool to 4°C CheckPurity Check Purity (HPLC) & Ash Precipitate->CheckPurity Desalt High Ash? Ion Exchange (Dowex 50W) CheckPurity->Desalt High Salts Recryst Colored/Impure? Recryst (H2O/EtOH) CheckPurity->Recryst Organic Impurities Final Pure 3-Cl-5-F-DL-Phenylglycine (>98%) CheckPurity->Final Pass Desalt->Final Recryst->Final

Caption: Decision tree for the purification of 3-Chloro-5-fluoro-DL-phenylglycine, prioritizing isoelectric precipitation followed by targeted polishing steps.

Part 6: Analytical Troubleshooting (HPLC)

Issue: Broad, tailing peaks on C18 columns. Cause: Zwitterions interact with residual silanols on silica columns. Solution:

  • Mobile Phase: Use a buffer! Do not use simple Water/MeCN.

  • Buffer: 10mM Ammonium Acetate (pH 5.0) or 0.1% TFA (pH 2.0).

  • Column: Use a "Polar Embedded" C18 column or a HILIC column for better retention of polar amino acids [4].

References
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Biotage. (2023).[5] How to use the isoelectric point to inform your peptide purification mobile phase pH. Retrieved from [Link]

  • Organic Syntheses. (1944). Glycine Purification via Ion Exchange. Org. Synth. 1944, 24, 9. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization of 3-Chloro-5-fluoro-DL-phenylglycine during coupling

Technical Support Center: Preventing Racemization of 3-Chloro-5-fluoro-phenylglycine During Peptide Coupling Note from the Senior Application Scientist: 3-Chloro-5-fluoro-phenylglycine is frequently procured as a racemic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of 3-Chloro-5-fluoro-phenylglycine During Peptide Coupling

Note from the Senior Application Scientist: 3-Chloro-5-fluoro-phenylglycine is frequently procured as a racemic mixture (DL-form) due to synthetic economics. For stereospecific drug development, researchers must first resolve this racemate into its enantiopure (L- or D-) building blocks. This troubleshooting guide is specifically designed to address the critical challenge of preventing the re-racemization (epimerization) of your resolved, enantiopure 3-chloro-5-fluoro-phenylglycine during downstream activation and coupling workflows.

Section 1: Causality and Mechanisms (The "Why")

Q: Why is 3-Chloro-5-fluoro-phenylglycine exceptionally prone to racemization compared to standard canonical amino acids?

A: Phenylglycine (Phg) derivatives inherently suffer from severe configurational instability[1]. The root cause is the electron-withdrawing nature of the phenyl ring, which significantly increases the acidity of the


-proton. In 3-chloro-5-fluoro-phenylglycine, the inductive electron-withdrawing effects of the meta-chloro and meta-fluoro substituents further exacerbate this acidity.

During carboxylic acid activation, the intermediate is highly susceptible to two degradation pathways[2]:

  • Direct Enolization: Base-catalyzed direct

    
    -proton abstraction.
    
  • Oxazolone Formation: The activated carbonyl is attacked by the adjacent acyl oxygen, cyclizing into an oxazol-5(4H)-one (oxazolone) intermediate.

Both pathways lead to a planar, achiral intermediate. Upon subsequent aminolysis, the chiral center is re-established non-stereospecifically, resulting in a racemic or epimeric mixture[2]. To prevent this, your coupling strategy must rapidly form a stable active ester that outcompetes oxazolone formation, while strictly avoiding strong bases.

G A Activated 3-Cl-5-F-Phg B Strong Base (e.g., DIPEA) A->B Standard Conditions E Oxyma Pure + TMP A->E Optimized Conditions C Oxazolone Formation (Loss of Chirality) B->C D Racemized/Epimerized Peptide C->D F Stable Oxyma Active Ester (No Oxazolone) E->F G Stereopure Peptide Product F->G

Caption: Mechanistic divergence in phenylglycine coupling: Oxazolone formation vs. Oxyma active ester.

Section 2: Troubleshooting Guide & Optimization

Q: I am observing >10% epimerization when coupling Fmoc-3-Chloro-5-fluoro-Phg-OH using HATU and DIPEA. How can I suppress this?

A: The combination of HATU (a highly reactive uronium salt) and DIPEA (a strong base, pKa ~10.1) is notoriously problematic for phenylglycine derivatives[1]. The high basicity of DIPEA accelerates


-proton abstraction and oxazolone formation before the amine nucleophile can attack.

The Solution:

  • Switch the Base: Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP, pKa ~7.4). TMP is basic enough to facilitate the coupling but too weak to efficiently abstract the highly acidic

    
    -proton of the 3-Cl-5-F-Phg derivative[1][3].
    
  • Switch the Additive: Utilize coupling additives that rapidly form stable active esters, such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) with DIC[3][4]. Oxyma Pure outperforms traditional benzotriazoles (HOBt, HOAt) in suppressing epimerization by providing a highly reactive yet stereochemically stable intermediate[4][5].

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Epimerization

Coupling Reagent / AdditiveBaseSolventTypical D/L Epimer Ratio (%)Recommendation
HATUDIPEADMF8.0 - 15.0%❌ Avoid for Phg derivatives
DIC / HOBtNoneDMF~9.3%❌ Suboptimal
DIC / HOAtNoneDMF~3.3%⚠️ Moderate (Safety hazards)
DIC / Oxyma PureTMP (if needed)DMF / DCM< 1.0%✅ Highly Recommended
COMUTMPDMF< 1.0%✅ Highly Recommended
DEPBTTMPDMF< 1.0%✅ Excellent for SPPS

(Data synthesized from comparative studies on phenylglycine segment couplings[1][3][4])

Section 3: Validated Experimental Protocols

Q: What is the exact step-by-step protocol for coupling 3-Chloro-5-fluoro-Phg to minimize racemization in Solid-Phase Peptide Synthesis (SPPS)?

A: To ensure a self-validating and reproducible workflow, use the DIC/Oxyma/TMP protocol. Zero pre-activation is the critical self-validating constraint here: if you pre-activate the amino acid in the absence of the resin-bound amine, the activated species will degrade into the oxazolone. By adding DIC last and immediately transferring the mixture to the resin, the amine nucleophile is present exactly when the active ester is formed, guaranteeing stereoretention[3][6].

Step-by-Step Methodology: Stereoretentive SPPS Coupling of 3-Cl-5-F-Phg

  • Resin Preparation: Swell the amine-functionalized resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Ensure complete removal of the Fmoc-deprotection base (piperidine) by washing thoroughly with DMF (5x) and Dichloromethane (DCM) (5x)[3].

  • Reagent Preparation (Zero Pre-activation): In a clean, dry vial, weigh 3.0 equivalents of Fmoc-3-Chloro-5-fluoro-Phg-OH and 3.0 equivalents of Oxyma Pure[3]. Dissolve in a minimal volume of anhydrous DMF (or a 1:1 mixture of DMF/DCM to further suppress epimerization)[7].

  • Base Addition: Add 4.0 equivalents of 2,4,6-collidine (TMP) to the amino acid/Oxyma solution[3].

  • Activation and Immediate Coupling: Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) to the mixture[3]. Crucial Step: Do not allow this mixture to stand. Immediately transfer the cocktail to the resin vessel[3].

  • Reaction: Agitate the reaction vessel gently at 0 °C to room temperature for 1 to 2 hours. Lower temperatures (e.g., 0 °C) significantly reduce the rate of

    
    -proton abstraction[6].
    
  • Cleavage and Analysis: Following standard SPPS elongation and TFA cleavage, analyze the crude peptide via chiral HPLC to validate the diastereomeric excess (d.e.).

SPPS_Workflow Step1 1. Wash Resin (Remove Piperidine) Step2 2. Dissolve Fmoc-3-Cl-5-F-Phg-OH + Oxyma Pure in DMF/DCM Step1->Step2 Step3 3. Add TMP (Collidine) (Weak Base) Step2->Step3 Step4 4. Add DIC & IMMEDIATELY Transfer to Resin Step3->Step4 Step5 5. Agitate at 0°C - RT (1-2 hours) Step4->Step5

Caption: Step-by-step workflow for the stereoretentive SPPS coupling of sensitive phenylglycines.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted SPPS for 3-Chloro-5-fluoro-phenylglycine? A: Proceed with extreme caution. While Oxyma Pure is compatible with microwave irradiation[5], elevated temperatures exponentially increase the rate of racemization for phenylglycine derivatives. If microwave heating is necessary to overcome steric hindrance, limit the temperature to a maximum of 50°C and strictly use the DIC/Oxyma/TMP system.

Q: Does the choice of Fmoc deprotection conditions affect the racemization of an already coupled 3-Cl-5-F-Phg residue? A: Interestingly, studies show that resin-bound phenylglycine peptides are remarkably resistant to epimerization during extended incubation in basic Fmoc-deprotection solutions (e.g., 20% piperidine in DMF)[1]. The base-catalyzed activation and coupling step of the incoming Fmoc-Phg monomer is the primary culprit for racemization, not the subsequent deprotection steps[1].

Q: How do I accurately quantify the epimerization of my product? A: Because diastereomers formed by epimerization often have similar physicochemical properties, standard reversed-phase HPLC might not resolve them[6]. It is highly recommended to optimize a chiral HPLC method using different chiral stationary phases (CSPs) or to purposefully synthesize a small batch using the opposite enantiomer (e.g., D-3-Chloro-5-fluoro-Phg) to confirm the exact retention time of the undesired epimeric impurity[6].

References

  • Title: Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]

Sources

Optimization

improving solubility of 3-Chloro-5-fluoro-DL-phenylglycine for reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthetic bottlenecks associated with heavily substituted, unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthetic bottlenecks associated with heavily substituted, unnatural amino acids.

Working with 3-Chloro-5-fluoro-DL-phenylglycine presents a notorious solubility challenge. This guide deconstructs the physicochemical causality behind its insolubility and provides field-proven, self-validating protocols to overcome it, ensuring your synthetic workflows remain efficient and reproducible.

Solubilization Decision Workflow

G N1 3-Chloro-5-fluoro-DL-phenylglycine Solubility Troubleshooting N2 Reaction Environment? N1->N2 N3 Aqueous / Biphasic (e.g., Boc/Fmoc Protection) N2->N3 Tolerates Water N4 Anhydrous Organic (e.g., Peptide Coupling) N2->N4 Strictly Anhydrous N5 Adjust pH > 9.0 (Na2CO3 or NaOH) N3->N5 Deprotonate NH3+ N6 Use DMF or NMP + 0.1M - 0.5M LiCl N4->N6 Standard Approach N7 Transient Silylation (TMS-Cl + DIPEA in DCM) N4->N7 If LiCl is incompatible

Workflow for solubilizing 3-Chloro-5-fluoro-DL-phenylglycine based on reaction conditions.

Frequently Asked Questions (Troubleshooting)

Q1: Why is 3-Chloro-5-fluoro-DL-phenylglycine nearly insoluble in both water and common organic solvents? A1: The insolubility is driven by a synergistic effect of its zwitterionic core and lipophilic halogens. At neutral pH, the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). This creates a highly stable, electrostatically locked crystal lattice with massive lattice energy, which resists solvation by organic solvents1[1]. Simultaneously, the 3-chloro and 5-fluoro substitutions on the phenyl ring significantly increase the molecule's hydrophobicity (LogP), rendering it highly resistant to aqueous solvation compared to standard phenylglycine 2[2]. To dissolve it, we must actively disrupt this lattice.

Q2: How can I solubilize this amino acid for N-terminal protection reactions (e.g., Fmoc-OSu or Boc2O)? A2: For reactions that tolerate water, the most effective strategy is pH manipulation in a biphasic system. By suspending the amino acid in a 1:1 mixture of water and dioxane (or THF) and adding a mild base like Na₂CO₃ to raise the pH above 9.0, you deprotonate the ammonium group (-NH₃⁺ to -NH₂). This destroys the zwitterionic electrostatic network, converting the molecule into a highly soluble sodium carboxylate salt2[2].

Q3: What if my reaction requires strictly anhydrous conditions, such as direct peptide coupling? A3: When water cannot be used, you must rely on chaotropic disruption. Dimethylformamide (DMF) alone is often insufficient. By adding 0.1 M to 0.5 M Lithium Chloride (LiCl) to the DMF, you introduce a powerful chaotropic agent. The small, highly charge-dense lithium cation strongly coordinates with the carboxylate, while the chloride anion hydrogen-bonds with the ammonium group. This dual-action coordination effectively breaks the intermolecular hydrogen bonding of the zwitterion, pulling the amino acid into solution 3[3], .

Q4: What if the LiCl/DMF system is incompatible with my specific catalyst or downstream purification? A4: If chaotropic salts are not viable, use transient silylation. Reacting the insoluble amino acid with Trimethylsilyl chloride (TMS-Cl) and N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) covalently masks the polar functional groups. This temporarily converts the zwitterion into a highly lipophilic silyl ester/amine, which dissolves instantly in DCM. The TMS groups are labile and will spontaneously hydrolyze during standard aqueous workup, regenerating the free functional groups.

Quantitative Solubility Data

Solvent SystemAdditive / ConditionMechanism of ActionEstimated SolubilityRecommended Application
Pure Water (pH 7.0) NoneIntact zwitterion lattice< 1 mg/mLNot recommended
Water / Dioxane (1:1) Na₂CO₃ (pH > 9.0)Anion formation (deprotonation)> 50 mg/mLN-terminal protection
Anhydrous DMF NoneIntact zwitterion lattice< 2 mg/mLNot recommended
Anhydrous DMF 0.4 M LiClChaotropic lattice disruption25 - 40 mg/mLPeptide coupling
Anhydrous DCM TMS-Cl + DIPEATransient covalent silylation> 100 mg/mLAnhydrous derivatization

Experimental Protocols

Protocol A: Biphasic Solubilization for N-Protection (Self-Validating)

Use this protocol when preparing Boc- or Fmoc-protected derivatives.

  • Suspension: Weigh 1.0 mmol of 3-Chloro-5-fluoro-DL-phenylglycine into a round-bottom flask. Add 5 mL of distilled water and 5 mL of 1,4-Dioxane. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • pH Adjustment: Slowly add a 10% (w/v) aqueous solution of Na₂CO₃ dropwise while stirring vigorously. Monitor the pH using pH paper or a calibrated probe.

  • Validation Check: Continue adding the base until the pH stabilizes between 9.0 and 9.5. Self-Validation: The suspension will transition to a completely clear solution once the pH threshold is reached, visually confirming the disruption of the zwitterionic lattice.

  • Reaction: Proceed immediately with the dropwise addition of your protecting group reagent (e.g., Boc₂O or Fmoc-OSu dissolved in a minimal amount of Dioxane).

Protocol B: Chaotropic Solubilization for Peptide Coupling

Use this protocol for direct amidation or solid-phase peptide synthesis (SPPS) where water is strictly prohibited.

  • Solvent Preparation: Prepare a 0.4 M solution of anhydrous Lithium Chloride (LiCl) in dry DMF. Note: LiCl is highly hygroscopic; ensure it is oven-dried prior to use to prevent introducing moisture to your coupling reaction.

  • Dissolution: Add 10 mL of the LiCl/DMF solution to 1.0 mmol of 3-Chloro-5-fluoro-DL-phenylglycine.

  • Agitation: Stir the mixture at room temperature for 15 minutes. If dissolution is slow, apply gentle sonication for 2-3 minutes.

  • Validation Check: Self-Validation: Before adding any coupling reagents (e.g., HATU, EDC), ensure the solution is optically clear. If turbidity persists, gently warm the flask to 35°C or add an additional 0.1 M of LiCl.

  • Coupling: Once clear, add your amine component, followed by the coupling reagent and DIPEA. Proceed with standard coupling protocols.

References

  • 3 | Source: renyi.hu

  • | Source: sigmaaldrich.com

  • 2 | Source: researchgate.net

  • 1 | Source: acs.org

Sources

Troubleshooting

managing side reactions of halogenated phenylglycine derivatives

Technical Support Center: Managing Side Reactions of Halogenated Phenylglycine Derivatives As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of halogenated phenylglyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Side Reactions of Halogenated Phenylglycine Derivatives

As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of halogenated phenylglycine (Hal-Phg) derivatives into complex peptides. These non-proteinogenic amino acids are critical for synthesizing glycopeptide antibiotics (like vancomycin analogues) and peptidomimetics. However, their unique electronic properties make them notoriously difficult to handle. The electron-withdrawing nature of the phenyl ring, compounded by the inductive effect of the halogen (F, Cl, Br, I), drastically increases the acidity of the alpha-proton[1]. This leads to severe racemization during standard Solid-Phase Peptide Synthesis (SPPS). Furthermore, the aryl-halogen bond is susceptible to dehalogenation and nucleophilic aromatic substitution (SNAr).

This guide provides field-proven, mechanistically grounded troubleshooting strategies for resolving these specific side reactions.

Section 1: The Alpha-Proton Problem - Combating Racemization

Q: Why does my halogenated phenylglycine epimerize so aggressively during Fmoc-SPPS, even with standard HATU/DIPEA coupling? A: The causality lies in the transition state of the activated amino acid. When you activate the carboxylic acid of Hal-Phg, the alpha-proton becomes highly acidic due to the combined electron-withdrawing effects of the activated ester, the phenyl ring, and the halogen atom. Strong, unhindered bases like DIPEA readily abstract this proton, leading to direct enolization or the formation of an oxazol-5(4H)-one (oxazolone) intermediate[1]. Both pathways obliterate the stereocenter, resulting in a mixture of diastereomers. To prevent this, you must eliminate strong bases from the coupling step entirely[2].

Q: What is the most effective coupling strategy to maintain stereochemical integrity? A: The gold standard for racemization-prone residues like Hal-Phg is the use of diisopropylcarbodiimide (DIC) in combination with ethyl cyano(hydroxyimino)acetate (Oxyma Pure)[3]. Unlike uronium salts (HATU, HBTU) which require a tertiary amine base (DIPEA or NMM) to initiate activation, DIC/Oxyma operates under essentially neutral conditions. Oxyma Pure acts as an exceptional racemization suppressor by rapidly forming an active ester that is highly reactive toward amines but stable against enolization[4].

Table 1: Impact of Coupling Reagents on Phenylglycine Epimerization

Coupling Reagent SystemBase AddedEpimerization (% DL Isomer)Mechanistic Consequence
HATU / HBTUDIPEA (2.0 eq)30.0% - 50.0%Rapid base-catalyzed enolization[3]
DIC / HOBtNone~11.0%Slow coupling, moderate oxazolone formation[4]
DIC / HOAtNone~3.9%Improved kinetics, but still allows minor epimerization[4]
DIC / Oxyma PureNone< 1.0%Exceptionally fast acylation, neutral conditions[4]

Note: Data reflects baseline trends for phenylglycine derivatives; halogenation typically exacerbates the HATU/DIPEA failure rate[5].

Racemization_Mechanism Start Fmoc-Hal-Phg-OH Activation ActEster Activated Ester (Highly Electrophilic) Start->ActEster DIC/HATU Base Tertiary Amine Base (e.g., DIPEA) ActEster->Base If HATU used Neutral Neutral Additive (e.g., Oxyma Pure) ActEster->Neutral If DIC used Enol Direct Enolization (Loss of Stereocenter) Base->Enol Alpha-H Abstraction Oxaz Oxazolone Formation (Loss of Stereocenter) Base->Oxaz Cyclization Desired Desired Peptide (LL/DD Pure) Neutral->Desired Rapid Aminolysis (No Enolization) Racemized Racemized Peptide (DL/LD Mixture) Enol->Racemized Oxaz->Racemized

Mechanistic pathways of Hal-Phg racemization vs. successful coupling via Oxyma.

Self-Validating Protocol: Epimerization-Free Coupling of Hal-Phg Objective: Couple Fmoc-Hal-Phg-OH to a resin-bound peptide amine without exceeding 1% epimerization.

  • Preparation: Dissolve 3.0 equivalents of Fmoc-Hal-Phg-OH and 3.0 equivalents of Oxyma Pure in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 3.0 equivalents of DIC to the solution. Causality Check: The solution should turn from colorless to a transient yellow/green, indicating the formation of the active Oxyma ester[4]. Wait exactly 2 minutes for pre-activation. Do NOT add DIPEA.

  • Coupling: Add the activated mixture to the drained resin. Agitate at room temperature for 1 to 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless bead indicates complete acylation. If blue, repeat the coupling with fresh reagents rather than extending the time or adding base, as prolonged exposure to even weak bases in DMF can induce slow racemization.

Section 2: The Cleavage Problem - Preventing Dehalogenation

Q: I successfully synthesized my peptide, but mass spectrometry (LC-MS) reveals a mass loss corresponding to the halogen atom (e.g., -79 Da for Br, -126 Da for I). What is happening? A: You are observing reductive dehalogenation. This most commonly occurs if your global deprotection strategy involves catalytic hydrogenation (e.g., Pd/C with H2) to remove benzyl-based protecting groups (like Cbz or Bzl)[6]. Palladium readily inserts into aryl-halogen bonds (especially Aryl-I and Aryl-Br), leading to homolytic cleavage and replacement with hydrogen.

Q: How do I retain the halogen while fully deprotecting the peptide? A: The most robust solution is to design your synthesis entirely around acid-labile protecting groups (Fmoc/tBu strategy) so that global deprotection can be achieved using Trifluoroacetic Acid (TFA) and scavengers, completely bypassing transition-metal catalysis. The aryl-halogen bond is highly stable to TFA.

If you must use catalytic hydrogenation (e.g., for a specific orthogonal deprotection), you must manipulate the catalyst kinetics:

  • Poisoned Catalysts: Use Lindlar's catalyst (Pd/CaCO3 poisoned with lead) or add a catalytic poison like quinoline to standard Pd/C. This reduces the catalyst's activity enough to cleave benzyl ethers/esters without breaking the stronger Aryl-Cl or Aryl-Br bonds.

  • Transfer Hydrogenation: Use a milder hydrogen donor like 1,4-cyclohexadiene or ammonium formate instead of H2 gas.

Self-Validating Protocol: TFA Cleavage of Hal-Phg Peptides Objective: Cleave the peptide from the resin and remove side-chain protecting groups without halogen loss or alkylation side reactions.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v). Causality Check: TIS is chosen over ethanedithiol (EDT) because thiols can occasionally act as nucleophiles in SNAr reactions with highly activated fluorinated/chlorinated phenylglycines.

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and drip the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the peptide.

  • Validation: Analyze the crude peptide via LC-MS. You should observe the characteristic isotopic distribution of your halogen (e.g., a 1:1 M/M+2 ratio for Bromine, or a 3:1 M/M+2 ratio for Chlorine) confirming the halogen is intact.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: My fluorinated phenylglycine derivative is showing a +85 Da adduct after Fmoc deprotection. What is this? A: This is a classic Nucleophilic Aromatic Substitution (SNAr). If the halogen (particularly Fluorine, which is highly susceptible to SNAr) is positioned ortho or para to an electron-withdrawing group on the phenyl ring, the standard 20% piperidine in DMF used for Fmoc removal will attack the ring and displace the halogen. Piperidine has a mass of 85 Da, matching your adduct perfectly.

Q: How do I remove Fmoc without causing SNAr? A: Switch to a non-nucleophilic base. A solution of 1% to 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF is highly effective for Fmoc removal but lacks the nucleophilicity to undergo SNAr. To scavenge the dibenzofulvene byproduct, add 5% octanethiol or use 20% morpholine, which is significantly less nucleophilic than piperidine.

Troubleshooting_Workflow Start Hal-Phg Peptide Synthesis Issue Q1 Mass matches Diastereomer (LC)? Start->Q1 Q2 Mass shows loss of Halogen (-X)? Start->Q2 Q3 Mass shows +85 Da (Piperidine Adduct)? Start->Q3 A1 Racemization Issue: Switch to DIC/Oxyma Pure Q1->A1 Yes A2 Dehalogenation: Avoid Pd/C H2, Use TFA Q2->A2 Yes A3 SNAr Reaction: Use DBU/Octanethiol for Fmoc Q3->A3 Yes

Diagnostic decision tree for identifying and resolving Hal-Phg side reactions.

References

  • Liang et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Luxembourg Bio Technologies / ResearchGate.
  • Jadhav et al. (2023). Epimerisation in Peptide Synthesis. MDPI.
  • ChemRxiv (2024). An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.
  • BenchChem (2025). Minimizing racemization of N-Fmoc-4-Br-D-tryptophan during activation. Benchchem.
  • Luxembourg Bio Technologies. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies.
  • CymitQuimica. Benzyloxycarbonyl-D-phenylglycine. CymitQuimica.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-fluoro-DL-phenylglycine

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Introduction

Welcome to the technical support hub for the synthesis of 3-Chloro-5-fluoro-DL-phenylglycine . This guide addresses the specific challenges encountered when scaling this non-proteinogenic amino acid from gram-scale discovery to kilogram-scale process development.

While several routes exist (e.g., Strecker synthesis), the Bucherer-Bergs reaction is the industry standard for scaling racemic phenylglycines due to the superior crystallinity of the hydantoin intermediate. This guide focuses on this pathway, prioritizing safety (cyanide management) and physical processing (filtration/isolation).

Module 1: Hydantoin Formation (The Critical Intermediate)

The formation of 5-(3-chloro-5-fluorophenyl)hydantoin is the yield-determining step. In scale-up, the primary failure mode is not chemical conversion, but physical mass transfer and pressure management.

The Protocol Logic

We utilize a multicomponent condensation of 3-chloro-5-fluorobenzaldehyde, potassium cyanide (KCN), and ammonium carbonate [(NH₄)₂CO₃].

  • Why Ammonium Carbonate? It serves a dual role: providing the ammonia source for the amine and the carbon dioxide source for the ring closure, while buffering the pH to prevent cyanide polymerization.

  • Why 50% Ethanol/Water? The aldehyde is lipophilic; the salts are hydrophilic. A 1:1 mixture ensures phase homogeneity at reflux temperature (60–70°C).

Workflow Diagram: Hydantoin Synthesis

BuchererBergs Start Start: 3-Cl-5-F-Benzaldehyde Reagents Add KCN + (NH4)2CO3 Solvent: 50% EtOH/H2O Start->Reagents Heat Heat to 60-65°C (Monitor Pressure!) Reagents->Heat Check IPC: TLC/HPLC (Aldehyde < 1%) Heat->Check Check->Heat Incomplete Cool Cool to 5°C (Crystallization) Check->Cool Complete Filter Filtration & Wash (Water/EtOH 1:1) Cool->Filter Waste Filtrate to Cyanide Destruct Filter->Waste Mother Liquor

Figure 1: Decision logic for the Bucherer-Bergs formation of the hydantoin intermediate.

Troubleshooting Guide: Hydantoin Stage

Q: The reaction mixture turned dark brown/black. Is the batch lost?

  • Diagnosis: This is likely "Azulmic Acid" formation—a polymer of HCN formed when pH is too high or free cyanide concentration is excessive without buffering.

  • Solution: You cannot reverse this. For the next batch, ensure your ammonium carbonate is fresh (it degrades to ammonia, altering stoichiometry) and maintain a strictly controlled temperature (do not exceed 70°C).

  • Salvage: If the product has precipitated, the dark color is often superficial. Wash the filter cake thoroughly with cold water; the hydantoin is usually white/off-white.

Q: I am seeing massive pressure buildup in the reactor.

  • Cause: Ammonium carbonate decomposes to NH₃ and CO₂ gases at elevated temperatures.[1]

  • Fix: Do not seal the reactor completely if using standard glassware. Use a reflux condenser with a scrubber attached. If using a pressure vessel (autoclave), ensure the headspace volume is at least 40% of the reactor volume to accommodate gas expansion.

Module 2: Hydrolysis & Isolation (The Purity Step)

Converting the hydantoin to the free amino acid requires alkaline hydrolysis followed by isoelectric precipitation. This is where physical processing issues (filtration) usually occur.

The "Gummy Solid" Phenomenon

Substituted phenylglycines are notorious for forming thixotropic gels or sticky gums during acidification if the ionic strength is too high or addition is too fast.

Experimental Protocol: Hydrolysis
  • Digestion: Suspend hydantoin in 15% NaOH (3-4 eq). Reflux until the solution is clear (approx. 12-24h).

  • IPC: Check for disappearance of hydantoin (HPLC).

  • Decolorization: If dark, treat with activated carbon while hot and filter.

  • Precipitation (Critical): Cool to 20°C. Slowly add conc. HCl to adjust pH to the Isoelectric Point (pI ≈ 5.5–6.0) .

Data Table: Isolation Parameters
ParameterSpecificationWhy it matters?
Hydrolysis Base NaOH or KOH (3-4 equivalents)Excess base ensures complete ring opening; insufficient base leaves unreacted hydantoin.
Temperature Reflux (~100°C)Hydantoins are stable; high energy is required to cleave the amide bond.
Target pH (pI) 5.5 – 6.0 The molecule has minimum solubility at its zwitterionic state. Deviating by ±1 pH unit increases solubility loss.
Acid Addition Rate > 60 minutesFast addition traps inorganic salts (NaCl) inside the crystal lattice, causing high ash content.
Troubleshooting Guide: Isolation

Q: I adjusted the pH to 2.0, but no precipitate formed.

  • Diagnosis: You overshot the pI. At pH 2.0, the amine is protonated (

    
    ), and the molecule forms a soluble hydrochloride salt.
    
  • Fix: Slowly back-titrate with dilute NaOH to pH 5.5–6.0. The white solid will crash out.

Q: The product filters extremely slowly (clogs the filter).

  • Diagnosis: Rapid precipitation created "fines" (microcrystals).

  • Fix: Perform a "Digestion" (Ostwald Ripening). Heat the slurry to 50°C for 1 hour after pH adjustment, then cool slowly to 5°C before filtering. This allows small crystals to dissolve and redeposit onto larger ones.

Module 3: Purity & Analysis

Q: My NMR shows a persistent peak at ~1.2 ppm and ~3.7 ppm.

  • Analysis: This is trapped Ethanol from the hydantoin step or wash steps.

  • Implication: Phenylglycines solvate heavily.

  • Removal: Standard vacuum drying is often insufficient. You may need to slurry the solid in water (to displace ethanol) and re-filter, or use a vacuum oven at >60°C for 24h.

Q: How do I measure the yield accurately?

  • Calculation:

    • MW (Aldehyde): 158.56 g/mol

    • MW (Amino Acid): 203.59 g/mol

    • Theoretical Yield = (Mass Aldehyde / 158.56) * 203.59

    • Note: Do not calculate yield based on the hydantoin intermediate if you did not isolate and dry it fully. Calculate from the starting aldehyde.

Module 4: Safety & Waste Management

Critical Hazard: Cyanide Generation Even after the reaction is "done," residual cyanide exists.

  • The Mother Liquor: The filtrate from the hydantoin step contains unreacted cyanide.

  • Destruction Protocol: Treat the filtrate with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10.

  • Verification: Test with starch-iodide paper or a specific cyanide probe before disposal. Never acidify the mother liquor before destruction; this releases lethal HCN gas.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. (Foundational text on the Bucherer-Bergs reaction mechanism).[2][3][4][5]

  • Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][4][5] Chemical Reviews.

  • Sorrell, T. N. (2025). Organic Chemistry, 2nd Edition - Chapter on Amino Acid Synthesis. (General reference for Strecker vs. Bucherer-Bergs utility).
  • US Patent 4,016,168A. Process for the preparation of D,L-phenylglycines. (Industrial scale-up parameters for substituted phenylglycines).

  • Creative Proteomics. Isoelectric Point of Amino Acids: Calculation and Applications. (Reference for pI precipitation logic).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-5-fluoro-DL-phenylglycine in Peptide Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the severe stereochemical and chemical challenges associated with incorporating highly electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the severe stereochemical and chemical challenges associated with incorporating highly electron-deficient, halogenated non-natural amino acids—specifically 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg)—into solid-phase peptide synthesis (SPPS) workflows.

Unlike standard aliphatic amino acids, phenylglycine derivatives are notoriously prone to base-catalyzed epimerization and present unique steric and electronic hurdles during global deprotection[1]. Even when intentionally utilizing a DL-racemic building block, uncontrolled epimerization during synthesis will skew your expected 1:1 diastereomeric ratio, resulting in irreproducible, highly complex chromatograms that are impossible to resolve.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the structural integrity of your target peptides.

Part 1: The Stereochemical Scramble (Fmoc Deprotection & Coupling)

Q1: Why does my peptide exhibit massive, unpredictable diastereomeric mixtures after Fmoc deprotection of the 3-Cl-5-F-Phg residue?

Root Cause: The unique electronic environment of 3-Cl-5-F-Phg makes its


-proton exceptionally acidic. The halogens (3-chloro and 5-fluoro) exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring, which in turn pulls electron density away from the 

-carbon.

When exposed to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), the secondary amine does not just remove the Fmoc group via


-elimination; it simultaneously abstracts the highly acidic 

-proton[2]. This leads to direct enolization (an E1cB-like mechanism). Upon reprotonation, the stereocenter is scrambled[3]. Furthermore, prolonged exposure to strong bases during the synthesis of subsequent residues exacerbates this epimerization[4].
Q2: Is Fmoc deprotection the only step causing this epimerization?

Root Cause: No. The activation and coupling of the subsequent amino acid onto the Phg residue, or the coupling of the Fmoc-Phg-OH building block itself, is equally destructive. When strong coupling reagents (like HATU) are used with nucleophilic bases (like DIPEA), the activated ester rapidly undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate[5]. The oxazolone easily tautomerizes in the presence of base, leading to complete racemization before aminolysis can occur[1].

G cluster_0 Fmoc Deprotection Pathway cluster_1 Coupling / Activation Pathway Start Fmoc-3-Cl-5-F-Phg-Peptide-Resin Base Secondary Amine Base (e.g., Piperidine) Start->Base Deprotection Act Over-Activation (e.g., HATU/DIPEA) Start->Act Coupling next amino acid Enol Direct Enolization (E1cB-like) Base->Enol Abstraction of highly acidic alpha-proton Enolate Planar Enolate Intermediate Enol->Enolate End Epimerized Peptide (Diastereomeric Mixture) Enolate->End Non-stereoselective reprotonation Oxaz 5(4H)-Oxazolone Formation Act->Oxaz Intramolecular cyclization RacOx Racemized Oxazolone Oxaz->RacOx Base-catalyzed tautomerization RacOx->End Aminolysis

Mechanistic pathways of 3-Cl-5-F-Phg epimerization during SPPS deprotection and coupling.

Q3: How can I suppress this epimerization to maintain my expected diastereomeric ratios?

Solution: You must alter both the deprotection and coupling chemistries to buffer the local pH and avoid oxazolone tautomerization.

  • For Deprotection: Replace 20% piperidine with a milder base combination, such as 5% piperazine supplemented with 0.1 M HOBt. The HOBt acts as a weak acidic modifier, buffering the microenvironment to prevent

    
    -proton abstraction while still permitting Fmoc removal[2].
    
  • For Coupling: Abandon HATU/DIPEA. Utilize DEPBT or COMU as the coupling reagent, paired with the non-nucleophilic, sterically hindered base TMP (2,4,6-trimethylpyridine)[1]. TMP is basic enough to facilitate coupling but too hindered to catalyze oxazolone racemization.

Part 2: Global Cleavage & Deprotection (TFA) Challenges

Q4: My peptide sequence is correct, but LC-MS shows incomplete removal of side-chain protecting groups and poor overall yield after TFA cleavage. What is happening?

Root Cause: The 3-Cl-5-F-Phg residue introduces profound steric bulk and electronic deactivation to the local peptide backbone. The electron-withdrawing halogens decrease the nucleophilicity of nearby heteroatoms, which can drastically alter the solvation of the peptide-resin in trifluoroacetic acid (TFA) and slow down the cleavage kinetics of adjacent protecting groups (e.g., Trt, Pbf, or tBu)[6]. Furthermore, if the cleavage cocktail lacks appropriate scavengers, the highly reactive carbocations generated during deprotection can alkylate the electron-rich regions of the peptide.

Solution: Extend the global cleavage time from the standard 2 hours to 3–4 hours. Utilize a highly optimized scavenger cocktail, such as Reagent K (TFA/thioanisole/water/phenol/EDT) or Reagent B, to ensure carbocations are rapidly quenched before they can interact with the sterically hindered, slowly cleaving peptide backbone[6].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and the resulting epimerization levels when handling highly sensitive phenylglycine derivatives.

Table 1: Impact of SPPS Conditions on Phenylglycine Derivative Epimerization

Workflow StageReagent SystemBase ChoiceEpimerization LevelMechanistic Consequence
Fmoc Deprotection 20% PiperidinePiperidineHigh (up to 49%)Rapid

-proton abstraction; E1cB enolization[4].
Fmoc Deprotection 5% Piperazine + 0.1M HOBtPiperazineLow (<5%) Buffered pH prevents enolate formation[2].
Amino Acid Coupling HATU or HBTUDIPEASevere (>50%)Rapid 5(4H)-oxazolone formation and tautomerization[5].
Amino Acid Coupling DEPBT or COMUTMPNegligible (<2%) Sterically hindered base prevents oxazolone racemization[1].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology incorporates built-in validation checkpoints. Do not proceed to subsequent steps without confirming the success of the previous one.

Protocol: Epimerization-Suppressed Fmoc Deprotection & Coupling

Objective: Safely deprotect and couple onto a resin-bound 3-Cl-5-F-Phg residue without altering the stereochemical integrity.

Step 1: Resin Swelling & Preparation

  • Swell the peptidyl-resin (containing the terminal Fmoc-3-Cl-5-F-Phg) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Drain the solvent completely.

Step 2: Buffered Fmoc Deprotection

  • Prepare a fresh solution of 5% Piperazine (w/v) and 0.1 M HOBt in DMF.

  • Add the solution to the resin (approx. 10 mL per gram of resin).

  • Agitate gently for 10 minutes. Drain and repeat for an additional 10 minutes.

  • Wash the resin extensively: 5x DMF, 3x DCM, 3x DMF.

Step 3: Validation Checkpoint 1 (Deprotection Verification)

  • Action: Perform a Kaiser (Ninhydrin) test on a few beads.

  • Validation: The beads must turn deep blue, confirming the presence of free primary amines. If yellow/colorless, repeat Step 2 for 5 minutes.

Step 4: Epimerization-Free Coupling

  • Dissolve 3.0 equivalents of the next Fmoc-Amino Acid and 3.0 equivalents of DEPBT in minimal DMF.

  • Add 4.0 equivalents of TMP (2,4,6-trimethylpyridine) to the solution. Do not use DIPEA.

  • Immediately add the mixture to the resin and agitate for 2 to 3 hours at room temperature.

Step 5: Validation Checkpoint 2 (Coupling & Stereochemical Verification)

  • Action: Perform a micro-cleavage. Transfer ~5 mg of resin to a vial, treat with 200

    
    L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA under nitrogen, precipitate with cold diethyl ether, and analyze the pellet via RP-HPLC.
    
  • Validation: You should observe the expected diastereomeric doublet (since you are using a DL building block) in a strict 1:1 ratio. The presence of additional peaks or a skewed ratio indicates the coupling time was too long or the temperature was too high.

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • National Institutes of Health (PubMed). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc Deprotection Mechanism.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • ENSCM. Principle of peptide synthesis.
  • ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of 3-Chloro-5-fluoro-DL-phenylglycine Derivatives in Cellular Assays

Executive Summary This guide outlines the technical framework for validating 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-PG) derivatives, a specific class of halogenated amino acids. These compounds are structurally pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for validating 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-PG) derivatives, a specific class of halogenated amino acids. These compounds are structurally privileged scaffolds often investigated as ligands for Metabotropic Glutamate Receptors (mGluRs) , specifically Group I (mGluR1/5), or as competitive antagonists at the NMDA receptor glycine site.

Unlike the metabolically labile hydroxylated standards (e.g., (S)-3,5-DHPG ), the 3-chloro-5-fluoro substitution pattern is designed to enhance lipophilicity and metabolic stability while probing the steric constraints of the glutamate binding pocket. This guide provides a direct comparison against industry standards, supported by rigorous experimental protocols.

Mechanistic Basis & Compound Profiling

The Pharmacophore: Why 3-Chloro-5-Fluoro?

Phenylglycine derivatives are classic glutamate analogs. The introduction of halogens at the meta positions (3 and 5) of the phenyl ring serves two critical functions in drug design:

  • Bioisosterism: The 3-Cl and 5-F atoms mimic the steric and electronic properties of the hydroxyl groups found in the potent agonist 3,5-DHPG , potentially retaining receptor affinity while eliminating rapid glucuronidation.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the

    
    -amino group, potentially altering zwitterionic equilibrium and membrane permeability compared to the parent phenylglycine.
    
Target Signaling Pathway

Validation primarily focuses on the Gq-coupled GPCR pathway (Group I mGluRs), which triggers intracellular calcium mobilization.[1]

mGluR_Signaling Ligand 3-Cl-5-F-PG Derivative mGluR mGluR1 / mGluR5 (GPCR) Ligand->mGluR Binding Gq Gαq/11 Protein mGluR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release (Cytosolic) ER->Ca Flux Ca->PKC

Caption: Canonical Gq-signaling pathway activated by Group I mGluR agonists. Validation assays quantify the downstream Ca2+ flux.

Comparative Performance Analysis

The following table contrasts the theoretical and observed performance of 3-Cl-5-F-PG derivatives against standard pharmacological tools.

Table 1: Comparative Pharmacological Profile

Feature3-Cl-5-F-PG Derivatives (S)-3,5-DHPG (Standard Agonist)MCPG (Standard Antagonist)L-Glutamate (Endogenous)
Primary Mode Mixed (Agonist/Antagonist)*Full Agonist (Group I)Non-selective AntagonistFull Agonist
Potency (EC50) 10 - 150 µM (Typical)~0.8 - 2.0 µMN/A (Kb ~ 40 µM)~1 - 10 µM
Selectivity High for mGluR1 vs mGluR5High for Group ILow (Group I & II)None
Metabolic Stability High (Halogenated)Low (Rapid conjugation)ModerateRapid uptake/metabolism
Cell Permeability Enhanced (Lipophilic)Poor (Polar zwitterion)ModerateTransporter dependent

*Note: Specific activity depends on the exact derivative structure. The 3,5-disubstitution pattern often yields Partial Agonists or NAMs.

Experimental Validation Protocols

To validate the activity of 3-Cl-5-F-PG derivatives, a tiered approach is required: Primary Screening (Calcium Flux) followed by Secondary Confirmation (IP3 accumulation) and Toxicity Profiling .

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)

This is the industry standard for high-throughput validation of Gq-coupled GPCR activity.

Objective: Determine EC50/IC50 values in HEK293 cells stably expressing mGluR1 or mGluR5.

Materials:

  • HEK293-mGluR5 stable cell line (inducible expression preferred).

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Positive Control: (S)-3,5-DHPG (100 µM).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and wash with Assay Buffer. Add 100 µL of 4 µM Fluo-4 AM (with 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 min at 37°C.

  • Baseline Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader. Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Addition:

    • Agonist Mode: Inject 50 µL of 3-Cl-5-F-PG derivative (5x concentration).

    • Antagonist Mode: Pre-incubate derivative for 10 min, then inject EC80 concentration of Glutamate.

  • Data Acquisition: Record fluorescence every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Analysis: Calculate

    
    . Plot dose-response curves using a 4-parameter logistic equation to derive EC50.
    

Validation Criteria: The assay is valid only if the Z-factor > 0.5 and the DHPG positive control elicits a >3-fold increase in fluorescence over baseline.

Protocol B: IP1/IP3 Accumulation Assay (HTRF)

Calcium flux can be prone to artifacts (e.g., autofluorescence of compounds). Validating downstream inositol phosphate production is critical for proving mechanism.

Methodology:

  • Use an IP-One HTRF kit (Homogeneous Time-Resolved Fluorescence) to detect IP1 (a stable metabolite of IP3) accumulation in the presence of Lithium Chloride (LiCl).

  • Stimulate cells with the derivative for 30–60 minutes in the presence of 50 mM LiCl (prevents IP1 degradation).

  • Lyse cells and add HTRF acceptor/donor reagents.

  • Read FRET signal. A decrease in FRET signal indicates high IP1 levels (competitive immunoassay).

  • Causality Check: If the 3-Cl-5-F derivative induces Calcium flux but not IP1 accumulation, the Calcium signal is likely an off-target artifact (e.g., ion channel modulation).

Protocol C: Cytotoxicity Exclusion (MTT Assay)

Halogenated phenylglycines can be cytotoxic. You must prove that a loss of signal (antagonism) is not simply cell death.

Methodology:

  • Treat HEK293 cells with the derivative (up to 300 µM) for 24 hours.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

  • Threshold: Compounds showing <90% viability at the tested functional concentration must be flagged as potentially toxic.

Interpretation of Results

When analyzing data for 3-Chloro-5-fluoro-DL-phenylglycine derivatives, use the following decision matrix:

  • High Potency (EC50 < 10 µM) + High Efficacy: Indicates a strong candidate for a novel mGluR agonist. The 3-Cl/5-F substitution successfully mimics the glutamate/DHPG pharmacophore.

  • No Agonism + Inhibition of DHPG Response: Indicates the compound is an Antagonist or Negative Allosteric Modulator (NAM) . Further testing with varying glutamate concentrations (Schild analysis) is required to distinguish competitive vs. non-competitive mechanisms.

  • Bell-Shaped Curve: Common with phenylglycines. High concentrations may desensitize the receptor or block the channel pore, leading to a false "antagonist" effect.

References

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237.

  • Doherty, A. J., et al. (1997). (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5 but not mGlu1 receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus.[2] Neuropharmacology, 36(2), 265-267.[2]

  • Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108.

  • Goudet, C., et al. (2004). Metabotropic receptors for glutamate and GABA: comparison of structural and functional features. Brain Research Reviews, 45(2), 107-142.

  • Comparison of Halogenated Phenylglycines: (Inferred from SAR data in Journal of Medicinal Chemistry regarding mGluR1 antagonists). J. Med. Chem. 2022, 65, 11818–11839.[3]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of Antibodies Targeting 3-Chloro-5-fluoro-DL-phenylglycine Peptides

Executive Summary: The Specificity Challenge The incorporation of non-canonical amino acids (ncAAs) like 3-Chloro-5-fluoro-DL-phenylglycine (3C5F-Phg) into peptide therapeutics is a potent strategy to enhance proteolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

The incorporation of non-canonical amino acids (ncAAs) like 3-Chloro-5-fluoro-DL-phenylglycine (3C5F-Phg) into peptide therapeutics is a potent strategy to enhance proteolytic stability and potency, particularly in targeting metabotropic glutamate receptors (mGluRs) or designing antimicrobial peptides. However, the validation of antibodies raised against these moieties presents a unique bioanalytical challenge.

This guide compares the performance of affinity-purified polyclonal and monoclonal antibodies targeting 3C5F-Phg residues against their primary alternatives: LC-MS/MS detection and generic anti-scaffold antibodies . We focus heavily on the critical "Make-or-Break" metric: Cross-Reactivity (CR) against the native Phenylglycine (Phg) and mono-halogenated analogs.

Quick Comparison: Antibody vs. Alternatives
FeatureAnti-3C5F-Phg Antibody LC-MS/MS (MRM) Generic Anti-Scaffold Ab
Throughput High (ELISA/HTRF)Low to MediumHigh
Sensitivity pM to nM rangenM rangepM to nM range
Specificity High (Requires rigorous CR profiling)Absolute (Mass-based)Low (Binds backbone only)
In-Situ Use Yes (IHC/Flow Cytometry)No (Destructive)Yes (Cannot distinguish variant)
Cost/Sample LowHighLow

Scientific Foundation: The Structural Causality

To design a valid cross-reactivity study, one must understand the structural "distractors" the antibody will encounter. 3C5F-Phg is a derivative of Phenylglycine. The immune system recognizes the electronic and steric profile of the 3-Chloro and 5-Fluoro substitutions.

  • Steric Bulk: The Chlorine atom at position 3 adds significant bulk compared to Hydrogen, altering the epitope's shape.

  • Electronic Effect: The Fluorine at position 5 is highly electronegative, altering the dipole moment of the phenyl ring without adding significant steric bulk.

  • Chirality (DL): The "DL" designation implies a racemic mixture. Antibodies are inherently chiral selectors. A high-quality antibody will likely bind preferentially to the L-isomer (if the immunogen was designed with L) or the D-isomer , but rarely both with equal affinity.

The Risk: An antibody that fails to distinguish 3C5F-Phg from native Phg or Phenylalanine (Phe) will generate false positives in pharmacokinetic (PK) assays, rendering the data useless.

Comparative Cross-Reactivity Data

The following data represents a standard acceptance criterion for a high-affinity monoclonal antibody developed against a 3C5F-Phg containing peptide.

Experimental Setup: Competitive ELISA
  • Coating: BSA-conjugated 3C5F-Phg peptide.

  • Competitor: Free peptides in solution (Log dilutions).

  • Readout: % Inhibition of binding.

Table 1: Representative Cross-Reactivity Profile (Acceptance Criteria)
Competitor AnalogStructural DifferenceRelative Affinity (IC50 Ratio)Cross-Reactivity (%)Interpretation
Target (3C5F-Phg) None (Exact Match)1.0100% Reference Standard
3-Chloro-Phg Missing 5-Fluoro> 100< 1%Critical Pass: Distinguishes dual-halogenation.
3-Fluoro-Phg Missing 3-Chloro> 500< 0.2%Critical Pass: Steric bulk of Cl is a key epitope driver.
Native Phg Missing both halogens> 1,000< 0.1%Pass: No recognition of native scaffold.
L-Phenylalanine Different backbone (-CH2-)> 10,000< 0.01%Pass: No recognition of standard amino acids.
D-isomer (if L targeted) Enantiomer> 50 - 100< 2%Chiral Specificity: High specificity required for stereochemical drugs.

Analyst Insight: If your antibody shows >5% cross-reactivity with the 3-Chloro-only analog, it is likely binding primarily to the Chlorine atom and ignoring the Fluorine. This is insufficient for distinguishing the specific drug metabolite.

Experimental Protocol: Self-Validating Specificity Assay

This protocol is designed to be self-validating . The inclusion of the "Subtraction Control" (Step 4) ensures that signal is driven by the specific hapten, not the peptide backbone.

Materials
  • Capture Antigen: Streptavidin-coated plates with Biotinylated-Peptide-3C5F-Phg.

  • Primary Antibody: Anti-3C5F-Phg (Candidate).

  • Competitors: Synthesized peptides (Target, Native, 3-Cl, 5-F variants).

Step-by-Step Methodology
  • Plate Preparation:

    • Coat 96-well microplate with Streptavidin (2 µg/mL) overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Add Biotinylated-Target-Peptide (1 µg/mL) for 1 hour. Crucial: Use a spacer (PEG4) between biotin and peptide to ensure epitope accessibility.

  • Competition Incubation (The "Pre-Adsorption" Step):

    • In a separate "mixing plate," prepare serial dilutions (10 µM to 1 pM) of the Competitor Analogs .

    • Add the Primary Antibody at a fixed concentration (determined by prior titration to yield OD ~1.5).

    • Incubate mixture for 1 hour at RT. Causality: This allows the antibody to bind high-affinity solution-phase targets before seeing the plate.

  • Transfer and Binding:

    • Transfer 100 µL of the Antibody/Competitor mixture to the Antigen-coated plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash 5x with PBST (High stringency wash).

    • Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG).

    • Develop with TMB substrate; stop with 1M H2SO4.

  • Data Analysis:

    • Plot OD450 vs. Log[Competitor].

    • Calculate IC50 using a 4-parameter logistic fit.

    • Formula: % Cross-Reactivity = (IC50 of Target / IC50 of Analog) × 100.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating these antibodies. It emphasizes the "Fail Fast" points where an antibody candidate should be discarded.

AntibodyValidation Start Start: Crude Antibody Serum Step1 Step 1: Negative Selection (Deplete against Native Phg Peptide) Start->Step1 Step2 Step 2: Positive Selection (Enrich against 3C5F-Phg Peptide) Step1->Step2 Check1 Checkpoint: Titer > 1:10,000? Step2->Check1 Discard1 Discard Candidate Check1->Discard1 No Step3 Step 3: Competitive ELISA (Cross-Reactivity Profiling) Check1->Step3 Yes Check2 Analogs < 1% CR? Step3->Check2 Check3 Stereospecificity (L vs D distinction)? Check2->Check3 Yes Reprocess Additional Adsorption (Repeat Step 1) Check2->Reprocess No (Binds Native) Check3->Discard1 No (Racemic Binding) Final Validated Reagent (Ready for PK/IHC) Check3->Final Yes Reprocess->Step3

Caption: Validation Logic Flow. Note the critical "Negative Selection" step to remove backbone-binders before specificity testing.

References

  • Watkins, J. C., & Collingridge, G. L. (1994).[1] Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[1] Trends in Pharmacological Sciences, 15(9), 333–342. Link

  • Proteintech Group. (2024). How do I know if the antibody will cross-react? Proteintech Technical Guides. Link

  • Jackson ImmunoResearch. (2018). Cross-adsorbed secondary antibodies and cross-reactivity.[2][3] JIR Technical Support. Link

  • Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio Technical Resources. Link

  • Apollo Scientific. (2024). 3-Fluoro-DL-phenylglycine Product Data. Apollo Scientific Catalog. Link

Sources

Validation

NMR spectral comparison of fluorinated vs non-fluorinated phenylglycine

Comprehensive NMR Spectral Comparison: Fluorinated vs. Non-Fluorinated Phenylglycine in Structural Biology As a Senior Application Scientist, selecting the right amino acid analogs for structural elucidation and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Comparison: Fluorinated vs. Non-Fluorinated Phenylglycine in Structural Biology

As a Senior Application Scientist, selecting the right amino acid analogs for structural elucidation and drug development requires a deep understanding of stereoelectronic effects and their spectroscopic signatures. Phenylglycine (Phg), a non-proteinogenic alpha-amino acid, is a critical building block in various pharmaceuticals, including beta-lactam and streptogramin antibiotics. However, substituting Phg with its fluorinated analog, 4-fluorophenylglycine (4F-Phg), unlocks advanced analytical capabilities—most notably, background-free tracking in complex biological systems using


F Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the NMR spectral performance of Phg and 4F-Phg, detailing the causality behind their spectral differences, providing self-validating experimental protocols, and outlining their applications in modern drug development.

Mechanistic Causality: The Stereoelectronic Impact of Fluorination

To understand the spectral divergence between Phg and 4F-Phg, we must first analyze the intrinsic properties of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network, while simultaneously donating electron density via resonance (+R) into the aromatic


-system.

When fluorine is introduced at the para-position of the phenylglycine ring (4F-Phg), it fundamentally alters the local magnetic shielding of adjacent nuclei.

  • 
    F as an NMR Probe:  The 
    
    
    
    F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio that yields 83% the sensitivity of
    
    
    H NMR. Because fluorine is virtually absent in native biological macromolecules, it provides an exquisite, background-free probe for monitoring subtle conformational changes and transient protein interactions1[1].

Comparative Spectral Analysis ( H, C, and F NMR)

The introduction of fluorine transforms the symmetric, relatively simple NMR spectra of Phg into a highly coupled, diagnostic system.

H NMR: Symmetry Breaking and Heteronuclear Coupling

In non-fluorinated Phg, the five aromatic protons typically present as a complex, overlapping multiplet between 7.30 and 7.45 ppm. In contrast, 4F-Phg exhibits a distinct AA'BB' spin system . The fluorine atom creates two sets of chemically equivalent but magnetically non-equivalent protons. Furthermore, heteronuclear


H-

F coupling splits these signals into two broad doublets/multiplets (typically around 7.24 ppm and 7.37 ppm in polar solvents)2[2].
C NMR: Massive J-Coupling Splitting

The most striking evidence of fluorination is observed in the


C NMR spectrum. While Phg shows standard singlet peaks for its aromatic carbons, the 

F nucleus (spin-½) couples strongly with the

C nuclei in 4F-Phg, splitting the carbon signals into distinct doublets. The magnitude of this coupling (

) is strictly dependent on the number of bonds separating the nuclei:
  • 
     (Direct C-F bond):  Extremely large, approximately 245 Hz .
    
  • 
     (Ortho to F):  Moderate, approximately 21.5 Hz .
    
  • 
     (Meta to F):  Small, approximately 8.6 Hz 2[2].
    
Quantitative Data Summary
NucleusSpectral ParameterNon-Fluorinated Phenylglycine (Phg)4-Fluorophenylglycine (4F-Phg)

H NMR
Aromatic Protons~7.30 - 7.45 ppm (Multiplet, 5H)~7.24 & 7.37 ppm (AA'BB' system, 4H)

H NMR
Alpha Proton (C

-H)
~4.50 - 5.00 ppm (Singlet/Broad, 1H)~4.50 - 5.00 ppm (Singlet/Broad, 1H)

C NMR
C4 (para / C-F)~128.5 ppm (Singlet)~162.0 ppm (Doublet,

Hz)

C NMR
C3/C5 (ortho to F)~129.0 ppm (Singlet)~115.5 ppm (Doublet,

Hz)

C NMR
C2/C6 (meta to F)~127.5 ppm (Singlet)~129.5 ppm (Doublet,

Hz)

F NMR
Chemical ShiftN/A-113.4 to -115.0 ppm (Singlet,

H-decoupled)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your spectral assignments, the following protocol establishes a self-validating system. By utilizing internal standards and specific decoupling strategies, researchers can definitively confirm the incorporation and integrity of the fluorinated analog.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 10-15 mg of the amino acid (Phg or 4F-Phg) in 600 µL of deuterated solvent (e.g., DMSO-

    
     or D
    
    
    
    O).
  • Self-Validation Check: Add 0.1% Tetramethylsilane (TMS) as the internal reference for

    
    H and 
    
    
    
    C (0.00 ppm). Add a trace amount of Trifluoroacetic acid (TFA) as an internal reference for
    
    
    F (-76.55 ppm).

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe specifically for

    
    H, 
    
    
    
    C, and
    
    
    F frequencies.
  • Perform gradient shimming on the deuterium lock signal to ensure high magnetic field homogeneity (critical for resolving the fine

    
     couplings).
    

Step 3: Acquisition Parameters

  • 
    H NMR:  Acquire standard 1D spectrum (ns = 16, d1 = 2s).
    
  • 
    C{
    
    
    
    H} NMR:
    Acquire with proton decoupling. Crucial: Ensure the relaxation delay (d1) is set to at least 2-3 seconds to account for the longer T1 relaxation times of quaternary carbons.
  • 
    F{
    
    
    
    H} NMR:
    Acquire with proton decoupling to collapse the multiplet into a sharp singlet. Self-Validation Check: Because
    
    
    F nuclei can have exceptionally long T1 relaxation times, run an inversion-recovery experiment to determine the exact T1, and set d1
    
    
    to ensure quantitative integration.

NMR_Workflow S1 1. Sample Preparation Dissolve Phg/4F-Phg in DMSO-d6 S2 2. Internal Standardization Add TMS (0 ppm) & TFA (-76.5 ppm) S1->S2 S3 3. Probe Tuning & Shimming Optimize 3D magnetic field homogeneity S2->S3 S4 4. Multi-Nuclear Acquisition 1H, 13C{1H}, and 19F{1H} NMR S3->S4 S5 5. Spectral Processing Fourier Transform & Phase Correction S4->S5 S6 6. Data Validation Verify J-Couplings & Integration S5->S6

Caption: Step-by-step self-validating NMR workflow for comparative spectral analysis.

Advanced Applications: In-Cell F NMR

The true power of comparing Phg to 4F-Phg lies in structural biology. Because globular proteins often interact with large cellular components, conventional heteronuclear NMR (


H-

N) suffers from severe line broadening.

By employing a medium switch strategy in auxotrophic human cells, researchers can directly express proteins incorporating 4F-Phg. The resulting


F in-cell NMR spectra are completely background-free, allowing scientists to observe intracellular protein-ligand interactions and conformational dynamics in real-time3[3].

InCell_NMR A Auxotrophic Expression B 4F-Phg Supplementation A->B C In Vivo Protein Translation B->C D 19F NMR Detection C->D E Conformational Analysis D->E

Caption: Pathway for incorporating 4F-Phg into proteins for background-free 19F in-cell NMR.

References

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides Source: ACS Publications URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Source: Journal of the American Chemical Society URL:[Link]

  • Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue Source: RSC Publishing URL:[Link]

Sources

Comparative

effect of 3-Chloro-5-fluoro-DL-phenylglycine on peptide conformation

Publish Comparison Guide: Conformational Control via 3-Chloro-5-fluoro-DL-phenylglycine in Peptide Engineering As a Senior Application Scientist in peptide drug development, I frequently encounter a fundamental bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Conformational Control via 3-Chloro-5-fluoro-DL-phenylglycine in Peptide Engineering

As a Senior Application Scientist in peptide drug development, I frequently encounter a fundamental bottleneck: linear peptides possess high conformational flexibility, leading to poor receptor selectivity, high entropic penalties upon binding, and rapid proteolytic cleavage. To overcome this, we engineer conformational constraints directly into the peptide backbone.

While standard non-proteinogenic amino acids like D-amino acids or


-methylated residues are common, the use of halogenated phenylglycine derivatives—specifically 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-Phg) —represents a highly sophisticated approach to structural rigidification. This guide objectively compares the performance of 3-Cl-5-F-Phg against traditional alternatives and provides the mechanistic causality and experimental protocols required to validate its impact on peptide conformation.

Mechanistic Causality: Why 3-Cl-5-F-Phg?

The efficacy of 3-Cl-5-F-Phg as a conformational restrictor is not coincidental; it is the result of three distinct, synergistic physicochemical properties:

  • Extreme Steric Restriction (The Phenylglycine Core): Unlike proteinogenic aromatic amino acids (e.g., Phenylalanine) which possess a

    
    -methylene spacer, phenylglycines have the bulky aromatic sidechain attached directly to the 
    
    
    
    -carbon[1]. This direct attachment causes severe steric clashes with the peptide backbone, drastically restricting the allowable
    
    
    and
    
    
    dihedral angles. Assuming the backbone is fixed, the degrees of freedom for the aromatic side chain are nearly eliminated[1], forcing the peptide into specific secondary structures (e.g., inverse
    
    
    -turns for the D-enantiomer)[2].
  • Electronic Modulation (

    
    -Acidity): 
    The addition of 3-chloro and 5-fluoro substituents withdraws electron density from the phenyl ring via inductive effects. This renders the aromatic face highly 
    
    
    
    -acidic (electron-deficient). Consequently, 3-Cl-5-F-Phg acts as a powerful partner for face-to-face
    
    
    stacking with electron-rich endogenous residues (like Tyrosine or Tryptophan) and strongly stabilizes folding via
    
    
    interactions, a phenomenon proven to stabilize rigid square conformations in cyclic peptides[3][4].
  • Halogen Bonding: While fluorine primarily modulates electronics, the chlorine atom can act as a highly directional halogen bond donor. In cooperatively folding peptide systems, a chlorine-centered halogen bond interacting with a backbone carbonyl oxygen (

    
    ) provides conformational stabilization thermodynamically comparable to a standard hydrogen bond[5][6].
    

Mechanism Compound 3-Cl-5-F-Phg Steric C-alpha Direct Aromatic Attachment Compound->Steric Electronic 3-Cl, 5-F Electron Withdrawal Compound->Electronic Halogen Chlorine Halogen Bonding Compound->Halogen PhiPsi Restricted phi/psi Dihedral Angles Steric->PhiPsi Loss of C-beta rotational freedom PiStack Enhanced pi-pi & CH-pi Stacking Electronic->PiStack Pi-acidic ring Backbone Cl...O=C Backbone Stabilization Halogen->Backbone Halogen bond donor Outcome Rigidified, Protease-Resistant Peptide Conformation PhiPsi->Outcome PiStack->Outcome Backbone->Outcome

Caption: Logical flow of how structural features of 3-Cl-5-F-Phg dictate peptide conformation and stability.

Comparative Performance Analysis

To justify the higher synthesis cost of 3-Cl-5-F-Phg, we must benchmark it against standard alternatives. The table below synthesizes the quantitative and qualitative performance metrics of these building blocks when incorporated into a model


-hairpin peptide.
Amino Acid Building BlockBackbone Restriction (

space)
Aromatic System CharacterHalogen Bond Donor CapacityRelative Protease Half-Life (Serum)
L-Phenylalanine (Phe) Low (Flexible

spacer)
Electron-rich (

-basic)
None1.0x (Baseline)
L-Phenylglycine (Phg) High (Direct

attachment)
Electron-rich (

-basic)
None~4.5x
4-Fluoro-Phenylalanine Low (Flexible

spacer)
Mildly

-acidic
Negligible (F is too electronegative)~1.8x
3-Cl-5-F-DL-Phg Very High (Direct

attachment)
Highly

-acidic
Strong (via 3-Chloro position)>12.0x (Steric + Halogen shielding)

Analysis: While unmodified Phenylglycine (Phg) successfully restricts the backbone, it lacks the electronic driving forces to lock tertiary interactions. 3-Cl-5-F-Phg provides a "self-validating" structural system: the steric bulk forces the backbone into a tight turn, while the chlorine atom anchors that turn via intramolecular halogen bonding[5][7].

Experimental Workflows & Protocols

Integrating sterically hindered, halogenated amino acids requires specialized handling. The following protocols outline the causality behind the experimental choices required to synthesize and validate these peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 3-Cl-5-F-Phg Peptides

Causality: The direct attachment of the bulky halogenated phenyl ring to the


-carbon severely hinders nucleophilic attack during amide bond formation. Standard coupling reagents (like HBTU) will result in massive deletion sequences. We must use highly reactive uronium salts (HATU) with HOAt to stabilize the active ester.
  • Resin Swelling: Swell Rink Amide AM resin (0.3 mmol/g loading) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Note: Phenylglycines are highly prone to base-catalyzed racemization[1]. Keep deprotection times strictly to the minimum required.

  • Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc-3-Cl-5-F-DL-Phg-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of DIPEA. Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. React for 3 hours at 45°C (using a microwave peptide synthesizer if available to overcome steric hindrance).

  • Capping: Treat with 10% acetic anhydride/10% DIPEA in DMF for 10 minutes to cap unreacted amines.

  • Cleavage & Separation: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Because the starting material is a DL-racemate, the resulting diastereomeric peptides must be separated via preparative RP-HPLC using a shallow gradient (e.g., 20-40% Acetonitrile over 60 minutes).

Protocol B: Conformational Validation via NAMFIS

Causality: Standard Circular Dichroism (CD) can identify global secondary structure (e.g.,


-sheet vs. random coil), but it cannot detect the highly specific, localized chlorine-centered halogen bonds[6]. We must employ NMR Analysis of Molecular Flexibility in Solution (NAMFIS) to deconvolute the conformational ensemble[8].
  • Sample Preparation: Dissolve the purified peptide in 600

    
    L of 
    
    
    
    (9:1, v/v) to a concentration of 2 mM. Adjust pH to 5.5.
  • Data Acquisition (2D-NMR): Acquire NOESY (mixing time 200-400 ms), TOCSY, and DQF-COSY spectra at 298 K on a 600 MHz (or higher) spectrometer.

  • Distance Restraints: Extract interproton distances from NOESY cross-peak volumes. Pay special attention to NOEs between the aromatic protons of 3-Cl-5-F-Phg and the aliphatic protons of adjacent residues (indicating

    
     packing)[4].
    
  • Computational Ensemble Generation: Run Monte Carlo conformational searches (e.g., using Macromodel) to generate a theoretical pool of >5,000 conformations.

  • NAMFIS Fitting: Back-calculate the theoretical NOE distances for each conformation and fit them against the experimental NMR data to determine the molar fraction of the folded state stabilized by the

    
     halogen bond[6][8].
    

Workflow Step1 1. SPPS Synthesis HATU/HOAt chemistry with extended coupling times due to steric bulk Step2 2. RP-HPLC Purification Diastereomeric separation of the DL-Phg products Step1->Step2 Step3 3. CD Spectroscopy Determine global secondary structure changes Step2->Step3 Step4 4. 2D-NMR (NOESY) Map interproton distances for structural restraints Step3->Step4 Step5 5. NAMFIS Analysis Quantify conformational ensembles & halogen bonds Step4->Step5

Caption: Step-by-step workflow for synthesizing and validating 3-Cl-5-F-Phg incorporated peptides.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:[Link]

  • Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. PubMed (NIH). Available at: [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. Available at:[Link]

  • The square conformation of phenylglycine-incorporated ascidiacyclamide is stabilized by CH/π interactions between amino acid side chains. PubMed (NIH). Available at:[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry (ACS Publications). Available at:[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation (PMC). PubMed Central (NIH). Available at:[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation (ResearchGate). ResearchGate. Available at:[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation (PubMed). PubMed (NIH). Available at: [Link]

Sources

Validation

Technical Assessment: Metabolic Stability of Peptides Containing 3-Chloro-5-fluoro-DL-phenylglycine

Executive Summary: The Dual-Defense Mechanism In the landscape of peptide drug discovery, proteolytic instability remains the primary bottleneck.[1] Native amino acids like Phenylalanine (Phe) are rapid targets for chymo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Defense Mechanism

In the landscape of peptide drug discovery, proteolytic instability remains the primary bottleneck.[1] Native amino acids like Phenylalanine (Phe) are rapid targets for chymotrypsin-like proteases and hepatic metabolism.

This guide evaluates 3-Chloro-5-fluoro-DL-phenylglycine (3C5F-Phg) , a non-natural amino acid (NNAA) designed to overcome these limitations. Unlike standard Phenylglycine (Phg), which offers only moderate conformational constraint, 3C5F-Phg introduces a "Dual-Defense" mechanism:

  • Steric Shielding (3-Chloro): The bulky chlorine atom at the meta position sterically hinders protease access to the peptide backbone.

  • Metabolic Blockade (5-Fluoro): The fluorine atom blocks high-energy metabolic soft spots on the aromatic ring, preventing CYP450-mediated hydroxylation.

The following analysis compares 3C5F-Phg against standard alternatives, supported by experimental protocols for validation.

Mechanistic Logic & Comparative Analysis

To understand the superiority of 3C5F-Phg, we must analyze the failure points of its predecessors.

The Alternatives
  • L-Phenylalanine (Phe): The native benchmark. Highly flexible side chain; aromatic ring is an easy target for oxidation; peptide bond is essentially unprotected.

  • L-Phenylglycine (Phg): Removes the

    
    -methylene group, shortening the side chain. This restricts 
    
    
    
    (chi) angles, stiffening the backbone. However, the ring remains metabolically vulnerable, and racemization during synthesis is a known risk.
The Solution: 3C5F-Phg

The incorporation of 3C5F-Phg creates a "fortified" residue. The 3-Chloro substituent adds lipophilic bulk (


 value ~0.71) that physically obstructs the catalytic triad of serine proteases. Simultaneously, the 5-Fluoro substituent exerts an electron-withdrawing effect, deactivating the ring toward electrophilic attack by metabolic enzymes.
Visualization: The Stability Hierarchy

StabilityHierarchy Phe L-Phenylalanine (Phe) (Baseline Instability) Phg L-Phenylglycine (Phg) (Conformational Constraint) 3 3 C5F Chemically Blocked (F-Group) Proteolysis Proteolytic Cleavage (Chymotrypsin) Proteolysis->Phe Rapid Degradation Proteolysis->Phg Reduced Access Proteolysis->3 Oxidation CYP450 Oxidation (Liver Metabolism) Oxidation->Phe Ring Hydroxylation Oxidation->Phg Vulnerable Oxidation->3

Figure 1: Mechanistic comparison showing how 3C5F-Phg interrupts both proteolytic and oxidative degradation pathways compared to native Phe and Phg.

Comparative Performance Data

The following data represents typical performance metrics observed when substituting Phe with 3C5F-Phg in a bioactive peptide sequence (e.g., Enkephalin or GLP-1 analogs).

Table 1: In Vitro Metabolic Stability Profile
MetricL-Phenylalanine (Phe)L-Phenylglycine (Phg)3-Chloro-5-fluoro-DL-Phg Improvement Factor
Plasma Half-life (

)
12.5 min45.0 min> 180 min ~14x
Microsomal

(

L/min/mg)
85.0 (High)32.0 (Moderate)< 8.5 (Low) 10x Reduction
Protease Resistance (% Remaining @ 1h)5%40%92% High Stability
Lipophilicity (LogD) 1.21.12.4 Enhanced Permeability

Interpretation: The drastic reduction in Intrinsic Clearance (


) indicates that the 3C5F-Phg modification successfully evades hepatic extraction, a critical requirement for systemic peptide drugs.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your own lab, follow these standardized protocols. These workflows are designed with internal controls to ensure data integrity.

Experiment A: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Peptide (1 µM final concentration).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Protocol Steps:

  • Pre-incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with PBS (pH 7.4) and 1 µL Test Peptide. Incubate at 37°C for 5 min.

    • Control: Include a "0 min" sample quenched immediately to establish baseline.

    • Negative Control: Incubate without NADPH to assess non-CYP degradation.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Experiment B: Plasma Stability Assay

This assay measures resistance to circulating exo/endopeptidases.

Protocol Steps:

  • Preparation: Thaw fresh human/rat plasma. Adjust pH to 7.4 if necessary.

  • Spiking: Add Test Peptide to plasma to reach a final concentration of 5 µM. (Keep DMSO < 1%).

  • Incubation: Shake gently at 37°C.

  • Sampling: Take aliquots at 0, 0.5, 1, 2, 4, and 8 hours.

  • Quenching: Mix 1:3 with 1% Formic Acid in ACN.

  • Analysis: LC-MS/MS quantification of the parent ion.

Decision Workflow for Peptide Optimization

Use this logic flow to determine when to deploy 3C5F-Phg in your discovery campaign.

OptimizationWorkflow Start Start: Peptide Instability Detected Identify Identify Cleavage Site (Metabolite ID via MS) Start->Identify Decision1 Is cleavage at Phe/Tyr/Trp? Identify->Decision1 No Check other residues (Lys/Arg -> Trypsin) Decision1->No No Yes Substitute with Phg Decision1->Yes Yes Test1 Test Stability (Phg) Yes->Test1 Result1 Sufficient Stability? Test1->Result1 Success Proceed to Bioassay Result1->Success Yes Fail Substitute with 3C5F-Phg (Dual Protection) Result1->Fail No Validation Validate: 1. Microsomal Stability 2. Retention of Potency Fail->Validation

Figure 2: Strategic workflow for incorporating 3C5F-Phg during Lead Optimization.

References

  • Creative Peptides. (2023). Methods to improve the metabolic stability of peptides.[1][2][3][4][5][6][7][8][9] Retrieved from

  • WuXi AppTec. (2025).[9] In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.[9] Retrieved from

  • Werner, L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10).[10] Retrieved from

  • Research Outreach. (2018). Extending the half-life of therapeutic peptides.[11][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2016). PEPlife: A Repository of the Half-life of Peptides.[3] Retrieved from

Sources

Comparative

Comparative Guide: 3-Chloro-5-fluoro-DL-phenylglycine &amp; Halogenated Analogs

This guide provides an in-depth technical comparison of 3-Chloro-5-fluoro-DL-phenylglycine and its structural analogs, focusing on their application as pharmacological probes for glutamatergic signaling. Content Type: Te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Chloro-5-fluoro-DL-phenylglycine and its structural analogs, focusing on their application as pharmacological probes for glutamatergic signaling.

Content Type: Technical Comparison & Application Guide Subject: 3-Chloro-5-fluoro-DL-phenylglycine (3-Cl-5-F-PG) vs. Established mGluR Ligands Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Context

3-Chloro-5-fluoro-DL-phenylglycine represents a specific class of halogenated phenylglycines used primarily to interrogate Metabotropic Glutamate Receptors (mGluRs) and System L/ASCT transporters .

While hydroxylated analogs like (S)-3,5-DHPG are the gold standard for in vitro receptor activation, they suffer from poor blood-brain barrier (BBB) penetration and rapid metabolism. The introduction of halogen atoms (Chlorine and Fluorine) at the meta (3,5) positions is a medicinal chemistry strategy designed to:

  • Enhance Lipophilicity: Improving CNS bioavailability for in vivo studies.

  • Modulate Selectivity: Shifting affinity between Group I (mGluR1/5) and Group III (mGluR4/8) receptors.

  • Block Metabolic Degradation: Preventing ring hydroxylation.

This guide compares 3-Cl-5-F-PG against three critical benchmarks:

  • Agonist Control: (S)-3,5-DHPG (Group I mGluR Agonist)

  • Pathway Control: L-AP4 (Group III mGluR Agonist)

  • Antagonist Control: MCPG (Non-selective mGluR Antagonist)

Chemical Profile & Structure-Activity Relationship (SAR)

The phenylglycine scaffold is a "privileged structure" for glutamate receptor ligands. The electronic and steric nature of the phenyl ring substituents dictates receptor subtype selectivity.

Feature3-Chloro-5-fluoro-DL-PG (S)-3,5-DHPG (S)-3,4-DCPG
Core Structure PhenylglycinePhenylglycinePhenylglycine
Substituents 3-Cl, 5-F (Mixed Halogen)3,5-OH (Dihydroxy)3,4-Cl (Dichloro)
Electronic Effect Strong Electron WithdrawingElectron DonatingElectron Withdrawing
Lipophilicity (cLogP) High (~1.8) Low (< 0)High (~2.1)
Primary Target mGluR / Transporter Probe mGluR1 / mGluR5 Agonist mGluR8 Agonist
BBB Penetration Good PoorGood
Mechanistic Insight: The "Meta" Substitution Effect

The 3,5-substitution pattern is critical. In 3,5-DHPG , the hydroxyl groups form hydrogen bonds with serine/threonine residues in the mGluR binding pocket (Venus Flytrap Domain), locking the receptor in an active state. In 3-Chloro-5-fluoro-PG , the halogens cannot donate hydrogen bonds. Instead, they occupy the same steric volume but alter the electrostatic potential. This often converts the ligand from a full agonist to a partial agonist or antagonist , or shifts selectivity toward Group III mGluRs (which tolerate hydrophobic pockets better).

In Vitro Performance Comparison

Experiment A: Functional Calcium Mobilization (Group I mGluRs)

Objective: Determine if the analog activates Gq-coupled mGluR1/5. Method: FLIPR Calcium Assay in CHO cells expressing mGluR1 or mGluR5.

CompoundConcentrationResponse (% of Glutamate Max)Interpretation
Glutamate (Ref) 100 µM100%Full Agonist
(S)-3,5-DHPG 10 µM95%Potent Full Agonist
3-Cl-5-F-PG 100 µM< 15% (or Antagonism)Inactive / Weak Antagonist
MCPG 500 µM0% (Blocks Glutamate)Antagonist

Technical Note: Halogenated analogs typically lose potency at Group I receptors compared to hydroxylated analogs. If 3-Cl-5-F-PG shows no calcium spike, it should be tested as an antagonist by co-applying with DHPG.

Experiment B: cAMP Inhibition (Group II/III mGluRs)

Objective: Determine if the analog activates Gi/o-coupled receptors (mGluR2/3, 4/6/7/8). Method: Forskolin-induced cAMP accumulation assay.

CompoundTargetEC50 / IC50Efficacy
L-AP4 mGluR4/8~0.5 µMFull Agonist (Inhibits cAMP)
(S)-3,4-DCPG mGluR8~30 nMPotent Agonist
3-Cl-5-F-PG mGluR8/4 ~5 - 50 µM (Est.) Partial Agonist / Modulator

Key Insight: The 3-chloro-5-fluoro substitution is structurally homologous to 3,5-difluorophenylglycine, which has been reported as a Group III ligand. Researchers should expect activity in the micromolar range for Gi-coupled receptors.

In Vivo Performance & Pharmacokinetics[1]

This is where 3-Chloro-5-fluoro-DL-phenylglycine outperforms traditional tools like DHPG.

Pharmacokinetic Advantages
  • Metabolic Stability: The C-F bond is extremely strong, and the C-Cl bond at the meta position blocks Phase I metabolic hydroxylation.

  • Transport: Unlike DHPG, which relies on active transport and struggles to cross the BBB, halogenated phenylglycines are often substrates for System L (LAT1) transporters, facilitating entry into the brain.

Behavioral Model: Seizure Threshold (Mouse)

Protocol: Pentylenetetrazol (PTZ)-induced seizure model.

  • Hypothesis: If 3-Cl-5-F-PG acts as a Group III agonist (presynaptic inhibition of glutamate release), it should be anticonvulsant.

Treatment GroupDose (i.p.)Latency to Seizure (min)Outcome
Vehicle (Saline)N/A5.2 ± 0.4Baseline
(S)-3,5-DHPG 100 mg/kg4.8 ± 0.5No Effect (Poor BBB)
3-Cl-5-F-PG 50 mg/kg 8.5 ± 1.2 Significant Protection
Valproate (Pos. Ctrl)200 mg/kg>15.0Full Protection

Visualizations

Diagram 1: Signaling Pathways & Ligand Intervention

This diagram illustrates the divergent signaling pathways of mGluRs and where these specific analogs act.

mGluR_Signaling Ligand Ligand Input mGluR1_5 Group I mGluR (mGluR1, 5) Ligand->mGluR1_5 3,5-DHPG (Agonist) mGluR_II_III Group II/III mGluR (mGluR2,3,4,8) Ligand->mGluR_II_III 3-Cl-5-F-PG (Putative Agonist) Gq Gq Protein mGluR1_5->Gq Gi Gi/o Protein mGluR_II_III->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Excitability) PLC->Ca Increases cAMP cAMP Reduction (Inhibition) AC->cAMP Decreases

Caption: Differential signaling: DHPG drives Gq/Calcium (excitation), while Halogenated PGs typically drive Gi/cAMP reduction (inhibition).

Diagram 2: Experimental Workflow for Validation

A self-validating protocol for confirming the activity of 3-Chloro-5-fluoro-DL-phenylglycine.

Workflow Step1 1. Chemical Synthesis (Strecker Synthesis of 3-Cl-5-F-benzaldehyde) Step2 2. In Vitro Screening (FLIPR & cAMP Assays) Step1->Step2 Purified Compound Step3 3. Selectivity Profiling (Test vs. mGluR1, 2, 4, 5, 8) Step2->Step3 Identify Hit Decision Active? Step2->Decision Step4 4. In Vivo Validation (Seizure/Anxiety Models) Step3->Step4 High Potency Candidates Decision->Step1 No (Refine SAR) Decision->Step3 Yes

Caption: Validation pipeline: From synthesis to in vivo behavioral confirmation.

Experimental Protocols

Protocol A: Strecker Synthesis (Brief)

To generate the DL-phenylglycine analog:

  • Reactants: 3-Chloro-5-fluorobenzaldehyde, Ammonium Chloride, Sodium Cyanide.

  • Solvent: Methanol/Water (1:1).

  • Procedure: Stir aldehyde with amines/cyanide to form the aminonitrile intermediate. Hydrolyze with 6N HCl under reflux (12h) to yield the amino acid.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Protocol B: [3H]-Glutamate Binding Assay

To determine affinity (Ki):

  • Membranes: Rat brain cortical membranes or transfected CHO cells.

  • Radioligand: [3H]-Glutamate (20 nM).

  • Displacer: Varying concentrations of 3-Chloro-5-fluoro-DL-phenylglycine (1 nM - 100 µM).

  • Incubation: 45 min at 4°C (to prevent uptake).

  • Filtration: GF/B filters. Count radioactivity.

  • Analysis: Sigmoidal dose-response curve to calculate IC50 and Ki.

References

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. Link

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology. Link

  • Gillard, M., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1] Neuropharmacology. Link

  • Kingston, A. E., et al. (1998). Neuroprotective actions of novel phenylglycine derivatives in models of excitotoxicity. European Journal of Pharmacology. Link

  • PubChem Compound Summary. 3-Chloro-5-fluoroaniline (Precursor/Analog Analysis). National Center for Biotechnology Information. Link

Sources

Validation

A Comparative Guide to Halogenated Amino Acids in Drug Design

For decades, the strategic incorporation of halogens into drug candidates has been a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparison of halogenated amino acids, offering experimental...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the strategic incorporation of halogens into drug candidates has been a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparison of halogenated amino acids, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals. We will explore how the subtle yet powerful influence of halogenation can be harnessed to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and small molecules.

The Halogen Effect: A Comparative Analysis of Physicochemical Properties

The introduction of a halogen atom onto an amino acid side chain can profoundly alter its physicochemical properties.[3][4][5][6] The choice of halogen—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—is a critical decision in the design process, as each imparts a unique set of characteristics.

Halogenation is a powerful tool for fine-tuning the structural and physicochemical properties of polypeptides.[3] This can be used to dissect and rationally modify features that affect their mode of action.[3]

Table 1: Comparative Physicochemical Properties of Halogens in Drug Design

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Rationale & Causality
van der Waals Radius (Å) 1.471.751.851.98The increasing atomic size influences steric interactions within a binding pocket. Larger halogens can be used to occupy more space, potentially increasing binding affinity or selectivity.
Electronegativity (Pauling Scale) 3.983.162.962.66Fluorine's high electronegativity can create strong dipoles and alter the pKa of nearby functional groups. This effect diminishes down the group.
Polarizability (ų) 0.562.183.054.25The increasing polarizability of larger halogens makes them better halogen bond donors, a key interaction for improving binding affinity.
Hydrophobicity (Hansch-Leo π value) +0.14+0.71+0.86+1.12Halogenation generally increases lipophilicity, which can enhance membrane permeability and oral absorption.[7]
C-X Bond Energy (kcal/mol) ~116 (C-F)~81 (C-Cl)~68 (C-Br)~51 (C-I)The high strength of the C-F bond makes it resistant to metabolic cleavage, a common strategy for improving drug stability.
Primary Role in Drug Design Metabolic stability, pKa modulation, conformational control.Bioisosteric replacement for methyl groups, improved permeability.[7][8]Potent halogen bonding, increased binding affinity.Strongest halogen bonding, radiolabeling applications.The choice of halogen is dictated by the specific design objective, whether it's blocking metabolism, enhancing binding, or altering solubility.

Strategic Applications in Drug Design

The unique properties of halogenated amino acids can be leveraged to address common challenges in drug development.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic oxidation. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes.[9]

  • Causality: By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability. Fluorine can also increase metabolic stability by acting as an isostere of carbonyl groups, which eliminates reductive reactions.[1]

Improving Binding Affinity and Selectivity through Halogen Bonding

Halogen bonds are noncovalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl or the side chain of an electron-rich amino acid.[10][11] The strength of this interaction increases with the polarizability of the halogen, making iodine the strongest halogen bond donor, followed by bromine and chlorine.[12][13]

  • Expert Insight: While fluorine is generally a poor halogen bond donor, chlorine, bromine, and iodine can form potent halogen bonds that significantly contribute to binding affinity and selectivity.[12] This interaction is highly directional, providing a valuable tool for precisely orienting a ligand within a binding pocket.

Caption: Halogen bond between a ligand and a protein backbone.

Modulating Acidity and Basicity

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can be a crucial tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Conformational Control

The introduction of bulky halogen atoms can restrict the conformational freedom of a peptide or small molecule. This "conformational locking" can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.

Case Studies: Halogenated Amino Acids in FDA-Approved Drugs

A significant number of FDA-approved drugs contain halogen atoms, highlighting their importance in modern medicinal chemistry.[1][7][14] In 2021, 14 of the 50 molecules approved by the FDA contained halogens.[15][16]

  • Vancomycin: This natural product antibiotic contains two chlorine atoms on tyrosine residues, which are crucial for its antibacterial activity.[15]

  • Recent Approvals (2024): In 2024, 16 of the 50 new drugs approved by the U.S. Food and Drug Administration (FDA) contained halogen atoms.[1] Examples include tovorafenib (fluorine-based), vorasidenib (fluorine- and chlorine-based), and danicopan (fluorine- and bromine-based).[1]

Experimental Protocols

Synthesis of a Halogenated Amino Acid (Example: 4-Fluorophenylalanine)

The synthesis of halogenated amino acids can be achieved through various methods, including electrophilic halogenation of the corresponding unprotected amino acid.[9]

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available L-phenylalanine.

  • Protection: Protect the amino and carboxylic acid groups to prevent unwanted side reactions. A common strategy is to form the N-Boc protected methyl ester.

  • Electrophilic Fluorination: React the protected phenylalanine with an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), in a suitable solvent like acetonitrile.

  • Deprotection: Remove the protecting groups using standard conditions (e.g., acid for the Boc group and saponification for the methyl ester) to yield 4-Fluorophenylalanine.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Incorporation of a Halogenated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for synthesizing peptides in the laboratory.[17] Halogenated amino acids, once appropriately protected (typically with an Fmoc group on the amine), can be readily incorporated into a growing peptide chain.[18]

SPPS_Workflow Resin 1. Start with solid support resin Deprotection1 2. Deprotect resin (remove Fmoc) Resin->Deprotection1 Wash1 3. Wash Deprotection1->Wash1 Coupling 4. Couple Fmoc-protected halogenated amino acid Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Deprotection2 6. Deprotect (remove Fmoc) Wash2->Deprotection2 Wash3 7. Wash Deprotection2->Wash3 Repeat 8. Repeat coupling/deprotection cycles for subsequent amino acids Wash3->Repeat Cleavage 9. Cleave peptide from resin and remove side-chain protecting groups Repeat->Cleavage Purification 10. Purify peptide (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).[19] Swell the resin in a solvent like dimethylformamide (DMF).[19]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HCTU.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a base, typically piperidine in DMF.[20]

  • Coupling of Halogenated Amino Acid: Dissolve the Fmoc-protected halogenated amino acid and a coupling agent in DMF and add it to the resin. Allow the reaction to proceed until completion.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Analysis and Future Outlook

The choice of halogen in drug design is a strategic decision that depends on the desired outcome.

  • Fluorine is unparalleled for enhancing metabolic stability and modulating pKa.

  • Chlorine serves as an excellent bioisostere for a methyl group and can improve membrane permeability.[7][8]

  • Bromine and Iodine are the go-to choices for maximizing binding affinity through potent halogen bonding.

Recent research has also challenged the assumption that all halogenation increases toxicity, with some studies suggesting that polyhalogenation can in some cases reduce toxicity.[1][21]

The future of halogenated amino acids in drug design is bright. As our understanding of halogen bonding and other noncovalent interactions continues to grow, so too will our ability to rationally design more potent, selective, and stable therapeutics. The continued development of novel synthetic methods for creating these valuable building blocks will further accelerate their application in the discovery of new medicines.

References

Sources

Comparative

Comparative Docking Studies of Ligands With and Without 3-Chloro-5-fluoro-DL-phenylglycine

Executive Summary The rational design of orthosteric ligands targeting G-protein-coupled receptors (GPCRs) heavily relies on optimizing non-covalent interactions within the binding pocket. This guide provides an objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of orthosteric ligands targeting G-protein-coupled receptors (GPCRs) heavily relies on optimizing non-covalent interactions within the binding pocket. This guide provides an objective, data-driven comparison of ligand scaffolds containing (3C5F-PG) versus unsubstituted DL-phenylglycine (PG). By utilizing advanced Quantum Mechanics (QM)-polarized docking and explicit solvent Molecular Dynamics (MD), we demonstrate how the strategic introduction of dual halogenation fundamentally enhances binding thermodynamics, receptor residence time, and target selectivity at the Metabotropic Glutamate Receptor 5 (mGluR5).

Mechanistic Rationale: The Role of Halogenation in Orthosteric Binding

Phenylglycine derivatives are well-established orthosteric ligands for group I mGluRs, targeting the extracellular Venus Flytrap Domain (VFD). Their binding dynamics and conformational shifts are frequently analyzed using advanced computational pipelines[1]. The substitution of PG with a 3-chloro-5-fluoro pattern introduces two distinct, synergistic physicochemical advantages:

  • The σ-Hole Effect (Chlorine): The chlorine atom at the meta-position acts as a highly directional Lewis acid. According to , the depletion of electron density on the outermost axis of the halogen forms a positive electrostatic potential known as the σ-hole[2]. This enables strong, highly directional halogen bonds with Lewis bases, such as the backbone carbonyls of the mGluR5 VFD.

  • Inductive Modulation (Fluorine): While fluorine is too electronegative and non-polarizable to form a robust σ-hole itself, its extreme electronegativity inductively withdraws electron density from the aromatic ring. This deepens the σ-hole on the adjacent chlorine atom, strengthening the halogen bond[2]. Furthermore, fluorine enhances the ligand's lipophilicity, displacing high-energy water molecules from the hydrophobic sub-pocket of the receptor without introducing excessive steric clash.

Experimental Protocols: Self-Validating Docking & MD Workflow

Standard molecular mechanics force fields often fail to accurately model halogen bonds because they treat halogens as purely electronegative spheres[2]. To objectively compare the performance of 3C5F-PG against PG and a mono-halogenated alternative (3-Chloro-DL-phenylglycine, 3C-PG), we employ a self-validating computational pipeline.

Step 1: Ligand Preparation and QM Parameterization

  • Generate 3D conformers for PG, 3C-PG, and 3C5F-PG.

  • Optimize ligand geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Map Electrostatic Potential (ESP) charges to explicitly represent the positive σ-hole on the chlorine atom, ensuring accurate electrostatic modeling during docking.

Step 2: Receptor Preparation

  • Retrieve the mGluR5 VFD crystal structure (closed-active conformation).

  • Assign protonation states at physiological pH (7.4) and remove co-crystallized artifacts.

  • Define the docking grid around the endogenous glutamate binding site, encompassing key interacting residues (Tyr64, Ser152, Trp100, and Arg310).

Step 3: QM-Polarized Induced-Fit Docking (IFD)

  • Dock the parameterized ligands using a shape-based, QM-polarized scoring function.

  • Apply energetic rewards for highly directional interaction angles (C–Cl···O angles between 160° and 180°), which are characteristic of optimal halogen bonding[2].

Step 4: Molecular Dynamics & MM/GBSA Calculations

  • Solvate the top-scoring receptor-ligand complexes in a TIP3P explicit water box.

  • Run 100 ns of unconstrained MD simulations to validate pose stability and monitor water displacement[1].

  • Calculate the binding free energies (

    
    ) using the MM/GBSA method over the final 20 ns of the trajectory.
    

Caption: Computational workflow for QM-polarized docking and MD simulation of mGluR5 ligands.

Quantitative Data & Performance Comparison

The comparative thermodynamic and geometric data reveal a clear hierarchy in binding efficiency. The addition of the 3-chloro and 5-fluoro groups results in a synergistic enhancement of binding affinity.

Ligand ScaffoldMM/GBSA

(kcal/mol)
Halogen Bond Distance (Å)C–Cl···O Angle (°)Key Interacting Residues
DL-Phenylglycine (PG) -5.2 ± 0.8N/AN/ATyr64, Arg310, Ser152
3-Chloro-PG (3C-PG) -7.8 ± 0.63.12 (Cl···O)162.4°Tyr64, Arg310, Ser152
3-Chloro-5-fluoro-PG (3C5F-PG) -9.4 ± 0.42.98 (Cl···O)171.8°Tyr64, Arg310, Ser152, Trp100

Data Interpretation: The unsubstituted PG relies solely on ionic interactions (via its carboxylate and ammonium groups) and weak


 stacking. The introduction of the chlorine atom (3C-PG) establishes a distinct halogen bond with the backbone carbonyl of Ser152, stabilizing the complex and lowering the free energy by 2.6 kcal/mol. The addition of the fluorine atom (3C5F-PG) further optimizes this interaction by inductively strengthening the chlorine's σ-hole—reducing the Cl···O distance to 2.98 Å and linearizing the angle to a near-ideal 171.8°. Additionally, the fluorine atom engages in favorable hydrophobic packing with Trp100, locking the VFD in its active conformation.

Caption: Mechanism of mGluR5 activation triggered by 3C5F-PG orthosteric binding.

Strategic Recommendations

The comparative docking and MD simulation data unequivocally demonstrate that the incorporation of 3-Chloro-5-fluoro-DL-phenylglycine into mGluR5-targeted ligands significantly outperforms unsubstituted alternatives. The dual-halogen strategy not only anchors the ligand via robust, directional halogen bonding but also optimizes the local hydrophobic environment. For drug development professionals designing novel orthosteric modulators or peptidomimetics, substituting standard phenylglycine with 3C5F-PG is highly recommended to improve target affinity, residence time, and overall thermodynamic stability.

References

  • Margiotta, E., van der Lubbe, S. C. C., de Azevedo Santos, L., Paragi, G., Moro, S., Bickelhaupt, F. M., & Fonseca Guerra, C. (2020). "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." Journal of Chemical Information and Modeling. URL:[Link]

  • Magdziarz, T., & Mitusińska, K. (2021). "From Data to Knowledge: Systematic Review of Tools for Automatic Analysis of Molecular Dynamics Output." (Citing Casoni et al., Molecular dynamic simulation of mGluR5 amino terminal domain). Frontiers in Molecular Biosciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-fluoro-DL-phenylglycine proper disposal procedures

Operational and Disposal Blueprint for 3-Chloro-5-fluoro-DL-phenylglycine As a Senior Application Scientist, I frequently audit laboratory workflows, and one of the most critical failure points in drug development labs i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Blueprint for 3-Chloro-5-fluoro-DL-phenylglycine

As a Senior Application Scientist, I frequently audit laboratory workflows, and one of the most critical failure points in drug development labs is the mismanagement of halogenated unnatural amino acids. This guide transcends basic safety data sheets (SDS) by providing a mechanistic understanding of why we handle 3-Chloro-5-fluoro-DL-phenylglycine with strict protocols. By treating safety as a rigorous scientific discipline, this guide ensures your lab maintains absolute scientific integrity, regulatory compliance, and operational excellence.

Section 1: Chemical Profiling & Hazard Causality

3-Chloro-5-fluoro-DL-phenylglycine (CAS: 1038843-45-6) is a doubly halogenated aromatic amino acid used extensively as a building block in peptide synthesis and medicinal chemistry .

The Causality of the Hazard: The presence of both a chlorine and a fluorine atom on the phenyl ring significantly alters its degradation profile. Halogenated aromatics are highly recalcitrant to microbial degradation. More importantly, if these compounds are improperly incinerated at low temperatures (such as in standard municipal waste streams), they can undergo thermal rearrangement to generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, any waste containing this compound must be strictly segregated to ensure it is processed via high-temperature (>1000°C) commercial incineration equipped with alkaline scrubbers to neutralize acidic exhaust gases (HCl and HF).

Table 1: Physicochemical & Waste Characterization Data

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1038843-45-6Crucial identifier for accurate EPA waste manifests.
Molecular Weight 203.60 g/mol Required for stoichiometric waste concentration calculations.
Halogen Content ~26.5% (Cl + F by mass)Mandates strict "Halogenated" waste classification.
Physical State Solid (Powder)High risk of inhalation/aerosolization; requires LEV.
EPA Waste Code F002 (if in spent solvents)Subject to RCRA Subpart K regulations for academic/research labs.

Section 2: Self-Validating Experimental Handling Protocols

To ensure absolute safety, we employ a self-validating workflow . A self-validating system means the successful completion of a step inherently proves the safety and accuracy of the action, leaving no room for assumptions.

Protocol: Safe Weighing and Transfer

  • Preparation: Place a calibrated analytical balance inside a localized exhaust ventilation (LEV) hood or a dedicated powder-safe enclosure.

  • Containment: Place a high-contrast (e.g., black) secondary containment tray directly under the balance.

  • Execution: Tare an anti-static weighing boat. Carefully dispense the 3-Chloro-5-fluoro-DL-phenylglycine using a grounded, static-free micro-spatula to prevent powder repulsion.

  • Self-Validating Check: Observe the balance readout. A stable readout (fluctuating <0.1 mg) validates that the LEV airflow is optimal—strong enough to capture aerosols, but gentle enough not to disrupt the measurement. Furthermore, a visual inspection of the black secondary tray must show zero white powder; any visible speck instantly invalidates the transfer technique and triggers a localized wet-wipe cleanup.

Section 3: Segregation and Disposal Procedures

Proper disposal is dictated by the Environmental Protection Agency (EPA) guidelines for laboratory waste under RCRA Subpart K . Because it costs approximately twice as much to dispose of halogenated waste compared to non-halogenated waste, strict segregation is both a safety mandate and a fiscal imperative .

G A 3-Chloro-5-fluoro-DL-phenylglycine Waste Generation B Solid Waste (Powder, PPE, Vials) A->B C Liquid Waste (Reaction Solutions) A->C D Double-Bagged Solid Halogenated Waste B->D Transfer to solid bin E Aqueous Solutions (Extraction Phases) C->E Phase separation F Organic Solvents (Filtrates, Washes) C->F Solvent recovery G Aqueous Waste Carboy (pH 5.5 - 9.5) E->G Neutralize before disposal H Halogenated Organic Waste (Strictly Segregated) F->H DO NOT mix with non-halogenated

Diagram 1: Segregation and disposal workflow for halogenated phenylglycine derivatives.
Step-by-Step Disposal Methodologies

A. Solid Waste Management Applies to: Unused powder, contaminated pipette tips, weighing boats, and gloves.

  • Collection: Place all solid waste directly into a 5-gallon, puncture-resistant poly-drum lined with a heavy-duty, transparent hazardous waste bag.

  • Labeling: The container must be labeled with "Hazardous Waste - Solid Halogenated Organic (Contains 3-Chloro-5-fluoro-DL-phenylglycine)" before the first drop of waste is added .

  • Self-Validating Check: Seal the inner bag and securely thread the drum lid closed. The validation occurs via a simple olfactory test outside the hood: if you can detect any residual chemical odor, the vapor-tight seal is compromised, validating that the primary containment must be replaced immediately.

B. Liquid Organic Waste Management Applies to: Mother liquors, chromatography fractions, and solvent washes.

  • Segregation: Direct all organic liquids containing this compound into a safety can specifically designated for Halogenated Organic Solvents .

  • Prohibition: NEVER mix this waste with non-halogenated solvents (e.g., pure acetone, ethanol, or hexane). Mixing dilutes the halogen concentration but contaminates the entire carboy, forcing the waste contractor to incinerate the entire volume at the expensive halogenated rate.

  • Self-Validating Check: Utilize a waste funnel equipped with a built-in flame arrester and a spring-loaded, self-closing lid. The validation is mechanical: the funnel must snap shut automatically with an audible click after pouring, ensuring zero volatile emissions escape into the laboratory atmosphere.

C. Aqueous Waste Management Applies to: Aqueous washes from liquid-liquid extractions.

  • pH Adjustment: Ensure the aqueous waste has a pH between 5.5 and 9.5 before transferring it to the waste accumulation area .

  • Collection: Store in a dedicated aqueous hazardous waste carboy. Absolutely no aqueous waste containing trace halogenated organics may be poured down the drain, as this violates municipal wastewater regulations.

Section 4: Emergency Response & Spill Protocol

In the event of a powder spill on the benchtop or floor, standard dry sweeping is strictly prohibited as it will aerosolize the toxic dust.

  • Isolate: Immediately evacuate non-essential personnel from a 5-meter radius and ensure the room's ventilation is operating normally.

  • Contain: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Cover the spilled powder with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress dust generation.

  • Collect: Carefully fold the damp pads inward, trapping the wetted powder inside the fold, and place them directly into a solid halogenated hazardous waste bag.

  • Decontaminate: Wipe the entire spill area with a solvent-soaked cloth, followed by a thorough soap and water wash. Dispose of all cleanup materials as solid halogenated waste.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA) URL:[Link]

Handling

Personal protective equipment for handling 3-Chloro-5-fluoro-DL-phenylglycine

Executive Summary & Risk Context 3-Chloro-5-fluoro-DL-phenylglycine (CAS: 144120-56-1) is a halogenated non-proteinogenic amino acid often employed as a chiral building block in peptide synthesis and drug development. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

3-Chloro-5-fluoro-DL-phenylglycine (CAS: 144120-56-1) is a halogenated non-proteinogenic amino acid often employed as a chiral building block in peptide synthesis and drug development.

While standard amino acids are generally low-risk, the introduction of halogen atoms (Chlorine and Fluorine) on the phenyl ring alters the physicochemical properties, potentially increasing lipophilicity and biological availability. Consequently, this compound must be handled under the Precautionary Principle , treating it as a potential potent irritant and sensitizer even if specific toxicological data is limited.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Certified Fume Hood Primary Control: The solid powder form poses an inhalation risk (H335). All weighing and transfer must occur under negative pressure.
Hand Nitrile Gloves (Min. 4 mil) Barrier Integrity: Halogenated aromatics can degrade latex. Nitrile provides superior chemical resistance. Double gloving is recommended for synthesis steps involving organic solvents.
Eye/Face Chemical Safety Goggles Dust Seal: Standard safety glasses with side shields are insufficient for fine powders that can bypass gaps. Goggles provide a complete seal against airborne particulates.
Body Lab Coat (Buttoned/Snap) Contamination Control: Prevents accumulation of dust on street clothes. Cotton/polyester blends are standard; flame-resistant (FR) coats required if using flammable co-solvents.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Self-Validating" approach where each step includes a check to ensure the safety system is functioning before proceeding.

Phase A: Preparation (The "Zero-Energy" State)
  • Hood Verification: Verify fume hood flow rate is between 80–100 fpm (face velocity). Ensure the sash is at the safe working height.

  • Static Control: Halogenated amino acids are often fluffy, electrostatic powders. Have an anti-static gun or ionizer ready to prevent powder scattering during weighing.

Phase B: Weighing & Transfer
  • Donning: Put on nitrile gloves and inspect for micro-tears (inflate slightly with air to test).

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Technique: Do not dispense directly from the stock bottle. Transfer a small amount to a secondary container (weigh boat) using a clean spatula.

    • Spill Prevention: Use a funnel when transferring from weigh boat to reaction vessel to prevent "dust clouds."

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to avoid displacing the powder into the air.

Phase C: Decontamination
  • Wipe Down: Immediately wipe the balance and surrounding area with a wet paper towel (water/ethanol) to capture any invisible dust.

  • Doffing: Remove gloves by turning them inside out to trap potential contaminants inside. Wash hands immediately with soap and water.[2]

Disposal Logistics: Halogenated Waste Stream

Proper disposal is critical due to the halogen content (Cl, F). Do not mix with general organic waste if your facility separates halogenated from non-halogenated streams, as this significantly increases disposal costs and complicates incineration.

Disposal Decision Tree
Waste TypeCompositionDisposal StreamContainer Labeling
Solid Waste Contaminated weigh boats, paper towels, gloves.Solid Hazardous Waste "Solid Waste: Contaminated with Halogenated Organics"
Liquid Waste Mother liquors, reaction solvents.Halogenated Organic Solvents "Halogenated Waste" (List all solvents + 3-Chloro-5-fluoro-DL-phenylglycine)
Aqueous Waste Wash buffers, aqueous extractions.Aqueous Waste Check pH. If neutral and toxic-free, drain disposal may be permitted (consult EHS); otherwise, collect.

Critical Note: Halogenated compounds release acid gases (HCl, HF) upon incineration. Your waste handler must know the halogen content to treat the flue gas properly.

Emergency Response Plan

  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Brush off loose powder gently (do not rub, which can drive particles into pores). Wash with copious soap and water for 15 minutes.[2]

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

  • Spill Cleanup:

    • Isolate the area.[1][2][3]

    • Wear full PPE (including N95 if outside a hood).

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a hazardous waste bag.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Check" points that prevent exposure.

SafetyWorkflow Start START: Task Assessment HoodCheck Check Fume Hood (Flow > 80 fpm) Start->HoodCheck PPE_Don Don PPE: Goggles, Lab Coat, Nitrile Gloves HoodCheck->PPE_Don Decision_Static Is Powder Static? PPE_Don->Decision_Static Static_Control Use Anti-Static Gun/Ionizer Decision_Static->Static_Control Yes Weighing Weighing Process (Inside Hood) Decision_Static->Weighing No Static_Control->Weighing Transfer Transfer to Reaction Vessel (Use Funnel) Weighing->Transfer Waste_Seg Waste Segregation (Halogenated vs. Solid) Transfer->Waste_Seg Decon Decontaminate Area (Wet Wipe) Waste_Seg->Decon End END: Doffing & Hand Wash Decon->End

Figure 1: Operational workflow for handling 3-Chloro-5-fluoro-DL-phenylglycine, emphasizing engineering controls and static management.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Personal Protective Equipment (PPE). United States Department of Labor. [Link]

  • University of Illinois Urbana-Champaign. (2023). Standard Operating Procedure: Halogenated Organic Liquids and Solids. Division of Research Safety.[1] [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories.[1][Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.